molecular formula C7H11NO2 B1203741 4-Acryloylmorpholine CAS No. 5117-12-4

4-Acryloylmorpholine

Katalognummer: B1203741
CAS-Nummer: 5117-12-4
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: XLPJNCYCZORXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acryloylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162221. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJNCYCZORXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28902-82-1
Record name Acryloylmorpholine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28902-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0044947
Record name 4-(1-Oxo-2-propenyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propen-1-one, 1-(4-morpholinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5117-12-4
Record name Acryloylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 1-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5117-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-one, 1-(4-morpholinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1-Oxo-2-propenyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-oxo-2-propenyl)-morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propen-1-one, 1-(4-morpholinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Y58P61JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Acryloylmorpholine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acryloylmorpholine is a versatile monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and biomedicine. Its unique chemical structure, combining a reactive acryloyl group with a hydrophilic morpholine ring, imparts desirable properties to its corresponding polymers, such as water solubility, biocompatibility, and low toxicity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, with a particular focus on its applications in drug delivery and tissue engineering.

Chemical Structure and Properties

This compound, also known as N-acryloylmorpholine, is a heterocyclic compound with the chemical formula C₇H₁₁NO₂.[1][4][5] Its structure consists of a morpholine ring attached to an acryloyl group via an amide linkage.

Diagram of the chemical structure of this compound:

4-Acryloylmorpholine_Structure C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 O1 O C2->O1 H3 H C2->H3 N1 N C2->N1 C3 C N1->C3 C4 C C3->C4 O2 O C4->O2 C5 C O2->C5 C6 C C5->C6 C6->N1

Caption: Chemical structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 5117-12-4
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -35 °C
Boiling Point 158 °C at 50 mmHg
Density 1.122 g/mL at 25 °C
Refractive Index n20/D 1.512
Solubility Soluble in water and many organic solvents (e.g., alcohols, chloroform, tetrahydrofuran, dioxane)
Stability Stable under recommended storage conditions (2-8°C, protected from light)

Sources:[1][6][7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of morpholine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Workflow for the Synthesis of this compound:

Synthesis_Workflow reagents Reactants: Morpholine Acryloyl Chloride Triethylamine Solvent: Dichloromethane reaction Reaction: - Dissolve morpholine and triethylamine in dichloromethane. - Cool to 0°C. - Add acryloyl chloride dropwise. - Stir at room temperature for several hours. reagents->reaction 1. Mixing workup Work-up: - Filter to remove triethylamine hydrochloride salt. - Wash the organic layer with water and brine. - Dry over anhydrous sodium sulfate. reaction->workup 2. Quenching & Extraction purification Purification: - Remove solvent under reduced pressure. - Purify by vacuum distillation or column chromatography. workup->purification 3. Isolation product Product: This compound purification->product 4. Final Product

Caption: A typical workflow for the laboratory synthesis of this compound.

Detailed Protocol:

  • In a round-bottom flask, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the precipitated triethylamine hydrochloride.

  • Wash the filtrate sequentially with water, 5% aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Free-Radical Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization using a thermal initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow for Free-Radical Polymerization:

Polymerization_Workflow reactants Reactants: This compound (Monomer) Azobisisobutyronitrile (AIBN, Initiator) Solvent: 1,4-Dioxane setup Reaction Setup: - Dissolve monomer and initiator in solvent in a flask. - Purge with an inert gas (e.g., nitrogen or argon) to remove oxygen. reactants->setup polymerization Polymerization: - Heat the reaction mixture to a specific temperature (e.g., 60-70°C). - Maintain stirring for a defined period (e.g., 24 hours). setup->polymerization isolation Polymer Isolation: - Cool the reaction mixture. - Precipitate the polymer by adding the solution to a non-solvent (e.g., diethyl ether). - Filter and collect the polymer. polymerization->isolation drying Drying: - Wash the polymer with the non-solvent. - Dry the polymer under vacuum to a constant weight. isolation->drying final_polymer Product: Poly(this compound) drying->final_polymer

Caption: General workflow for the free-radical polymerization of this compound.

Detailed Protocol:

  • Dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to the monomer) in 1,4-dioxane (e.g., 50 mL) in a flask equipped with a magnetic stirrer and a condenser.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with the non-solvent.

  • Dry the resulting poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.

Biomedical Applications and Cellular Interactions

Polymers derived from this compound, particularly poly(N-acryloylmorpholine) (PNAM), have shown great promise in various biomedical applications due to their excellent biocompatibility, hydrophilicity, and non-immunogenic nature.[3][8] These properties make them suitable for use in drug delivery systems, hydrogels for tissue engineering, and as coatings for medical devices.

While extensive research has confirmed the low toxicity and biocompatibility of PNAM-based materials, detailed investigations into their specific interactions with cellular signaling pathways are still emerging. Current literature indicates that the interaction of PNAM-based nanoparticles with cells is primarily governed by general mechanisms of cellular uptake for nanomaterials.

General Cellular Uptake Mechanism for Nanoparticles:

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm nanoparticle PNAM-based Nanoparticle (Drug Carrier) membrane Cell Membrane nanoparticle->membrane 1. Adhesion endosome Early Endosome membrane->endosome 2. Endocytosis (e.g., pinocytosis) lysosome Lysosome endosome->lysosome 3. Endosomal Trafficking drug_release Drug Release lysosome->drug_release 4. Endosomal Escape & Drug Release (pH-triggered) target Intracellular Target (e.g., nucleus, organelles) drug_release->target 5. Action on Target

Caption: Generalized pathway of nanoparticle uptake and intracellular drug delivery.

The cellular uptake of PNAM-based nanoparticles is believed to occur predominantly through endocytosis, a process by which cells internalize molecules and particles by engulfing them. Once inside the cell, the nanoparticles are typically enclosed within endosomes. For drug delivery applications, the encapsulated therapeutic agent must be released from the endosome to reach its intracellular target. This release can be triggered by changes in the endosomal environment, such as a drop in pH.

It is important to note that while PNAM itself is considered bio-inert, the overall biological response can be influenced by the properties of the nanoparticle formulation (e.g., size, surface charge) and the encapsulated drug. To date, there is no conclusive evidence to suggest that poly(this compound) directly and specifically modulates any particular signaling pathway. Its primary role in a biological context is as a safe and effective carrier for therapeutic agents.

Conclusion

This compound is a valuable monomer for the synthesis of biocompatible and water-soluble polymers with significant potential in biomedical research and drug development. The straightforward synthesis of the monomer and its polymer, combined with the favorable properties of poly(this compound), make it an attractive material for a wide range of applications. While the current understanding of its direct interaction with cellular signaling pathways is limited, its role as a versatile and safe platform for the delivery of bioactive molecules is well-established. Future research may further elucidate the subtle interactions between PNAM-based materials and cellular machinery, potentially opening up new avenues for targeted therapies and regenerative medicine.

References

Synthesis of 4-Acryloylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Acryloylmorpholine (ACMO), a versatile monomer widely utilized in polymer chemistry, materials science, and biomedical applications. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient and effective production of this compound.

Introduction

This compound (CAS 5117-12-4) is a water-soluble, amphiphilic acrylamide derivative that has garnered significant interest due to the unique properties of its corresponding polymers.[1][2] These polymers exhibit hydrophilicity, biocompatibility, and solubility in both water and many organic solvents, making them suitable for a range of applications, including the development of hydrogels for drug delivery, solid-phase peptide synthesis, and as components in coatings, adhesives, and UV-curable resins.[1][2][3][4][5][6] This guide focuses on the prevalent methods for synthesizing ACMO from morpholine, providing a practical resource for laboratory and industrial-scale production.

Synthetic Pathways

The synthesis of this compound from morpholine is primarily achieved through the acylation of the secondary amine of the morpholine ring. The most common and well-established methods involve the reaction of morpholine with either acryloyl chloride or acrylic acid.[3] An alternative route utilizing methyl acrylate has also been reported.

Reaction of Morpholine with Acryloyl Chloride

This is a widely employed method for synthesizing ACMO, often performed under Schotten-Baumann conditions.[3][7][8][9][10][11] The reaction involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of acryloyl chloride, generating a hydrochloride byproduct that is neutralized by a base.[3]

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Morpholine Morpholine ACMO This compound Morpholine->ACMO AcryloylChloride Acryloyl Chloride AcryloylChloride->ACMO Base Base (e.g., Triethylamine, NaOH) Solvent Solvent (e.g., Dichloromethane) Temperature Low Temperature (0-5 °C) Byproduct Base·HCl

Caption: Reaction of Morpholine with Acryloyl Chloride.

Reaction of Morpholine with Acrylic Acid

A more direct route involves the reaction of morpholine with acrylic acid.[3] This method typically requires a dehydration agent to remove the water formed during the amidation reaction, thereby driving the equilibrium towards the product.[3]

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Morpholine Morpholine ACMO This compound Morpholine->ACMO AcrylicAcid Acrylic Acid AcrylicAcid->ACMO DehydratingAgent Dehydrating Agent Water Water

Caption: Reaction of Morpholine with Acrylic Acid.

Reaction of Morpholine with Methyl Acrylate

This synthetic route involves a Michael addition followed by an amidation and elimination sequence. Diethylamine is first reacted with methyl acrylate to form an intermediate, which then reacts with morpholine in the presence of a base. The final product is obtained after a catalytic cracking reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthetic procedures for this compound.

Table 1: Synthesis of this compound via Acryloyl Chloride

ParameterValueReference
Reactants
Morpholine10.0 mmol / 0.04 mol[12]
Acryloyl Chloride15.0 mmol / 0.02 mol[12]
Base (Triethylamine)30.0 mmol[12]
Solvent
Dichloromethane20 mL[12]
Reaction Conditions
Temperature0-5 °C initially, then room temp.[3][12][13]
Reaction Time3 - 6 hours[12][14]
AtmosphereInert (Argon or Nitrogen)[12]
Yield 60-90%[12]

Table 2: Synthesis of this compound via Methyl Acrylate

ParameterValueReference
Reactants (Step 1)
Methyl Acrylate0.070 mol[15]
Diethylamine0.10 mol[15]
MEHQ (inhibitor)0.0024 mol[15]
Reactants (Step 2)
Intermediate from Step 10.061 mol[15]
Morpholine0.073 mol[15]
Sodium Methoxide0.031 mol[15]
Reaction Conditions (Step 1)
Temperature65-68 °C[15]
Reaction Time1 hour[15]
Reaction Conditions (Step 2)
Temperature80-85 °C[15]
Reaction Time5-8 hours[15]
Yield 44.20%[15]

Experimental Protocols

Protocol for Synthesis via Acryloyl Chloride

This protocol is based on a general procedure reported in the literature.[12]

Materials:

  • Morpholine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve acryloyl chloride (0.02 mol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (0.04 mol) in anhydrous dichloromethane (20 mL).

  • Slowly add the morpholine solution to the acryloyl chloride solution at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Filter the resulting precipitate (triethylamine hydrochloride) and wash it with dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and wash successively with water (5 mL) and a saturated solution of sodium bicarbonate (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (from 5:1 to 1:1) as the eluent to obtain pure this compound.

Protocol for Synthesis via Methyl Acrylate

This protocol is adapted from a patented method.[15]

Materials:

  • Methyl acrylate

  • Diethylamine

  • Monomethyl ether hydroquinone (MEHQ) as an inhibitor

  • Morpholine

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure: Step 1: Synthesis of 3-methoxy-diethyl methyl propionate

  • In a four-necked flask, combine methyl acrylate (0.070 mol), diethylamine (0.10 mol), and MEHQ (0.0024 mol).

  • Maintain the temperature at 65-68 °C and react for 1 hour.

  • After the reaction, remove the unreacted starting materials by vacuum rotary evaporation to obtain the intermediate product.

Step 2: Synthesis of this compound

  • To the intermediate from Step 1, add morpholine (0.073 mol) and sodium methoxide (0.031 mol).

  • Maintain the temperature at 80-85 °C and react for 5-8 hours.

  • After the reaction, neutralize the mixture with hydrochloric acid.

  • Remove the low-boiling components by vacuum rotary evaporation to obtain the crude product.

  • Dissolve the crude product in methanol and filter to remove sodium chloride.

  • Evaporate the methanol from the mother liquor under vacuum.

  • Add a polymerization inhibitor (e.g., MEHQ) and purify the product by vacuum distillation to obtain this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

start Start reactants Prepare Reactants and Solvents start->reactants reaction Perform Acylation Reaction under Controlled Temperature and Atmosphere reactants->reaction workup Aqueous Workup (Washing with Water and Base) reaction->workup drying Dry Organic Layer (e.g., with Na2SO4) workup->drying solvent_removal Remove Solvent under Reduced Pressure drying->solvent_removal purification Purify by Column Chromatography or Vacuum Distillation solvent_removal->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for ACMO Synthesis.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (ppm) 3.51-3.73 (m, 8H, NCH₂CH₂O), 5.72 (dd, 1H), 6.29 (dd, 1H), 6.57 (dd, 1H)[5][12][13]
¹³C NMR (ppm) 41.74 & 45.66 (CH₂N), 66.22 (CH₂O), 126.64 (C₂), 127.69 (C₃), 164.92 (C₁)[5][12][13]
IR (cm⁻¹) 2857, 1647, 1612, 1439, 1263, 1238, 1115, 1038, 953[5][12][13]
Mass Spectrum (m/z) 141 [M]⁺ (36%), 126 (58%), 86 (72%), 56 (86%), 55 (100%)[5][12][13]

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound from morpholine. The reaction of morpholine with acryloyl chloride remains a highly efficient and widely used method, offering good to excellent yields. The alternative route using acrylic acid presents a more direct approach, while the method involving methyl acrylate offers another synthetic strategy. By following the detailed experimental protocols and considering the quantitative data presented, researchers can effectively synthesize and purify this compound for various research and development applications. The provided characterization data will aid in the confirmation of the final product.

References

4-Acryloylmorpholine: A Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for 4-Acryloylmorpholine. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-(Morpholin-4-yl)propenone, N-Acryloylmorpholine, ACMO
CAS Number 5117-12-4[1][2][3][4][5]
Molecular Formula C₇H₁₁NO₂[1][2][3]
Molecular Weight 141.17 g/mol [1][2][3]
Structure
C=CC(=O)N1CCOCC1

GHS Hazard and Safety Information

This compound is classified as a hazardous chemical. Adherence to safety recommendations is crucial.

Signal Word: Danger [1][2][5][6][7]

GHS Pictograms:

PictogramGHS CodeHazard Class
alt text
GHS05Corrosion
alt text
GHS07Skin Irritation/Sensitization, Acute Toxicity (harmful)
alt text
GHS08Specific Target Organ Toxicity

Hazard Statements: [1][6][7][8][9]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H335: May cause respiratory irritation.[8]

  • H351: Suspected of causing cancer.[8]

  • H361: Suspected of damaging fertility or the unborn child.[8]

Precautionary Statements: [1][6][10][11][12][13][14]

CodeStatement
Prevention
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage
P403Store in a well-ventilated place.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for this compound.

TestSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral588 mg/kg[10][11][15]
Acute Dermal Toxicity (LD50)RatDermal>2,000 mg/kg[10]
Acute Inhalation Toxicity (LC50)RatInhalation5,280 mg/kg (4 hours)[10]

Experimental Protocols

The toxicity data presented are based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[10] Although this specific guideline has been deleted and replaced by alternative methods that reduce the number of animal subjects, the fundamental procedure is as follows:

  • Test Animals: Healthy, young adult rodents (commonly rats) are used.[10] Animals are acclimatized to laboratory conditions.[10]

  • Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[10] Administration is typically done in a single dose by gavage.[10] Animals are fasted before administration.[10]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations of effects and deaths are made.[10]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated from the mortality data.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[1]

  • Test Animals: Albino rabbits are typically used for this test.[1][3]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[3][4][6] The other eye remains untreated and serves as a control.[1][3][6] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[1][2]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[1][3] The degree of eye irritation is scored based on lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).[1][3] The observation period can extend up to 21 days to assess the reversibility of effects.[1]

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. A sequential testing strategy is often employed, starting with one animal, to minimize the number of animals used.[2]

Skin Sensitization - OECD Test Guideline 406

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) is one of the preferred methods.[7][11][15][16]

  • Test Animals: Young adult guinea pigs are used.[15][17] A test group (minimum of 10 animals) and a control group (minimum of 5 animals) are required.[7][16]

  • Induction Phase:

    • Intradermal Injection: The test animals receive intradermal injections of the test substance (with an adjuvant like Freund's Complete Adjuvant to enhance the immune response) to induce sensitization.[11][15]

    • Topical Application: One week later, the test substance is applied topically to the same area and occluded for 48 hours.[11]

  • Challenge Phase: After a rest period of 10-14 days, both the test and control groups are exposed to a challenge dose of the substance via topical application.[7][17]

  • Observation: The skin at the application site is observed for signs of allergic reaction (erythema and edema) at approximately 24 and 48 hours after the challenge.[17]

  • Evaluation: The incidence and severity of skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a specified percentage of test animals show a positive reaction.[11]

Safe Handling and Emergency Workflow

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for the safe handling of this chemical.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_0 Preparation & Handling cluster_1 Storage cluster_2 Emergency & Disposal cluster_3 Spill Response cluster_4 Exposure Response cluster_5 Waste Disposal A Risk Assessment (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed if safe C Work in Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Inhalation & Contact) C->D E Store in Cool, Dry Place (2-8°C Recommended) D->E H Evacuate Area D->H If Incident Occurs K Eye Contact: Rinse with water 15 min Seek medical attention D->K If Incident Occurs L Skin Contact: Wash with soap & water Remove contaminated clothing D->L If Incident Occurs M Inhalation: Move to fresh air D->M If Incident Occurs N Ingestion: Rinse mouth Seek medical attention D->N If Incident Occurs F Keep Container Sealed & Protected from Light E->F G Segregate from Incompatible Materials (Strong Oxidizers) F->G I Absorb with Inert Material J Collect in Sealed Container O Dispose as Hazardous Waste (Follow local regulations) J->O

Safe Handling Workflow Diagram

References

Solubility of 4-Acryloylmorpholine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acryloylmorpholine (ACMO) is a versatile monomer widely utilized in the synthesis of polymers for various applications, including hydrogels, coatings, and drug delivery systems. Its unique properties, such as low viscosity and good thermal stability, make it a valuable component in formulation development. A critical parameter for its effective use is its solubility in various organic solvents, which dictates its processability and compatibility with other components in a formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

For aqueous systems, this compound is highly soluble, with a reported solubility of 1000 g/L in water at 20°C.[6][7]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility
Aromatic Hydrocarbons TolueneSoluble
BenzeneSoluble
Halogenated Hydrocarbons ChloroformSoluble[1][2][3]
Ketones AcetoneSoluble, Moderately Soluble[5]
Alcohols General AlcoholsSoluble[1][2][3]
EthanolModerately Soluble[5]
Ethers Tetrahydrofuran (THF)Soluble[1][2][3]
DioxaneSoluble[1][2][3]
General EthersSoluble
Esters General EstersSoluble
Aliphatic Hydrocarbons n-HexaneInsoluble[4]
Aqueous Water1000 g/L at 20°C[6][7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is essential. The following protocol outlines the isothermal saturation method coupled with gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest and agitated at a constant temperature until the solution becomes saturated. The undissolved solute is then separated from the saturated solution, and the concentration of the solute in the solution is determined by gravimetric analysis.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, acetone, toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with a hotplate

  • Centrifuge

  • Syringe filters (0.2 µm, solvent-compatible)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Drying oven

Procedure
  • Sample Preparation: Add an excess of this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume of the desired organic solvent. Ensure there is an excess of the solute, which will remain undissolved.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a stable, undissolved phase of this compound indicates that the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle. For finer separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To ensure no undissolved solute is transferred, it is recommended to filter the supernatant through a syringe filter.

  • Gravimetric Analysis: a. Weigh a clean, dry evaporating dish on an analytical balance (W1). b. Transfer the collected supernatant to the pre-weighed evaporating dish and weigh it again (W2). c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 158°C at 50 mmHg is recommended, and a vacuum oven can be used to facilitate evaporation at a lower temperature). d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W3). e. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Mass of the saturated solution = W2 - W1

    • Mass of the dissolved this compound = W3 - W1

    • Mass of the solvent = (W2 - W1) - (W3 - W1)

    • Solubility ( g/100 g solvent) = [(Mass of dissolved this compound) / (Mass of the solvent)] x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Settle or centrifuge C->D E Collect and filter saturated supernatant D->E F Weigh supernatant E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility H->I

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides a summary of the known qualitative solubility of this compound in various organic solvents and a detailed experimental protocol for its quantitative determination. While a comprehensive database of quantitative solubility is not currently available, the provided methodology will enable researchers and formulation scientists to accurately measure this critical parameter for their specific applications. Understanding the solubility of this compound is fundamental for its effective use in the development of advanced materials and drug delivery systems.

References

The Polymerization of 4-Acryloylmorpholine: A Technical Guide to Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the polymerization of 4-Acryloylmorpholine (NAM), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document provides a comprehensive overview of the primary polymerization techniques, detailed experimental protocols, and a comparative analysis of the resulting polymer characteristics.

Introduction to this compound and its Polymer (PNAM)

This compound (NAM) is a hydrophilic, non-ionic, and biocompatible monomer. Its polymer, poly(this compound) (PNAM), exhibits excellent water solubility and has garnered significant attention for its potential in biomedical applications, including hydrogel formation, drug delivery, and as a component of "smart" stimuli-responsive materials. The ability to precisely control the molecular weight, architecture, and functionality of PNAM is crucial for tailoring its properties to specific applications. This guide will explore the primary methods to achieve this control: free radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Polymerization Mechanisms

The polymerization of this compound proceeds via the addition polymerization of its vinyl group. The specific mechanism employed dictates the level of control over the final polymer structure.

Free Radical Polymerization

Conventional free radical polymerization is a robust and straightforward method for polymerizing NAM.[1] It involves three main steps: initiation, propagation, and termination.

  • Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or a redox initiator system, is thermally or photochemically decomposed to generate initial radical species.

  • Propagation: The initiator radical adds to the double bond of a NAM monomer, creating a new monomer radical. This new radical then reacts with subsequent NAM monomers, rapidly extending the polymer chain.

  • Termination: The growth of polymer chains is terminated by bimolecular reactions between two growing radical chains (combination or disproportionation) or by chain transfer to a solvent or monomer.

While simple to implement, free radical polymerization offers limited control over molecular weight distribution (resulting in high dispersity, Đ), polymer architecture, and end-group functionality.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The control is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization process through a reversible chain transfer mechanism.

The key steps in RAFT polymerization are:

  • Initiation: Similar to free radical polymerization, radicals are generated by a conventional initiator.

  • Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the RAFT agent, which then initiates the polymerization of the monomer.

  • Re-initiation: The newly formed radical initiates the growth of a new polymer chain.

  • Equilibrium: A dynamic equilibrium is established between active (propagating) and dormant (RAFT-adduct) polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

A key characteristic of a well-controlled RAFT polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion.[2][3]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another widely used CRP method that provides excellent control over polymer synthesis. It involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex (commonly copper-based).

The fundamental equilibrium in ATRP is between the dormant alkyl halide species and the active radical species. The position of this equilibrium, which is determined by the catalyst, ligand, initiator, and solvent, dictates the concentration of radicals and thus the rate of polymerization and the degree of control. For acrylamide-type monomers like NAM, careful selection of the catalyst and ligand system is crucial to prevent catalyst deactivation through coordination with the amide group.

Quantitative Data on this compound Polymerization

The following tables summarize quantitative data from various studies on the polymerization of this compound, providing a comparative overview of different techniques and conditions.

RAFT Polymerization of NAM
InitiatorRAFT Agent[Monomer]:[RAFT Agent]:[Initiator]SolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
AIBNBPAT125:1:0.2Dioxane802275,194-[2][3]
AIBNBPAT125:1:0.2Dioxane8045913,194-[2][3]
AIBNBPAT125:1:0.2Dioxane80678--[2][3]
AIBNBPAT125:1:0.2Dioxane80885--[2][3]
AIBNCTPP-----~2,400-[4]
VA-044BM1433-Water46389 (for HEAC)23,9001.27[5]

BPAT: Benzyl 1-(2-propynyl) trithiocarbonate; CTPP: 2-Cyano-2-propyl benzodithioate; AIBN: Azobisisobutyronitrile; VA-044: 2,2′-Azobis(2-methylpropionamidine)dihydrochloride; BM1433: 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid; HEAC: 2-Hydroxyethyl acrylamide.

Free Radical Photopolymerization for Hydrogel Synthesis
Monomer Composition (wt%)Crosslinker (PEG-DA, wt%)Photoinitiator (Irgacure® 184, wt%)Gelation (%)Equilibrium Swelling Ratio (in water)Reference
4-AcM (50), HEMA (50)139318.5[6]
4-AcM (60), HEMA (40)139422.1[6]
4-AcM (70), HEMA (30)139525.8[6]
4-AcM (80), HEMA (20)139529.3[6]

4-AcM: this compound; HEMA: 2-Hydroxyethyl methacrylate; PEG-DA: Poly(ethylene glycol) diacrylate.

Experimental Protocols

This section provides detailed methodologies for key polymerization experiments.

Protocol for Surface-Initiated RAFT Polymerization of NAM

This protocol describes the "grafting from" approach to synthesize PNAM brushes on a silicon surface.

Materials:

  • This compound (NAM), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Benzyl 1-(2-propynyl) trithiocarbonate (BPAT) as RAFT agent

  • Dioxane, anhydrous

  • Trioxane (internal standard for NMR)

  • BPAT-functionalized silicon wafers

  • Nitrogen gas

  • Hexane, Dichloromethane

Procedure:

  • Prepare a polymerization solution by dissolving NAM, free BPAT RAFT agent, AIBN, and trioxane in dioxane in a molar ratio of NAM:free RAFT agent:AIBN of 125:1:0.2. The molar ratio of NAM to trioxane should be 6:1.

  • Place the BPAT-immobilized silicon wafer into the polymerization solution in a reaction vessel.

  • Purge the vessel with nitrogen gas for 30 minutes to remove oxygen.

  • While maintaining a nitrogen atmosphere, place the reaction vessel in a preheated oil bath at 80°C and stir gently.

  • Allow the polymerization to proceed for the desired time (e.g., 2, 4, 6, or 8 hours).

  • To quench the polymerization, remove the substrate from the solution and expose it to air.

  • Rinse the polymer-grafted substrate thoroughly with dioxane and dichloromethane to remove any physisorbed polymer and unreacted monomer.

  • To analyze the free polymer formed in solution, precipitate the bulk polymer by adding the reaction mixture to an excess of cold hexane.

  • Filter the precipitated polymer and redissolve it in a minimal amount of dioxane.

  • Repeat the precipitation-dissolution process twice to ensure high purity.

  • Dry the final polymer product under vacuum.

Characterization:

  • The molecular weight and conversion of the free polymer can be determined by ¹H NMR spectroscopy by comparing the integrals of the polymer peaks to the internal standard (trioxane).

  • The thickness and grafting density of the polymer brushes on the silicon wafer can be characterized by ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol for Free Radical Photopolymerization of NAM-based Hydrogels

This protocol outlines the synthesis of a crosslinked PNAM hydrogel using UV-initiated polymerization.

Materials:

  • This compound (4-AcM)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Poly(ethylene glycol) diacrylate (PEG-DA) as a crosslinker

  • Irgacure® 184 as a photoinitiator

  • Deionized water

Procedure:

  • Prepare a prepolymer solution by mixing the desired amounts of 4-AcM, HEMA, PEG-DA, and water. For example, a formulation could contain 70 wt% 4-AcM, 30 wt% HEMA, 1 wt% PEG-DA, and 20 wt% water.

  • Add the photoinitiator (e.g., 3 wt% of the total monomer mass) to the solution and mix until it is completely dissolved.

  • Inject the prepolymer solution between two glass plates separated by a spacer of a defined thickness.

  • Expose the setup to a UV lamp for a specified time (e.g., 180 seconds) to initiate polymerization and crosslinking.

  • After polymerization, carefully separate the glass plates to obtain the hydrogel film.

  • Immerse the hydrogel in a large volume of distilled water for several days, changing the water periodically, to remove any unreacted monomers and photoinitiator.

  • The purified hydrogel can then be dried (e.g., by freeze-drying) for further characterization.

Characterization:

  • The gelation percentage can be determined by comparing the weight of the dried hydrogel after extraction to the initial weight of the monomers.

  • The equilibrium swelling ratio can be calculated by measuring the weight of the hydrogel in its swollen and dry states.

Visualizing Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a typical experimental workflow.

Free Radical Polymerization of this compound

Free_Radical_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Propagating_Chain Propagating Chain (Pn•) Radical->Propagating_Chain Initiation + M Monomer NAM Monomer (M) Propagating_Chain->Propagating_Chain Dead_Polymer Dead Polymer (Pn) Propagating_Chain->Dead_Polymer Termination RAFT_Polymerization cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium Initiator Initiator Radical Radical (I•) Initiator->Radical kd Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical + n(Monomer) Radical->Propagating_Radical Intermediate_Radical Intermediate Radical Propagating_Radical->Intermediate_Radical + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)-S-R) Dormant_Species Dormant Species (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Species + R• New_Radical New Radical (R•) Intermediate_Radical->New_Radical + Pn• Dormant_Species->Propagating_Radical - R• New_Radical->Propagating_Radical + m(Monomer) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer & Reagent Preparation Polymerization Polymerization Reaction (e.g., RAFT, ATRP) Monomer_Prep->Polymerization Purification Polymer Purification (Precipitation/Dialysis) Polymerization->Purification NMR ¹H NMR Spectroscopy (Conversion, Mn) Purification->NMR GPC Gel Permeation Chromatography (Mn, Đ) Purification->GPC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR

References

Spectroscopic Profile of 4-Acryloylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the 4-Acryloylmorpholine (4-AM) monomer. This compound is a versatile monomer utilized in the synthesis of polymers for a range of applications, including hydrogels for drug delivery and biocompatible materials. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the analysis of its polymerization kinetics.

Molecular Structure and Properties

This compound (C₇H₁₁NO₂) is a derivative of morpholine and acrylic acid, combining the hydrophilic nature of the morpholine ring with the reactive vinyl group of the acryloyl moiety.[1] This unique structure confers its solubility in water and many organic solvents, making it a valuable component in polymer chemistry.[2][3]

Key Properties:

  • CAS Number: 5117-12-4[1][2]

  • Molecular Weight: 141.17 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid[2][4][5]

  • Boiling Point: 158°C at 50 mmHg[2][3]

  • Density: 1.122 g/mL at 25°C[2][3]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [2][3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.57dd16.7, 10.6Vinyl CH
6.29dd16.7, 1.9Vinyl CH₂ (trans)
5.72dd10.6, 1.9Vinyl CH₂ (cis)
3.51-3.73m-Morpholine N-CH₂ and O-CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [2][3]

Chemical Shift (δ, ppm)Assignment
164.92Carbonyl C=O
127.69Vinyl CH
126.64Vinyl CH₂
66.22Morpholine O-CH₂
45.66, 41.74Morpholine N-CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Table 3: FT-IR Spectroscopic Data for this compound [2][3]

Wavenumber (cm⁻¹)Assignment
2857C-H stretch (aliphatic)
1647C=O stretch (amide)
1612C=C stretch (vinyl)
1439CH₂ scissoring
1263, 1238C-N stretch
1115C-O-C stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound [2][3]

m/zRelative Intensity (%)Assignment
14136[M]⁺ (Molecular ion)
12658[M - CH₃]⁺
11222[M - C₂H₅]⁺
8672[M - C₃H₃O]⁺
5686[C₃H₄O]⁺
55100[C₃H₃O]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly relevant for applications involving photopolymerization.[1] In such processes, this compound is often part of a photoreactive resin, and its UV-Vis spectrum helps in determining the appropriate photoinitiator and curing conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean.

    • Place a small drop of liquid this compound directly onto the crystal.

  • Instrument Setup:

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).

    • Set the resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Spectral Interpretation:

    • Identify characteristic absorption bands corresponding to specific functional groups by comparing the peak positions to correlation charts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Synthesis and Polymerization Pathways

Diagrams illustrating the synthesis and polymerization of this compound are provided below.

Synthesis Morpholine Morpholine Reaction + Morpholine->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Product This compound Byproduct HCl Reaction->Product Base Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical 2R• Initiator->Radical Heat or UV Monomer n (this compound) Radical->Monomer Polymer Poly(this compound) Monomer->Polymer ActivePolymer1 P• Combination + ActivePolymer1->Combination ActivePolymer2 P• ActivePolymer2->Combination TerminatedPolymer P-P Combination->TerminatedPolymer Combination

References

A Technical Guide to the Thermal Properties of Poly(4-Acryloylmorpholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(4-Acryloylmorpholine) (PNAM) is a thermoresponsive polymer of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as "smart" materials.[1][2][3] Its thermal behavior is a critical determinant of its functionality. This guide provides an in-depth overview of the key thermal properties of PNAM, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying principles and workflows.

Core Thermal Properties

The utility of PNAM in various applications is dictated by its distinct thermal transitions. The primary properties of interest are its glass transition temperature (Tg) in the solid state and its lower critical solution temperature (LCST) in aqueous solutions.

Quantitative Thermal Property Data

The following table summarizes the key quantitative thermal properties of poly(this compound) as reported in the literature.

Thermal PropertyValueNotes
Glass Transition Temperature (Tg)145 °CFor the homopolymer.[4]
Lower Critical Solution Temperature (LCST)~88 °C - 95 °CIn aqueous solutions. The exact temperature can be influenced by factors such as polymer concentration and the presence of comonomers.[5]

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of PNAM is essential for its application. The following sections detail the standard experimental methodologies for measuring Tg, thermal decomposition, and LCST.

Determination of Glass Transition Temperature (Tg) and Thermal Decomposition (Td)

1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymer.[6][7]

  • Objective: To identify the onset temperature of decomposition and to ensure that subsequent analyses, such as DSC, are performed within the polymer's stable temperature range.

  • Instrumentation: A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.[6]

  • Sample Preparation: Typically, 5–10 mg of the PNAM sample is placed in a lightweight, inert sample pan.[6]

  • Experimental Procedure:

    • The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[6][8]

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.[6] The onset of significant mass loss indicates the beginning of thermal decomposition.

2. Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature (Tg) of PNAM.[8][9]

  • Objective: To determine the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

  • Instrumentation: A differential scanning calorimeter that measures the difference in heat flow between a sample and a reference pan.[9]

  • Sample Preparation: A small amount of the polymer sample, typically 5–10 mg, is weighed and hermetically sealed in an aluminum pan.[9][10] An empty, sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference pans are placed in the DSC instrument.

    • The samples are subjected to a controlled heating and cooling cycle at a typical rate of 10-20 °C per minute.[9] An initial heating cycle is often used to erase the polymer's prior thermal history.

    • The heat flow to the sample and reference is monitored as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.[8] The Tg is typically determined as the midpoint of this transition.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is the temperature above which a polymer solution undergoes a reversible phase separation from a soluble to an insoluble state.[11][12] This is a key characteristic of thermoresponsive polymers like PNAM.

1. Turbidimetry via UV-Vis Spectrophotometry

This is a straightforward and common method to determine the cloud point (Tcp), which is often taken as the LCST.[11]

  • Objective: To measure the temperature at which the polymer solution becomes visibly cloudy due to polymer aggregation.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller.

  • Sample Preparation: A solution of PNAM in the desired solvent (typically water) is prepared at a specific concentration (e.g., 5-10 mg/mL).[13][14]

  • Experimental Procedure:

    • The polymer solution is placed in a cuvette in the spectrophotometer.

    • The temperature is gradually increased, often at a rate of 0.5-1 °C/min.[15]

    • The transmittance or absorbance of the solution at a specific wavelength (e.g., 600 nm) is monitored as a function of temperature.[15]

  • Data Analysis: The LCST is typically defined as the temperature at which there is a sharp decrease in transmittance (or increase in absorbance) as the solution becomes turbid.

2. Differential Scanning Calorimetry (DSC) for LCST

DSC can also be used to measure the endothermic transition associated with the LCST.[11]

  • Objective: To measure the heat absorbed by the polymer solution during the phase transition.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A sample of the PNAM solution and a reference of the pure solvent are hermetically sealed in DSC pans to prevent solvent evaporation.[11]

  • Experimental Procedure:

    • The sample and reference pans are heated at a constant rate (e.g., 1-10 °C/min) through the expected LCST range.[11]

    • The differential heat flow between the sample and reference is recorded.

  • Data Analysis: The LCST is identified as the onset or peak of the endothermic event in the DSC thermogram. The area under the peak corresponds to the enthalpy of the phase transition.[11]

Visualizing Thermal Behavior and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes related to the thermal properties of PNAM.

PNAM_Thermoresponsive_Behavior cluster_below_LCST Below LCST (e.g., < 88°C) cluster_above_LCST Above LCST (e.g., > 88°C) Soluble PNAM chains hydrated and soluble Extended Extended coil conformation Soluble->Extended Dominant polymer-water hydrogen bonds Heating Heating Extended->Heating Insoluble PNAM chains dehydrated and insoluble Collapsed Collapsed globule conformation Insoluble->Collapsed Dominant polymer-polymer interactions Cooling Cooling Collapsed->Cooling Heating->Collapsed Cooling->Extended

Caption: Thermoresponsive behavior of Poly(this compound) in aqueous solution.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_LCST LCST Determination (Turbidimetry) TGA_Sample Prepare PNAM Sample (5-10 mg) TGA_Heat Heat at constant rate (e.g., 10°C/min) in N2 atmosphere TGA_Sample->TGA_Heat TGA_Measure Measure mass loss vs. temperature TGA_Heat->TGA_Measure TGA_Result Determine Decomposition Temperature (Td) TGA_Measure->TGA_Result DSC_Sample Prepare PNAM Sample (5-10 mg) in sealed pan DSC_Cycle Heat/cool/heat cycle (e.g., 10-20°C/min) DSC_Sample->DSC_Cycle DSC_Measure Measure heat flow vs. temperature DSC_Cycle->DSC_Measure DSC_Result Determine Glass Transition Temperature (Tg) DSC_Measure->DSC_Result LCST_Sample Prepare PNAM aqueous solution (e.g., 10 mg/mL) LCST_Heat Heat solution gradually (e.g., 1°C/min) LCST_Sample->LCST_Heat LCST_Measure Measure transmittance vs. temperature LCST_Heat->LCST_Measure LCST_Result Determine Lower Critical Solution Temperature (LCST) LCST_Measure->LCST_Result Start Start Start->TGA_Sample Start->DSC_Sample Start->LCST_Sample

Caption: Experimental workflow for the thermal analysis of Poly(this compound).

References

The Hydrophilic Nature of 4-Acryloylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hydrophilicity of 4-Acryloylmorpholine (NAM), a versatile monomer increasingly recognized for its importance in the development of advanced biomaterials. Due to its unique molecular structure, NAM and its corresponding polymer, poly(this compound) or poly(NAM), exhibit excellent water solubility and biocompatibility. These properties make it a critical component in the formulation of hydrogels, drug delivery systems, and biocompatible coatings. This document outlines the quantitative measures of NAM's hydrophilicity, details the experimental protocols for their determination, and explores the molecular basis and practical applications of this essential characteristic.

Quantitative Analysis of Hydrophilicity

The hydrophilicity of a compound can be quantified through several key parameters. The data for this compound is summarized below, providing a clear profile of its hydrophilic character.

ParameterValueDescriptionSource(s)
Water Solubility 1000 g/L (at 20°C)This indicates that NAM is completely miscible with water in essentially all proportions, highlighting its exceptional affinity for aqueous environments.[1]
Partition Coefficient (LogP) -0.46 (at 20.5-21°C)The negative LogP value signifies that NAM preferentially partitions into the aqueous phase over an immiscible organic phase (n-octanol), confirming its hydrophilic nature.[1]
Polymer Water Contact Angle 82.1° → 103.4°This measurement was taken on poly(NAM) "brushes" grafted from a silicon surface. The contact angle unexpectedly increased with longer polymerization times (longer polymer chains), a phenomenon likely related to the specific dense brush conformation on the substrate rather than the intrinsic wettability of a bulk hydrogel surface.[2][3]

Molecular Basis of Hydrophilicity

The pronounced hydrophilicity of this compound is rooted in its molecular architecture. The presence of the morpholine ring is the primary contributing factor. This heterocyclic amine contains both an oxygen atom and a nitrogen atom, which can act as hydrogen bond acceptors, readily interacting with water molecules. This structural feature allows for extensive hydration, leading to the monomer's high water solubility and the water-swelling capabilities of its polymer, poly(NAM).

The diagram below illustrates the relationship between NAM's structure and its resulting properties and applications.

G cluster_0 Molecular Structure cluster_1 Core Property cluster_2 Resulting Characteristics cluster_3 Key Applications struct This compound (NAM) morpholine Morpholine Ring (O and N heteroatoms) struct->morpholine acrylamide Acrylamide Group struct->acrylamide h_bonding Hydrogen Bonding Capability morpholine->h_bonding enables hydrogels Hydrogel Formation acrylamide->hydrogels enables polymerization into hydrophilicity High Hydrophilicity solubility Excellent Water Solubility hydrophilicity->solubility biocompat Biocompatibility hydrophilicity->biocompat contributes to solubility->hydrogels h_bonding->hydrophilicity confers drug_delivery Drug Delivery Systems biocompat->drug_delivery coatings Biocompatible Coatings biocompat->coatings hydrogels->drug_delivery

Molecular structure to application pathway for NAM.

Experimental Protocols

Accurate determination of hydrophilicity relies on standardized experimental procedures. Below are detailed methodologies for two key measurements.

Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This protocol is the standard method for experimentally determining the LogP value of a substance.

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at a specific pH (e.g., 7.4) to create the aqueous phase.

    • Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Saturate n-octanol with the buffer solution in the same manner. This pre-saturation prevents volume changes during the experiment.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.

    • In a separatory funnel or vial, combine a precise volume of the NAM stock solution with a precise volume of the pre-saturated n-octanol.

    • Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 21°C) to allow for partitioning between the two phases.

    • Let the container stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully extract an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of NAM in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is then calculated as the base-10 logarithm of P.

The workflow for this protocol is visualized below.

G prep 1. Phase Preparation (Buffer & n-Octanol pre-saturation) dissolve 2. Dissolve NAM in Aqueous Phase prep->dissolve mix 3. Mix Phases & Shake dissolve->mix separate 4. Phase Separation (Equilibration) mix->separate sample 5. Sample Aqueous & Octanol Layers separate->sample analyze 6. Analyze Concentration (e.g., HPLC) sample->analyze calculate 7. Calculate LogP analyze->calculate

Workflow for LogP determination via the shake-flask method.
Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR) of a Poly(NAM) Hydrogel

This protocol quantifies the water-holding capacity of a hydrogel, a direct consequence of its hydrophilicity.[1][4]

  • Sample Preparation:

    • Synthesize a poly(NAM) hydrogel using a suitable method (e.g., photopolymerization of NAM with a crosslinker).

    • Lyophilize (freeze-dry) the hydrogel sample to remove all water completely.

    • Accurately weigh the dry hydrogel sample to obtain its initial dry mass (m_d).

  • Swelling:

    • Immerse the dried hydrogel in deionized water or a specific buffer solution (e.g., PBS, pH 7.4) at a constant temperature.

    • Allow the hydrogel to swell over time. To ensure equilibrium is reached, swelling should be monitored until the weight of the hydrogel remains constant over several measurements. This may take several hours.

  • Measurement:

    • At predetermined time intervals (or once at equilibrium), carefully remove the swollen hydrogel from the solution.

    • Gently blot the surface with a lint-free tissue (e.g., Kimwipe) to remove excess surface water without compressing the hydrogel.

    • Immediately weigh the swollen hydrogel to obtain its swollen mass (m_s).

  • Calculation:

    • The Equilibrium Swelling Ratio (ESR) is calculated using the formula: ESR = (m_s - m_d) / m_d

    • The result can also be expressed as a percentage by multiplying by 100.

Role in Drug Delivery and Biocompatibility

The hydrophilicity of poly(NAM) is central to its application in drug development, particularly in creating controlled-release hydrogels. A hydrophilic poly(NAM) matrix is highly biocompatible, meaning it generally does not elicit a strong toxic or immunological response from the body.[5][6] This allows it to serve as a benign scaffold or carrier for therapeutic agents.

When used as a drug delivery vehicle, the hydrogel acts as a physical barrier. The hydrophilic polymer network absorbs significant amounts of water, creating a porous, swollen structure. A loaded drug is then released from this matrix primarily through diffusion, a process governed by the mesh size of the polymer network and the interaction between the drug and the polymer. The hydrophilic nature of the hydrogel facilitates this process in an aqueous physiological environment.

The following diagram illustrates this conceptual relationship.

G hydrogel Poly(NAM) Hydrogel Matrix (Hydrophilic, Biocompatible) release Controlled Release (Diffusion) hydrogel->release acts as barrier for drug Loaded Therapeutic Drug drug->hydrogel encapsulated in phys_env Physiological Environment (Aqueous) phys_env->release mediates target Target Cells / Tissue release->target delivers drug to effect Therapeutic Effect (e.g., Signal Pathway Modulation) target->effect triggers

Role of a hydrophilic poly(NAM) hydrogel in drug delivery.

References

Biocompatibility of 4-Acryloylmorpholine for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acryloylmorpholine (ACMO) is a hydrophilic monomer increasingly utilized in the synthesis of polymers and hydrogels for biomedical applications, including drug delivery systems and tissue engineering. Its purported biocompatibility is a key driver of this interest. This technical guide provides an in-depth overview of the in vitro biocompatibility of ACMO and its polymer, poly(this compound) (PACMO). It summarizes the available data on its cytotoxicity, hemocompatibility, and genotoxicity, and provides detailed experimental protocols for the key assays used in these evaluations. While ACMO is generally regarded as a biocompatible material, this guide also highlights the current scarcity of comprehensive, publicly available quantitative data from in vitro studies.

Introduction

This compound is an acrylamide derivative that readily undergoes polymerization to form hydrogels with high water content, making them suitable for various biomedical applications.[1][2][3] The biocompatibility of these materials is a critical prerequisite for their use in contact with biological systems. In vitro biocompatibility studies are the first step in assessing the potential toxic effects of a material on cells and blood components. This guide focuses on three key aspects of in vitro biocompatibility: cytotoxicity, hemocompatibility, and genotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the potential of a substance to cause cell damage or death. For ACMO and its derivatives, these studies are crucial to establish safe concentration ranges for in vitro models and to predict in vivo cellular responses.

Quantitative Cytotoxicity Data

While many studies refer to the low toxicity of poly(N-acryloylmorpholine) (PNAM), specific quantitative data from standardized cytotoxicity assays on this compound monomer are not widely available in the public domain. The following table summarizes the type of data that would be generated from such studies.

Cell LineAssay TypeTest Compound/MaterialConcentration RangeTime Point(s)Cell Viability (%)IC50 ValueReference
L929 (Mouse Fibroblast)MTTThis compoundData not availableData not availableData not availableData not availableN/A
Human FibroblastsWST-1Poly(this compound) hydrogelData not availableData not availableData not availableData not availableN/A
Endothelial CellsLDHThis compoundData not availableData not availableData not availableData not availableN/A

Note: The absence of data in this table highlights a significant gap in the publicly accessible literature. Researchers are encouraged to perform such studies and publish their findings to build a more comprehensive biocompatibility profile for ACMO.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 add_acmo Add varying concentrations of ACMO incubation1->add_acmo incubation2 Incubate for 24h, 48h, or 72h add_acmo->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Selected cell line (e.g., L929 mouse fibroblasts, human dermal fibroblasts)

  • Complete cell culture medium

  • This compound (ACMO) stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ACMO in a complete culture medium. Remove the old medium from the wells and add the ACMO solutions at various concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.

Hemocompatibility Assessment

For materials intended for blood-contacting applications, evaluating their hemocompatibility is essential to prevent adverse reactions such as hemolysis (destruction of red blood cells) and thrombosis.

Quantitative Hemocompatibility Data

Limited quantitative data is available for the hemocompatibility of ACMO and its polymers. One study indicated that a material containing poly(N-acryloylmorpholine) had a hemolysis rate below 1%, which is considered non-hemolytic.[4] More comprehensive studies are needed to fully characterize its interaction with blood components.

MaterialAssay TypeBlood SourceHemolysis (%)Platelet AdhesionCoagulation TimeReference
Poly(this compound) HydrogelHemolysis AssayHuman/Rabbit BloodData not availableData not availableData not availableN/A
ACMO-coated SurfacePlatelet Adhesion AssayHuman/Rabbit BloodN/AData not availableData not availableN/A
Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756-17)

This protocol describes a direct contact method to quantify the hemolytic potential of a material.

Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prep_material Prepare ACMO material/extract incubate_sample Incubate material with blood prep_material->incubate_sample prep_blood Prepare diluted blood solution prep_blood->incubate_sample incubate_controls Incubate positive & negative controls prep_blood->incubate_controls centrifuge Centrifuge to pellet intact RBCs incubate_sample->centrifuge incubate_controls->centrifuge measure_absorbance Measure absorbance of supernatant (hemoglobin) centrifuge->measure_absorbance calculate_hemolysis Calculate hemolysis percentage measure_absorbance->calculate_hemolysis Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare Salmonella typhimurium cultures mix_components Mix bacteria, ACMO, and S9 mix (optional) prep_bacteria->mix_components prep_acmo Prepare ACMO concentrations prep_acmo->mix_components prep_s9 Prepare S9 mix (for metabolic activation) prep_s9->mix_components plate Plate mixture on histidine-deficient agar mix_components->plate incubate Incubate plates for 48-72h plate->incubate count_colonies Count revertant colonies incubate->count_colonies compare_controls Compare to negative and positive controls count_colonies->compare_controls Comet_Assay_Workflow cluster_prep Preparation & Exposure cluster_lysis Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis treat_cells Treat cells with ACMO embed_cells Embed cells in agarose on a slide treat_cells->embed_cells lyse_cells Lyse cells to remove membranes and proteins embed_cells->lyse_cells unwind_dna Unwind DNA in alkaline buffer lyse_cells->unwind_dna electrophorese Perform electrophoresis unwind_dna->electrophorese stain_dna Stain DNA with a fluorescent dye electrophorese->stain_dna visualize Visualize and score comets under a microscope stain_dna->visualize

References

Initial Toxicity Screening of 4-Acryloylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of 4-Acryloylmorpholine (ACMO), a versatile monomer utilized in the synthesis of polymers for various industrial and biomedical applications. This document summarizes key toxicity data from in vivo and in vitro studies, outlines the experimental protocols based on internationally recognized guidelines, and explores the potential mechanisms of toxicity. The information presented is intended to inform risk assessment and guide the safe handling and development of ACMO-based materials.

Introduction

This compound (ACMO), with the CAS number 5117-12-4, is a morpholine derivative containing a reactive acryloyl group.[1] This chemical structure imparts both hydrophilicity, due to the morpholine ring, and the ability to participate in polymerization reactions via the acryloyl group.[1] ACMO is used in the formulation of UV-curable adhesives, coatings, inks, and as a component in the synthesis of hydrogels for biomedical applications.[2][3] Given its increasing use and potential for human exposure, a thorough understanding of its toxicological profile is essential. This guide focuses on the initial toxicity screening, encompassing acute toxicity, irritation, and sensitization potential.

Toxicological Profile

The toxicity of this compound is primarily linked to its reactive α,β-unsaturated carbonyl group, which is susceptible to nucleophilic attack by biological macromolecules, potentially leading to cellular dysfunction.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur within a short time after administration of a single dose of a substance. For ACMO, data is available for oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

Test Species Guideline Results Classification
Acute Oral Toxicity Rat (Sprague Dawley)OECD TG 401LD50: 588 mg/kg bw[1]Category 4: Harmful if swallowed[1]
Acute Dermal Toxicity Rat (SD)OECD TG 402LD50: >2000 mg/kg bwLow acute dermal toxicity
Acute Inhalation Toxicity Rat (SD)OECD TG 403LC50: >5.28 mg/L (4-hour exposure, aerosol)Low acute inhalation toxicity

LD50: Median lethal dose; LC50: Median lethal concentration; bw: body weight.

Irritation and Sensitization

Studies have been conducted to evaluate the potential of ACMO to cause skin and eye irritation, as well as skin sensitization (allergic contact dermatitis).

Table 2: Irritation and Sensitization Potential of this compound

Test Species Guideline Results Classification
Skin Irritation Rabbit (New Zealand White)similar to OECD TG 404Slightly irritatingNot classified as a skin irritant
Eye Irritation Rabbit (New Zealand White)OECD TG 405Causes irreversible effects on the corneaCategory 1: Causes serious eye damage
Skin Sensitization Mouse (CBA)OECD TG 429 (LLNA)Positive for sensitizationCategory 1: May cause an allergic skin reaction

LLNA: Local Lymph Node Assay.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[4]

  • Test Animals: Healthy, young adult Sprague Dawley rats (5 per sex per dose group) are used. Animals are fasted overnight before dosing.[4]

  • Dose Administration: The test substance is administered as a single dose by oral gavage. In the study for ACMO, doses of 400, 500, 640, and 1000 mg/kg body weight were used.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4] In the case of ACMO, pallor of the kidneys, spleen, and liver was observed in animals that died during the study.

Acute Dermal Toxicity (OECD TG 402)

This study assesses the potential hazards from short-term dermal exposure.[5]

  • Test Animals: Young adult rats are used.[6] The day before the test, fur is removed from the dorsal area of the trunk of the test animals.[6]

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[7]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[7]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.[7]

Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[8]

  • Test Animals: Healthy, young adult albino rabbits are used.[9]

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[8][9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.[8][9] The observation period can be extended up to 21 days to assess the reversibility of effects.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)

The LLNA is a method for identifying potential skin sensitizers.[10]

  • Test Animals: Female mice of the CBA/J strain are typically used.[11]

  • Procedure: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[2]

  • Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine, which is a measure of lymphocyte proliferation, is determined.[2][12]

  • Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group compared to the vehicle control group. An SI of 3 or greater is considered a positive response.[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for acute toxicity testing.

G cluster_0 Pre-Test Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase Substance Characterization Substance Characterization Dose Range Finding Study Dose Range Finding Study Substance Characterization->Dose Range Finding Study Protocol Design Protocol Design Dose Range Finding Study->Protocol Design Dose Administration Dose Administration Protocol Design->Dose Administration Clinical Observations Clinical Observations Dose Administration->Clinical Observations Body Weight Measurement Body Weight Measurement Clinical Observations->Body Weight Measurement Gross Necropsy Gross Necropsy Body Weight Measurement->Gross Necropsy Histopathology (if required) Histopathology (if required) Gross Necropsy->Histopathology (if required) Data Analysis Data Analysis Histopathology (if required)->Data Analysis Toxicity Report Toxicity Report Data Analysis->Toxicity Report

Caption: Generalized workflow for in vivo acute toxicity testing.

Signaling Pathway

The toxicity of acrylamide and its derivatives is thought to involve multiple cellular mechanisms. The following diagram depicts a plausible signaling pathway for acrylamide-induced toxicity, which may be relevant for ACMO.

G Acrylamide Derivative (ACMO) Acrylamide Derivative (ACMO) Metabolism (e.g., CYP2E1) Metabolism (e.g., CYP2E1) Acrylamide Derivative (ACMO)->Metabolism (e.g., CYP2E1) Oxidative Stress Oxidative Stress Acrylamide Derivative (ACMO)->Oxidative Stress GSH Depletion Reactive Metabolite (e.g., Epoxide) Reactive Metabolite (e.g., Epoxide) Metabolism (e.g., CYP2E1)->Reactive Metabolite (e.g., Epoxide) Cellular Nucleophiles Cellular Nucleophiles Reactive Metabolite (e.g., Epoxide)->Cellular Nucleophiles Covalent Binding Protein Adducts Protein Adducts Cellular Nucleophiles->Protein Adducts DNA Adducts DNA Adducts Cellular Nucleophiles->DNA Adducts Enzyme Inhibition Enzyme Inhibition Protein Adducts->Enzyme Inhibition Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cellular Dysfunction Cellular Dysfunction Enzyme Inhibition->Cellular Dysfunction Apoptosis Apoptosis Genotoxicity->Apoptosis MAPK Pathway Activation MAPK Pathway Activation Oxidative Stress->MAPK Pathway Activation MAPK Pathway Activation->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 4-Acryloylmorpholine (NAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(4-Acryloylmorpholine) (PNAM), a versatile polymer with significant potential in biomedical applications, including drug delivery and tissue engineering, owing to its biocompatibility and hydrophilicity.[1][2] The following sections detail conventional free radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and photopolymerization techniques.

Conventional Free Radical Polymerization

Conventional free radical polymerization is a widely used method for synthesizing PNAM.[1] This technique typically employs a thermal initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals that initiate the polymerization of the NAM monomer.[3] A chain transfer agent, like 2-mercaptoethanol, can be utilized to control the molecular weight of the resulting polymer.[3]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (NAM) (e.g., 4.26 g) and AIBN (e.g., 1 wt% of the monomer, 0.0423 g) in a suitable solvent system.[3] A mixture of 0.1M acetic acid solution (15 mL) and methanol (3 mL) can be used.[3]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 30 minutes at room temperature (25 °C) to remove oxygen, which can inhibit the polymerization reaction.[3]

  • Addition of Chain Transfer Agent (Optional): If molecular weight control is desired, add a chain transfer agent like 2-mercaptoethanol (e.g., 0.99 mmol, 0.0773 g) to the reaction mixture.[3] The acidic condition of the solvent system helps to prevent side reactions of the thiol group with the monomer double bond.[3]

  • Polymerization: Immerse the flask in a preheated oil bath at a specific temperature (e.g., 60 °C) and stir the mixture vigorously for a designated period (e.g., 24 hours).[3]

  • Purification:

    • To remove any unreacted initiator, extract the reaction mixture multiple times with a solvent in which the initiator is soluble but the polymer is not, such as diethyl ether (e.g., 4 x 20 mL).[3]

    • Isolate the polymer by freeze-drying the aqueous solution.[3]

    • Further purify the crude polymer by dissolving it in a suitable solvent like dichloromethane and precipitating it in a non-solvent such as diethyl ether.[3] Repeat this dissolution/precipitation cycle three times to ensure high purity.[3]

Quantitative Data Summary:
MonomerInitiatorChain Transfer AgentSolventTemp. (°C)Time (h)Mn ( g/mol )PDIYield (%)
NAMAIBN2-MercaptoethanolAcetic Acid/Methanol6024---

Note: Specific molecular weight and PDI values were not provided in the cited source for this exact protocol.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4] This method utilizes a RAFT agent to mediate the polymerization process.

Experimental Protocol:
  • Reaction Setup: Prepare a polymerization solution by mixing NAM, a RAFT agent (e.g., S,S′-bis(2-propionic acid) trithiocarbonate - BPAT), an initiator (e.g., AIBN), and a solvent (e.g., dioxane) in a reaction vessel.[4] A typical molar ratio of NAM:RAFT agent:AIBN could be 125:1:0.2.[4]

  • Inert Atmosphere: Deoxygenate the solution by purging with nitrogen gas.

  • Polymerization: Conduct the polymerization at an elevated temperature (e.g., 80 °C) with smooth stirring under a nitrogen atmosphere for a predetermined time (e.g., 2, 4, 6, or 8 hours).[4]

  • Purification:

    • After the desired polymerization time, terminate the reaction.

    • Precipitate the bulk polymer by adding the reaction mixture to an excess of a non-solvent like hexane.[4]

    • Filter the precipitated polymer and redissolve it in a small amount of dioxane.[4]

    • Repeat the precipitation-dissolution process twice to remove unreacted monomer and initiator fragments.[4]

    • Finally, dry the purified polymer in a vacuum oven.[4]

Quantitative Data Summary:
Polymerization Time (h)Mn ( g/mol )PDI
211,5001.18
418,2001.23
624,1001.27
829,5001.32

Data obtained from surface-initiated RAFT polymerization of N-acryloylmorpholine.[4]

Photopolymerization for Hydrogel Formation

Photopolymerization is a method used to form crosslinked polymer networks, or hydrogels, by exposing a solution of monomer and a photoinitiator to UV light.[5] This technique is particularly useful for creating hydrogels for biomedical applications like drug delivery.[5]

Experimental Protocol:
  • Hydrogel Formulation: Prepare a precursor solution containing the this compound (NAM) monomer, a crosslinking agent such as poly(ethylene glycol) diacrylate (PEG-DA), a co-monomer like 2-hydroxyethyl methacrylate (HEMA) if desired, and a photoinitiator (e.g., Irgacure® 184).[5][6] The components are typically dissolved in water.[6]

  • Photopolymerization: Expose the formulation to a UV light source for a specific duration (e.g., 180 seconds) to initiate polymerization and crosslinking.[6]

  • Purification:

    • Immerse the obtained polymer samples in distilled water for an extended period (e.g., one week) to remove any unreacted monomers, photoinitiator, and other impurities.[6] Refresh the water periodically (e.g., every two days).[6]

    • After extraction, freeze-dry the hydrogel samples to remove the water.[6]

Quantitative Data Summary:
Formulation4-AcM (wt%)HEMA (wt%)PEG-DA (wt%)Gelation (%)
AcM-12570595
AcM-23560594
AcM-35045593
AcM-425651095
AcM-525552095

All formulations contain 3 wt% photoinitiator and 20 wt% water.[6]

Visualizations

G cluster_workflow Free Radical Polymerization Workflow reagents Monomer (NAM) Initiator (e.g., AIBN) Solvent setup Reaction Setup & Inert Atmosphere Purge reagents->setup 1. Mix polymerization Polymerization (Heating & Stirring) setup->polymerization 2. Initiate purification Purification (Precipitation/Dialysis) polymerization->purification 3. Isolate product Poly(this compound) purification->product 4. Final Product

Caption: Experimental workflow for the free radical polymerization of this compound.

G cluster_mechanism Free Radical Polymerization Mechanism Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Initiation (Heat) Monomer (M) Monomer (M) Radical (R•)->Monomer (M) Growing Chain (RM•) Growing Chain (RM•) Monomer (M)->Growing Chain (RM•) Propagation Longer Chain (RM_n•) Longer Chain (RM_n•) Monomer (M)->Longer Chain (RM_n•) Growing Chain (RM•)->Monomer (M) Termination Termination Longer Chain (RM_n•)->Termination

Caption: Simplified mechanism of free radical polymerization.

References

Application Notes and Protocols for Controlled Synthesis of Poly(4-Acryloylmorpholine) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-acryloylmorpholine) (PNAM) is a biocompatible, water-soluble polymer with significant potential in various biomedical applications, including drug delivery, tissue engineering, and smart hydrogels. Its hydrophilic nature and low toxicity make it an attractive alternative to other polymers used in these fields. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. This document provides detailed application notes and protocols for the controlled synthesis of PNAM via RAFT polymerization.

Key Applications

  • Drug Delivery: PNAM's biocompatibility and hydrophilicity make it an excellent candidate for creating drug-polymer conjugates and nanoparticles for targeted and controlled drug release.

  • "Smart" Hydrogels: PNAM-based hydrogels can exhibit temperature-responsive behavior, making them suitable for applications in smart drug delivery systems and sensors.

  • Biocompatible Surfaces: Surfaces grafted with PNAM brushes can exhibit reduced protein adsorption and improved biocompatibility, which is crucial for medical implants and devices.

Data Presentation

The controlled nature of RAFT polymerization allows for the synthesis of PNAM with predictable molecular weights and narrow molecular weight distributions. The following tables summarize the expected evolution of number-average molecular weight (M\textsubscript{n}) and dispersity (Đ) with monomer conversion.

Table 1: RAFT Polymerization of this compound in Dioxane [1][2][3]

Polymerization Time (h)Monomer Conversion (%)Theoretical M ( g/mol )¹H-NMR M ( g/mol )
231.247404500
454.179907800
678.31140011200
885.11240012100

Experimental Conditions: [NAM]/[BPAT]/[AIBN] = 125/1/0.2 molar ratio in dioxane at 80°C. Data is based on the analysis of the free polymer formed during surface-initiated RAFT polymerization, which is assumed to be equivalent to the polymer formed in a solution polymerization under the same conditions.

Table 2: Expected Dispersity for RAFT Polymerization of this compound [4][5]

RAFT Agent TypeSolventExpected Dispersity (Đ)
Symmetric TrithiocarbonateWater1.05 – 1.16
CTPPOrganic~1.1 - 1.3

CTPP: 2-cyano-2-thiothiopropylsulfanyl propane

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound in Dioxane[1][2][3]

This protocol describes the synthesis of poly(this compound) in an organic solvent.

Materials:

  • This compound (NAM), inhibitor removed

  • S,S′-bis(2-propionic acid)trithiocarbonate (BPAT) RAFT agent

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Hexane, for precipitation

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

  • Standard Schlenk line equipment

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (NAM), S,S′-bis(2-propionic acid)trithiocarbonate (BPAT) RAFT agent, and 2,2′-Azobis(2-methylpropionitrile) (AIBN) in 1,4-dioxane. A typical molar ratio is [NAM]/[BPAT]/[AIBN] = 125/1/0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 2-8 hours).

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold hexane.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Redissolve the polymer in a small amount of dioxane, re-precipitate in hexane, and dry the final product under vacuum to a constant weight.

Protocol 2: Aqueous RAFT Polymerization of this compound[4][5][6]

This protocol outlines the synthesis of poly(this compound) in an aqueous medium.

Materials:

  • This compound (NAM), inhibitor removed

  • Symmetric trithiocarbonate or 4-cyano-4-thiothiopropylsulfanyl pentanoic acid (CTPPA) RAFT agent

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) or other water-soluble initiator

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

  • Standard Schlenk line equipment

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve NAM, the chosen water-soluble RAFT agent (e.g., a symmetric trithiocarbonate or CTPPA), and a water-soluble initiator (e.g., ACVA) in deionized water.

  • Degassing: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 70-80°C) and stir for the required duration. The progress of the polymerization can be monitored by taking aliquots at different time points.

  • Termination: Stop the reaction by cooling the flask to room temperature and exposing the solution to air.

  • Purification: Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator, and RAFT agent.

  • Isolation: Isolate the purified polymer by lyophilization (freeze-drying).

Visualizations

General Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft_pre_equilibrium RAFT Pre-Equilibrium cluster_main_equilibrium Main Equilibrium cluster_reinitiation Reinitiation & Propagation cluster_termination Termination Initiator Initiator (I) 2R_rad Primary Radicals (2R.) Initiator->2R_rad kd P_rad Propagating Radical (Pn.) 2R_rad->P_rad Monomer (M) Intermediate_rad Intermediate Radical P_rad->Intermediate_rad + RAFT Agent (1) P_rad->Intermediate_rad P_RAFT Dormant Polymer (Pn-RAFT) Intermediate_rad->P_RAFT - R_rad Intermediate_rad->P_RAFT P_RAFT->Intermediate_rad R_rad Leaving Group Radical (R.) P_rad_new New Propagating Radical R_rad->P_rad_new + M P_n_rad Propagating Radical (Pn.) Intermediate_n_rad Intermediate Radical P_n_rad->Intermediate_n_rad + P_m_RAFT P_n_rad->Intermediate_n_rad Dead_Polymer Dead Polymer P_n_rad->Dead_Polymer + P_m_rad P_n_RAFT Dormant Polymer (Pn-RAFT) Intermediate_n_rad->P_n_RAFT - P_m_rad Intermediate_n_rad->P_n_RAFT P_n_RAFT->Intermediate_n_rad P_m_rad Propagating Radical (Pm.) P_m+1_rad Propagating Radical (Pm+1.) P_m_rad->P_m+1_rad + M P_m_RAFT Dormant Polymer (Pm-RAFT)

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for Solution RAFT Polymerization of this compound

experimental_workflow start Start reactants 1. Prepare Reactant Solution (NAM, RAFT Agent, Initiator, Solvent) start->reactants degas 2. Degas the Solution (Freeze-Pump-Thaw Cycles) reactants->degas polymerize 3. Polymerize at Desired Temperature degas->polymerize terminate 4. Terminate Polymerization (Cooling and Exposure to Air) polymerize->terminate purify 5. Purify the Polymer (Precipitation or Dialysis) terminate->purify isolate 6. Isolate and Dry the Polymer (Filtration and Vacuum Drying) purify->isolate characterize 7. Characterize the Polymer (NMR, GPC, etc.) isolate->characterize end End characterize->end

Caption: Workflow for solution RAFT polymerization.

References

Application Notes and Protocols for 4-Acryloylmorpholine-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of 4-Acryloylmorpholine (4-AcM)-based hydrogels for drug delivery applications.

Introduction

This compound (4-AcM) is a hydrophilic monomer that can be polymerized to form hydrogels with properties highly suitable for biomedical applications, particularly in the field of drug delivery. These hydrogels are biocompatible, possess a high-water content, and their porous structure can be tailored to control the release kinetics of encapsulated therapeutic agents. This document outlines the synthesis of 4-AcM-based hydrogels using photopolymerization, methods for their characterization, and protocols for evaluating their drug loading and release capabilities, as well as their in vitro cytotoxicity.

Data Presentation

The following tables summarize the quantitative data for various formulations of this compound-based hydrogels, highlighting the impact of monomer and crosslinker concentration on the hydrogel's physical properties and drug release profile.

Table 1: Formulation Details of 4-AcM-Based Hydrogels [1]

Formulation CodeThis compound (wt.%)2-Hydroxyethyl Methacrylate (HEMA) (wt.%)Poly(ethylene glycol) Diacrylate (PEG-DA) (wt.%)
AcM-120773
AcM-240573
AcM-360373
AcM-460355
AcM-560337
AcM-6603010

All formulations contain 3 wt.% Irgacure® 184 as a photoinitiator and 20 wt.% deionized water.[1]

Table 2: Physical Properties of 4-AcM-Based Hydrogels

Formulation CodeGel Percentage (%)Equilibrium Swelling Ratio (%)
AcM-193.5 ± 1.235.2 ± 1.5
AcM-294.1 ± 1.538.4 ± 1.8
AcM-394.8 ± 1.143.1 ± 2.1
AcM-495.2 ± 1.339.5 ± 1.9
AcM-595.5 ± 1.036.8 ± 1.7
AcM-696.1 ± 1.432.4 ± 1.4

Table 3: Ciprofloxacin HCl Loading and Release from 4-AcM-Based Hydrogels

Formulation CodeDrug Loading (mg/g of dry gel)Cumulative Drug Release after 8h (%)
AcM-115.2 ± 0.865.3 ± 3.2
AcM-218.9 ± 1.175.8 ± 3.9
AcM-322.5 ± 1.388.2 ± 4.4
AcM-420.1 ± 1.080.1 ± 4.0
AcM-517.8 ± 0.971.5 ± 3.6
AcM-614.3 ± 0.762.4 ± 3.1

Experimental Protocols

Synthesis of 4-AcM-Based Hydrogels by Photopolymerization

This protocol describes the preparation of 4-AcM hydrogels using UV-initiated photopolymerization.

Materials:

  • This compound (4-AcM)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Poly(ethylene glycol) diacrylate (PEG-DA, Mn = 700 g/mol )

  • Irgacure® 184 (1-Hydroxycyclohexyl phenyl ketone)

  • Deionized water

  • Teflon molds (10 mm diameter, 2 mm depth)

  • UV lamp (365 nm)

Procedure:

  • Prepare the monomer solutions according to the formulations listed in Table 1 by mixing the appropriate amounts of 4-AcM, HEMA, and PEG-DA in a glass vial.

  • Add 20 wt.% deionized water to the monomer mixture and vortex until a homogenous solution is obtained.

  • Add 3 wt.% of the photoinitiator, Irgacure® 184, to the solution and mix thoroughly in the dark to prevent premature polymerization.

  • Pipette the solution into the Teflon molds.

  • Place the molds in a UV curing chamber and expose them to UV light (365 nm, 15 W) for 10 minutes.

  • Carefully remove the polymerized hydrogel discs from the molds.

  • Wash the hydrogels extensively with deionized water for 48 hours to remove any unreacted monomers and photoinitiator.

  • Dry the hydrogels in a vacuum oven at 40°C until a constant weight is achieved. Store in a desiccator.

G cluster_prep Monomer Solution Preparation cluster_poly Polymerization cluster_purify Purification & Drying Mix_Monomers Mix 4-AcM, HEMA, PEG-DA Add_Water Add Deionized Water Mix_Monomers->Add_Water Add_Initiator Add Irgacure® 184 Add_Water->Add_Initiator Pour_Mold Pour into Molds Add_Initiator->Pour_Mold UV_Cure UV Exposure (365 nm, 10 min) Pour_Mold->UV_Cure Remove_Hydrogel Remove from Molds UV_Cure->Remove_Hydrogel Wash Wash with DI Water (48h) Remove_Hydrogel->Wash Dry Vacuum Dry (40°C) Wash->Dry

Fig. 1: Hydrogel Synthesis Workflow.
Characterization of Hydrogels

Purpose: To confirm the polymerization of the monomers and the chemical structure of the hydrogel.

Procedure:

  • Record the FTIR spectra of the individual monomers (4-AcM, HEMA), the crosslinker (PEG-DA), and the dried hydrogel samples.

  • Prepare the samples using the KBr pellet method. Mix a small amount of the dried hydrogel with KBr powder and press into a thin pellet.

  • Scan the samples over a wavenumber range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Analyze the spectra to identify characteristic peaks and confirm the disappearance of the vinyl C=C bonds from the monomers in the hydrogel spectrum.

Purpose: To visualize the surface morphology and porous structure of the hydrogels.

Procedure:

  • Freeze-dry the swollen hydrogel samples to preserve their porous structure.

  • Mount the freeze-dried samples on aluminum stubs using double-sided carbon tape.

  • Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.[2]

  • Image the samples using a scanning electron microscope at an accelerating voltage of 10-15 kV.[3]

Purpose: To evaluate the thermal stability of the hydrogels.

Procedure:

  • Place 5-10 mg of the dried hydrogel sample into an alumina crucible.

  • Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[4][5]

  • Record the weight loss as a function of temperature to determine the decomposition profile.

Swelling Studies

Purpose: To determine the water uptake capacity of the hydrogels.

Procedure:

  • Weigh the dried hydrogel discs (Wd).

  • Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the following equation: ESR (%) = [(Ws - Wd) / Wd] x 100

In Vitro Drug Loading and Release Studies

This protocol uses Ciprofloxacin HCl as a model drug.

Drug Loading:

  • Immerse pre-weighed dried hydrogel discs in a 1 mg/mL solution of Ciprofloxacin HCl in PBS (pH 7.4) at room temperature.

  • Allow the hydrogels to swell for 48 hours to ensure maximum drug loading.

  • Remove the drug-loaded hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and then dry them in a vacuum oven at 40°C.

In Vitro Drug Release:

  • Place a drug-loaded hydrogel disc in a vial containing 10 mL of PBS (pH 7.4).

  • Keep the vial in a shaking water bath at 37°C.

  • At specific time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Determine the concentration of Ciprofloxacin HCl in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 276 nm).[6][7]

  • Calculate the cumulative percentage of drug release over time.

G cluster_loading Drug Loading cluster_release Drug Release Immerse_Drug Immerse Dried Hydrogel in Drug Solution Swell_48h Swell for 48h Immerse_Drug->Swell_48h Rinse_Dry Rinse and Vacuum Dry Swell_48h->Rinse_Dry Place_PBS Place in PBS (pH 7.4, 37°C) Rinse_Dry->Place_PBS Sample_Time Sample at Time Intervals Place_PBS->Sample_Time Analyze_UV Analyze via UV-Vis Spectroscopy Sample_Time->Analyze_UV

Fig. 2: Drug Loading and Release Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To assess the biocompatibility of the hydrogels.[8][9]

Procedure:

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel discs by UV irradiation for 2 hours.

    • Immerse the sterilized hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a concentration of 10 mg/mL.

    • Incubate for 24 hours at 37°C to allow any potential leachable substances to diffuse into the medium.

    • Collect the extract medium and filter it through a 0.22 µm syringe filter.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., L929 fibroblasts or HeLa cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., 1% Triton X-100) and a negative control (fresh culture medium).

    • Incubate the cells with the extracts for another 24 hours.

  • MTT Assay:

    • Remove the extract medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

G cluster_extract Hydrogel Extract Preparation cluster_cell Cell Treatment cluster_mtt MTT Assay Sterilize Sterilize Hydrogel Incubate_Medium Incubate in Culture Medium (24h) Sterilize->Incubate_Medium Collect_Filter Collect and Filter Extract Incubate_Medium->Collect_Filter Add_Extract Treat Cells with Extract (24h) Collect_Filter->Add_Extract Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Add_Extract Add_MTT Add MTT Solution (4h) Add_Extract->Add_MTT Add_DMSO Add DMSO Add_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Fig. 3: In Vitro Cytotoxicity Workflow.

References

The Role of 4-Acryloylmorpholine (ACMO) as a Reactive Diluent in UV Curing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Acryloylmorpholine (ACMO) is a monofunctional reactive diluent increasingly utilized in ultraviolet (UV) curing applications.[1][2][3] Its favorable properties, including low viscosity, low volatility, minimal odor, and high reactivity, make it an excellent candidate for optimizing the performance of UV-curable formulations in various fields such as coatings, inks, adhesives, and 3D printing.[3][4] This document provides a detailed overview of ACMO's performance characteristics, supported by quantitative data, and offers comprehensive protocols for its application in UV curing experiments.

Performance Characteristics of ACMO

ACMO is recognized for its ability to reduce the viscosity of formulations, enhance cure speed, and improve the final properties of the cured polymer.[2][3] It is often compared to other reactive diluents like N-vinyl-2-pyrrolidone (VP), demonstrating comparable and sometimes superior performance.[2]

Viscosity Reduction

A primary function of a reactive diluent is to lower the viscosity of the formulation to a level suitable for the intended application method. ACMO is an effective viscosity reducer, though its efficiency can be influenced by the base oligomer and other components in the formulation.

Table 1: Viscosity of UV-Curable Formulations Containing Different Reactive Diluents

Formulation BaseReactive Diluent (20 wt%)Viscosity (cP at 25°C)
Urethane Acrylate (Ebercyl 6700-20T)ACMO10,000
Urethane Acrylate (Ebercyl 6700-20T)N-Vinyl-2-pyrrolidone (VP)8,000
Urethane Acrylate (Ebercyl 6700-20T)Ethoxyethoxyethyl Acrylate (EEEA)6,000

Data synthesized from comparative studies.[2]

Curing Speed and Reactivity

ACMO exhibits a high polymerization rate under UV irradiation, contributing to faster processing times.[3][5] Its reactivity is comparable to other commonly used diluents and it can be readily homopolymerized.[2]

Table 2: Cure Speed of Monomers and Blends

Monomer / Blend (with 3 phr HCPK photoinitiator)Gel Time (seconds)Tack-Free Time (Conveyor Speed, fpm)
ACMO~4015
N-Vinyl-2-pyrrolidone (VP)~125>60
Trimethylolpropane Triacrylate (TMPTA)~3010
TMPTA / ACMO (80/20 wt%)~25-
TMPTA / VP (80/20 wt%)~30-

HCPK: 1-hydroxy-cyclohexyl-phenyl-ketone. Data is indicative and sourced from gel-point and tack-free time experiments.[2]

Mechanical and Chemical Properties of Cured Films

The incorporation of ACMO into UV-cured formulations influences the mechanical and chemical resistance of the final product. Cured films containing ACMO often exhibit good hardness and solvent resistance.[2]

Table 3: Properties of Cured Films with Different Reactive Diluents in a Urethane Acrylate Formulation

PropertyACMO (20 wt%)N-Vinyl-2-pyrrolidone (VP) (20 wt%)Ethoxyethoxyethyl Acrylate (EEEA) (20 wt%)
Pencil HardnessHHF
MEK Double Rubs>200>200150
Adhesion (ASTM D3359)5B5B5B

MEK: Methyl Ethyl Ketone. The formulation base is a urethane acrylate oligomer (Ebercyl 6700-20T). Curing was performed using a Fusion Systems F-300/LC-6 at 8 fpm (1,000 mJ/cm2).[2]

Table 4: Properties of Cured Films with Different Reactive Diluents in an Epoxy Acrylate Formulation

PropertyACMO (20 wt%)N-Vinyl-2-pyrrolidone (VP) (20 wt%)Ethoxyethoxyethyl Acrylate (EEEA) (20 wt%)Trimethylolpropane Triacrylate (TMPTA) (20 wt%)
Pencil Hardness2H2HF2H
MEK Double Rubs>200>200>200>200
Iodine StainSlightSlightHeavyVery Slight
KMnO4 StainNoneNoneNoneNone

The formulation base is an epoxy acrylate oligomer (Ebercyl 3700). Curing conditions were consistent across samples.[2]

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Formulation

This protocol describes the preparation of a basic UV-curable formulation using ACMO as a reactive diluent.

Materials:

  • Acrylated Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

  • This compound (ACMO)

  • Photoinitiator (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone - HCPK, or a blend of initiators)

  • Additives (e.g., leveling agents, surfactants - optional)

  • Opaque, amber, or UV-blocking container

  • Laboratory scale or balance

  • Mechanical stirrer or vortex mixer

Procedure:

  • In a suitable UV-blocking container, weigh the desired amount of the acrylated oligomer.

  • Add the specified weight percentage of ACMO to the oligomer. Formulations typically contain 5-50 wt% of reactive diluent.[6]

  • Mix the oligomer and ACMO thoroughly at room temperature until a homogeneous mixture is obtained. Gentle heating (e.g., to 50-60°C) can be applied to reduce viscosity and facilitate mixing if necessary.

  • Weigh and add the photoinitiator to the mixture. The concentration of the photoinitiator typically ranges from 1 to 5 parts per hundred of resin (phr).

  • If required, add any other additives at their recommended concentrations.

  • Continue mixing until all components are completely dissolved and the formulation is uniform. Avoid introducing air bubbles. If bubbles are present, allow the mixture to stand or use a centrifuge to degas.

  • Store the formulation in a cool, dark place away from UV light sources.

Protocol 2: UV Curing and Film Property Assessment

This protocol outlines the procedure for applying a UV-curable formulation to a substrate, curing it, and evaluating the properties of the resulting film.

Materials and Equipment:

  • Prepared UV-curable formulation

  • Substrate (e.g., polyethylene terephthalate (PET) film, metal panel, glass)

  • Film applicator (e.g., Meyer bar, drawdown bar)

  • UV curing system (e.g., conveyorized UV lamp, spot curing system)

  • Radiometer to measure UV intensity and dose

  • Pencils of varying hardness for pencil hardness test (ASTM D3359)

  • Cotton swabs and Methyl Ethyl Ketone (MEK) for solvent resistance test

  • Adhesion test kit (cross-hatch cutter, adhesive tape) (ASTM D3359)

Procedure:

  • Film Application:

    • Place the substrate on a flat, stable surface.

    • Apply a small amount of the UV-curable formulation at one end of the substrate.

    • Use a film applicator (e.g., a #3 or #40 Meyer bar) to draw down a uniform film of a specified thickness.[2]

  • UV Curing:

    • Immediately after film application, place the coated substrate in the UV curing unit.

    • Expose the film to UV radiation. The UV dose can be controlled by adjusting the belt speed of a conveyorized system or the exposure time of a static system. A typical dose might be in the range of 500-1000 mJ/cm².[2]

    • The tack-free time can be determined by finding the maximum conveyor speed (minimum UV dose) that results in a coating that is not sticky to the touch immediately after curing.[2]

  • Film Property Evaluation (after allowing the film to cool to room temperature):

    • Pencil Hardness: Following ASTM D3359, determine the hardness of the cured film by attempting to scratch the surface with pencils of increasing hardness. The reported hardness is that of the hardest pencil that does not scratch the film.

    • Solvent Resistance (MEK Double Rubs): Saturate a cotton swab with MEK. Rub the cured film back and forth with moderate pressure. One back-and-forth motion constitutes one double rub. Continue until the film is marred or until a specified number of rubs (e.g., 200) is reached.

    • Adhesion (Cross-Hatch Test): Use a cross-hatch cutter to make a series of perpendicular cuts through the film to the substrate. Apply a specified adhesive tape over the grid and then remove it rapidly. The adhesion is rated based on the amount of coating removed by the tape according to the ASTM D3359 scale (5B = no removal, 0B = >65% removal).[2]

Visualizations

UV_Curing_Workflow cluster_formulation Formulation Preparation cluster_process Curing Process cluster_testing Property Testing Oligomer Acrylated Oligomer Mixing Mixing Oligomer->Mixing ACMO This compound (Reactive Diluent) ACMO->Mixing PI Photoinitiator PI->Mixing Additives Additives (Optional) Additives->Mixing Application Film Application Mixing->Application Homogeneous Liquid UVCuring UV Curing Application->UVCuring Wet Film on Substrate CuredFilm Cured Film UVCuring->CuredFilm Solid Polymer Film Hardness Pencil Hardness CuredFilm->Hardness Solvent Solvent Resistance CuredFilm->Solvent Adhesion Adhesion Test CuredFilm->Adhesion

Caption: Workflow for UV Curing with this compound.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Radical Free Radicals (R•) PI->Radical generates UV UV Light (hν) UV->PI Monomer ACMO Monomer (M) Radical->Monomer attacks GrowingChain Growing Polymer Chain (RM•) Monomer->GrowingChain forms LongerChain Longer Polymer Chain (RM_n•) Monomer->LongerChain GrowingChain->Monomer adds to Chain1 Polymer Chain (P•) Chain2 Another Polymer Chain (P'•) Chain1->Chain2 combines with FinalPolymer Final Polymer (P-P') Chain2->FinalPolymer

Caption: UV-Initiated Free Radical Polymerization Mechanism.

Caption: Chemical Structure and Properties of ACMO.

Note: The image source in the DOT script is a placeholder to illustrate the intended structure. A locally rendered image of the this compound chemical structure would be embedded in a final application.

References

Application Notes and Protocols for 3D Printing of 4-Acryloylmorpholine-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acryloylmorpholine (NAM), also known as N-Acryloylmorpholine (ACMO), is a hydrophilic and biocompatible monomer increasingly utilized in the formulation of photopolymer resins for 3D printing, particularly in the biomedical and pharmaceutical fields. Its low viscosity and high reactivity make it an excellent reactive diluent, facilitating the fabrication of intricate and high-resolution hydrogel structures using techniques such as stereolithography (SLA) and digital light processing (DLP).[1][2] Poly(this compound) [poly(NAM)] hydrogels exhibit favorable properties for biomedical applications, including high water content, biocompatibility, and tunable mechanical properties, making them suitable for applications such as tissue engineering scaffolds and controlled drug delivery systems.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of this compound for 3D printing applications. The provided methodologies cover resin formulation, 3D printing procedures, and characterization of the resulting hydrogel scaffolds, with a focus on their potential use in drug delivery.

Data Presentation

Mechanical Properties of this compound (NAM)-Containing Hydrogels

The mechanical properties of 3D printed hydrogels are crucial for their application in tissue engineering and as medical devices. The following table summarizes the mechanical properties of hydrogels containing this compound. It is important to note that the properties are highly dependent on the specific formulation, including the concentration of NAM, the type and concentration of the crosslinker, and the presence of other co-monomers.

Formulation3D Printing MethodTensile Strength (MPa)Elongation at Break (%)Compressive Strength (MPa)Young's Modulus (MPa)Citation(s)
Polyurethane Acrylate with NAM diluent and ionic liquidUV Curing7.42977--[5]
N-isopropylacrylamide (NIPAM) and NAM copolymerPiSL 3D Printing~0.02 - 0.08~600 - 1500-~0.01 - 0.03[6]
Urethane Dimethacrylate (UDMA) with 40% NAM as diluentNot Specified---1350 ± 150[7]
Urethane Dimethacrylate (UDMA) with 50% NAM as diluentNot Specified---1080 ± 90[7]
Drug Release from this compound (NAM)-Based Hydrogels

The hydrophilic nature of poly(NAM) hydrogels makes them excellent candidates for controlled drug delivery systems. The release kinetics can be tuned by altering the hydrogel's crosslink density and composition. The table below presents data on the release of Ciprofloxacin HCl from NAM-based hydrogels (note: these were not 3D printed but provide a relevant proof-of-concept).[8]

Hydrogel Formulation (NAM:HEMA:PEGDA ratio)Drug Loading (mg drug / g hydrogel)% Drug Release (at equilibrium)Citation(s)
1:2:0.327.593[8]
2:1:0.333.694[8]
3:0:0.334.995[8]

Experimental Protocols

Protocol 1: Formulation of a this compound (NAM)-Based Photopolymer Resin

This protocol describes the preparation of a basic photopolymer resin containing NAM for use in DLP or SLA 3D printing.

Materials:

  • This compound (NAM), monomer

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700), crosslinker

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) or similar photoinitiator

  • Amber glass vial

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • In an amber glass vial to protect from UV light, combine the desired amounts of this compound and PEGDA. A common starting point is a 70:30 w/w ratio of NAM to PEGDA.

  • Add the photoinitiator to the monomer/crosslinker mixture. A typical concentration is 0.5-2% (w/w) of the total monomer and crosslinker weight.

  • Place a magnetic stir bar in the vial and seal it.

  • Stir the mixture on a magnetic stirrer at room temperature in a dark environment until the photoinitiator is completely dissolved. This may take several hours.

  • After the photoinitiator is dissolved, vortex the solution for 1-2 minutes to ensure homogeneity.

  • Store the prepared resin in the dark at room temperature until use.

Protocol 2: 3D Printing of a NAM-Based Hydrogel Scaffold

This protocol outlines the general procedure for 3D printing a scaffold using the prepared NAM-based resin on a DLP 3D printer.

Materials and Equipment:

  • NAM-based photopolymer resin (from Protocol 1)

  • DLP 3D Printer (e.g., with a 405 nm light source)

  • Computer with slicing software (e.g., Chitubox, Lychee Slicer)

  • 3D model of the scaffold in .stl format

  • Isopropyl alcohol (IPA) for washing

  • UV post-curing chamber

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Procedure:

  • Model Preparation: Load the .stl file of the desired scaffold into the slicing software. Orient the model and add supports if necessary.

  • Slicing: Set the printing parameters. These will need to be optimized for your specific printer and resin formulation. Typical starting parameters for a hydrogel resin are:

    • Layer Height: 50-100 µm

    • Bottom Layer Count: 4-6

    • Bottom Exposure Time: 30-60 seconds

    • Normal Exposure Time: 5-15 seconds

    • Lift Distance: 5-7 mm

    • Lift Speed: 60-100 mm/min

  • Printer Setup: Ensure the build platform is level and the resin vat is clean. Pour the prepared NAM-based resin into the vat.

  • Printing: Start the printing process.

  • Post-Processing:

    • Once printing is complete, carefully remove the build platform.

    • Gently scrape the printed scaffold off the build platform.

    • Wash the scaffold in a container of IPA to remove excess uncured resin. Agitate gently for 5-10 minutes. A second wash in clean IPA is recommended.

    • Allow the scaffold to air dry completely in a well-ventilated area.

    • Place the dried scaffold in a UV post-curing chamber and cure for 15-30 minutes to ensure complete polymerization and enhance mechanical properties.

Protocol 3: Characterization of 3D Printed NAM-Based Hydrogels

This protocol provides methods for evaluating the key properties of the fabricated hydrogel scaffolds.

1. Swelling Behavior:

  • Measure the dry weight of the 3D printed scaffold (W_dry).

  • Immerse the scaffold in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the scaffold, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen).

  • Calculate the swelling ratio (%) using the formula: Swelling Ratio = [(W_swollen - W_dry) / W_dry] * 100.

  • Continue until the weight remains constant, indicating equilibrium swelling.

2. Mechanical Testing (Tensile and Compressive):

  • Tensile Testing:

    • Print dog-bone shaped specimens according to ASTM D638 standards.

    • Conduct tensile tests using a universal testing machine equipped with a suitable load cell.

    • Apply a constant strain rate (e.g., 5 mm/min) until the sample fails.

    • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

  • Compressive Testing:

    • Print cylindrical or cubic specimens.

    • Perform compression tests using a universal testing machine.

    • Apply a compressive load at a constant rate until a certain strain is reached or the sample fractures.

    • Record the stress-strain data to determine the compressive strength and modulus.

3. In Vitro Drug Release Study:

  • Drug Loading: Immerse a pre-weighed dry scaffold in a concentrated solution of a model drug (e.g., ciprofloxacin HCl, methylene blue) in PBS for 24-48 hours to allow for drug loading via diffusion.

  • Remove the drug-loaded scaffold, gently blot the surface, and allow it to air dry.

  • Release Study: Place the drug-loaded scaffold in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

4. Biocompatibility Assessment (Cell Viability):

  • Sterilize the 3D printed scaffolds (e.g., with 70% ethanol and UV irradiation).

  • Seed a relevant cell line (e.g., fibroblasts, mesenchymal stem cells) onto the scaffolds in a sterile culture plate.

  • Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO2).

  • At desired time points (e.g., 1, 3, and 7 days), assess cell viability using a standard assay such as the MTT assay or a Live/Dead staining kit.

  • For the MTT assay, quantify the formazan product spectrophotometrically to determine the relative cell viability compared to a control (cells cultured on tissue culture plastic).

  • For Live/Dead staining, visualize the scaffolds using fluorescence microscopy to observe live (green) and dead (red) cells.

Visualizations

Photopolymerization_Process cluster_resin Photopolymer Resin NAM This compound (Monomer) Polymerization Chain Growth Polymerization NAM->Polymerization Crosslinker PEGDA (Crosslinker) Crosslinker->Polymerization Photoinitiator Photoinitiator UV_Light UV Light (e.g., 405 nm) Radicals Free Radicals UV_Light->Radicals Activation Radicals->Polymerization Initiation Crosslinked_Network Crosslinked Poly(NAM) Hydrogel Polymerization->Crosslinked_Network Formation of

Caption: Photopolymerization of this compound.

Experimental_Workflow cluster_char Characterization Methods Resin_Prep 1. Resin Formulation (NAM + Crosslinker + Photoinitiator) Printing 2. 3D Printing (SLA / DLP) Resin_Prep->Printing Washing 3. Washing (e.g., Isopropyl Alcohol) Printing->Washing Curing 4. Post-Curing (UV Light) Washing->Curing Characterization 5. Characterization Curing->Characterization Mechanical Mechanical Testing Characterization->Mechanical Swelling Swelling Studies Characterization->Swelling Drug_Release Drug Release Assays Characterization->Drug_Release Biocompatibility Biocompatibility Characterization->Biocompatibility

Caption: Experimental workflow for 3D printing NAM hydrogels.

Drug_Delivery_Concept Scaffold 3D Printed Poly(NAM) Hydrogel Scaffold Drug_Loading Drug Loading (Soaking in Drug Solution) Scaffold->Drug_Loading Drug_Loaded_Scaffold Drug-Loaded Scaffold Drug_Loading->Drug_Loaded_Scaffold Release Controlled Drug Release (Diffusion) Drug_Loaded_Scaffold->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Drug delivery from a 3D printed NAM scaffold.

References

Application Notes: Characterization of Poly(4-Acryloylmorpholine) Hydrogels by FTIR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-Acryloylmorpholine) (PNAM) is a biocompatible, water-soluble polymer that has garnered significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as "smart" materials.[1][2] Hydrogels derived from PNAM exhibit desirable properties such as high water content, soft tissue-like consistency, and stimuli-responsiveness. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique extensively used for the chemical characterization of these hydrogels. It provides valuable information about the molecular structure, functional groups, and the extent of polymerization.

Principle of FTIR for PNAM Hydrogel Characterization

FTIR spectroscopy measures the absorption of infrared radiation by the sample material as a function of wavelength. The absorption of specific frequencies of infrared radiation corresponds to the vibrational energies of the chemical bonds within the molecule. By analyzing the FTIR spectrum, which is a plot of infrared intensity versus wavenumber, characteristic functional groups present in the PNAM hydrogel can be identified. This allows for the confirmation of successful polymerization of the this compound monomer and the formation of the hydrogel network. Furthermore, FTIR can be employed to investigate the incorporation of other co-monomers or drugs within the hydrogel matrix by observing the appearance or shifting of specific absorption bands.[3][4]

Applications in Research and Drug Development

In the context of research and drug development, FTIR analysis of PNAM hydrogels is crucial for:

  • Confirmation of Polymerization: Verifying the conversion of the vinyl group (C=C) of the this compound monomer into the saturated backbone of the polymer.

  • Structural Elucidation: Identifying the characteristic functional groups of the PNAM polymer, such as the amide C=O and the C-N and C-O-C bonds of the morpholine ring.[2]

  • Analysis of Co-polymerization: When PNAM is co-polymerized with other monomers, such as poly(ethylene glycol) diacrylate (PEG-DA) or 2-hydroxyethyl methacrylate (HEMA), FTIR can confirm the presence of functional groups from all constituent monomers in the final hydrogel.[3][4]

  • Drug Loading and Interaction: Detecting the presence of a loaded drug within the hydrogel and investigating potential interactions (e.g., hydrogen bonding) between the drug and the polymer matrix, which can influence the drug release profile.

  • Degradation Studies: Monitoring changes in the chemical structure of the hydrogel over time as it degrades.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Hydrogel via Photopolymerization

This protocol describes a general method for the synthesis of PNAM hydrogels using UV-initiated photopolymerization.[3][4]

Materials:

  • This compound (NAM) monomer

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide (MBA) or poly(ethylene glycol) diacrylate (PEG-DA))

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Deionized water

  • Nitrogen gas

  • UV lamp (365 nm)

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a suitable vessel, dissolve the desired amount of this compound (NAM) monomer in deionized water.

    • Add the cross-linking agent (e.g., 1-5 mol% relative to the monomer).

    • Add the photoinitiator (e.g., 0.1-1 wt% relative to the monomer).

    • Stir the mixture until all components are fully dissolved.

  • Purging with Nitrogen:

    • Purge the pre-gel solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization:

    • Pour the pre-gel solution into a suitable mold (e.g., between two glass plates separated by a spacer).

    • Expose the mold to UV radiation (365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-30 minutes). The exact time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, cross-linker, and photoinitiator.

  • Drying (for FTIR analysis):

    • For FTIR analysis using the KBr pellet method, the hydrogel needs to be dried.

    • Freeze the purified hydrogel at -20°C or lower and then lyophilize (freeze-dry) it until all the water is removed.

    • Alternatively, the hydrogel can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: FTIR Analysis of PNAM Hydrogels using the KBr Pellet Method

This protocol outlines the procedure for preparing a solid sample of the synthesized PNAM hydrogel for FTIR analysis.[5][6]

Materials:

  • Dried PNAM hydrogel

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Grinding:

    • Take a small amount (1-2 mg) of the dried PNAM hydrogel and place it in an agate mortar.

    • Grind the hydrogel into a very fine powder.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix the ground hydrogel and KBr powder until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a thin, transparent pellet.

  • FTIR Measurement:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation

Table 1: Characteristic FTIR Absorption Bands of Poly(this compound) Hydrogels

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
~3388O-H stretching (if co-monomers like HEMA are present)Hydroxyl (-OH)[4]
~2920 - 2850C-H stretchingAliphatic CH₂ and CH[2]
~1715C=O stretching (from co-monomers like HEMA)Carbonyl (C=O)[4]
~1615 - 1645C=O stretching (amide I)Amide Carbonyl (N-C=O)[2][4]
~1448C-H bending-CH₂-[4]
~1387C-H bending-CH₃ (if present from initiator or co-monomer)[4]
~1266, 1234C-O stretchingMorpholine ring C-O[2]
~1114C-O-C asymmetric stretchingMorpholine ring C-O-C[2]

Note: The exact positions of the peaks can vary slightly depending on the specific composition of the hydrogel, the presence of co-monomers, and interactions with other molecules such as loaded drugs.

Mandatory Visualization

experimental_workflow cluster_synthesis PNAM Hydrogel Synthesis cluster_ftir FTIR Characterization Monomer This compound (NAM) Pregel Pre-gel Solution Monomer->Pregel Crosslinker Cross-linker (e.g., MBA) Crosslinker->Pregel Initiator Photoinitiator Initiator->Pregel Solvent Deionized Water Solvent->Pregel UV UV Curing (365 nm) Pregel->UV Hydrogel PNAM Hydrogel UV->Hydrogel Purification Purification (in Deionized Water) Hydrogel->Purification DriedHydrogel Dried PNAM Hydrogel Purification->DriedHydrogel Grinding Grinding DriedHydrogel->Grinding Mixing Mixing Grinding->Mixing KBr KBr Powder KBr->Mixing Pressing Pellet Pressing Mixing->Pressing Pellet KBr Pellet Pressing->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum FTIR Spectrum FTIR->Spectrum

Caption: Experimental workflow for the synthesis and FTIR characterization of PNAM hydrogels.

References

Determining the Molecular Weight of Poly(4-Acryloylmorpholine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-Acryloylmorpholine) (PNAM) is a versatile, water-soluble polymer with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems, hydrogels, and bioconjugation. The molecular weight (MW) and molecular weight distribution of PNAM are critical parameters that profoundly influence its physicochemical properties, such as viscosity, solubility, and therapeutic efficacy.[1] Accurate determination of these characteristics is therefore essential for researchers, scientists, and drug development professionals to ensure batch-to-batch consistency, optimize formulation performance, and meet regulatory requirements.

This document provides detailed application notes and experimental protocols for the three primary techniques used to determine the molecular weight of PNAM: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and ¹H Diffusion-Ordered Spectroscopy (DOSY) NMR.

Data Presentation

The following table summarizes quantitative data for the molecular weight and polydispersity of PNAM and related copolymers, as determined by various analytical methods.

MethodPolymer SystemMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)Experimental Conditions
SEC/GPCPoly(this compound)23,900-1.27Eluent: DMF with 10 mM LiBr; Columns: Two PL-gel 5 µm Mixed-C in series; Calibration: Poly(methyl methacrylate) standards.
SEC/GPCPNAM-based copolymer-up to 80,000< 1.1Specific conditions not detailed.[2]
Static Light Scattering (SLS)High MW PNAM-~2,500,000-Zimm plot analysis was utilized.
¹H DOSY NMRLibrary of PNAM samplesVariedVaried-A linear relationship between Log D(PNAM) and Log Mw was established to create calibration curves.[3]

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a widely used technique for determining the molecular weight distribution of polymers.[1][4] It separates molecules based on their hydrodynamic volume in solution.

Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry PNAM polymer.

    • Dissolve the polymer in the mobile phase (e.g., HPLC-grade DMF with 10 mM LiBr) to a final concentration of 1-2 mg/mL.[5]

    • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer shearing.

    • Filter the solution through a 0.2-0.45 µm PTFE or PVDF syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity GPC instrument or equivalent.[5]

    • Columns: Two PL-gel 5 µm Mixed-C columns in series, or equivalent columns suitable for polar polymers.[5]

    • Mobile Phase: HPLC-grade Dimethylformamide (DMF) containing 10 mM Lithium Bromide (LiBr).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 60 °C.[5]

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 100 µL.

  • Calibration:

    • Prepare a series of narrow, near-monodisperse poly(methyl methacrylate) standards with known molecular weights (e.g., ranging from 370 to 2,520,000 g/mol ).[5]

    • Inject each standard and record the retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

  • Data Analysis:

    • Inject the prepared PNAM sample.

    • Using the calibration curve, determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the sample using the GPC/SEC software.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing weigh Weigh PNAM & Standards dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.2-0.45 µm) dissolve->filter inject_std Inject Standards filter->inject_std inject_sample Inject PNAM Sample filter->inject_sample calibrate Generate Calibration Curve inject_std->calibrate acquire Acquire Chromatogram calibrate->acquire inject_sample->acquire analyze Calculate Mn, Mw, PDI using Software acquire->analyze

Figure 1. Experimental workflow for GPC/SEC analysis of PNAM.
Static Light Scattering (SLS)

SLS measures the intensity of scattered light to determine the absolute weight-average molecular weight (Mₙ) of a polymer.[6][7][8]

Methodology

  • Sample Preparation:

    • Prepare a stock solution of PNAM in a suitable solvent (e.g., a buffered aqueous solution) at a known concentration. The solvent must be meticulously filtered (e.g., through a 0.1 µm filter) to remove dust.

    • Prepare a series of dilutions from the stock solution.

    • Filter each dilution directly into a clean light scattering cuvette.

  • Instrumentation and Data Acquisition:

    • Instrument: A photometer equipped with a laser light source and a detector that can measure scattered light at various angles.

    • Measure the intensity of scattered light for each concentration at multiple angles (e.g., 30° to 150°).

  • Data Analysis (Zimm Plot):

    • The Zimm plot is a graphical method used to extrapolate the data to zero concentration and zero scattering angle.[6][8]

    • The data is plotted as Kc/R(θ) versus sin²(θ/2) + k'c, where:

      • K is an optical constant.

      • c is the concentration.

      • R(θ) is the excess Rayleigh ratio.

      • θ is the scattering angle.

      • k' is a constant.

    • The weight-average molecular weight (Mₙ) is determined from the intercept of the double extrapolation.

SLS_Workflow cluster_prep Sample Preparation cluster_measurement SLS Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Create Serial Dilutions stock->dilute filter Filter into Cuvettes dilute->filter measure Measure Scattered Light Intensity at Multiple Angles filter->measure zimm Construct Zimm Plot measure->zimm extrapolate Double Extrapolation to c=0 and θ=0 zimm->extrapolate calculate Determine Mw extrapolate->calculate

Figure 2. Workflow for determining Mw of PNAM using Static Light Scattering.
¹H Diffusion-Ordered Spectroscopy (DOSY) NMR

DOSY NMR is a non-invasive technique that measures the diffusion coefficient of molecules, which can be correlated to their molecular weight.[9][10]

Methodology

  • Sample and Standards Preparation:

    • Prepare a series of PNAM standards with known molecular weights (determined by another method like SEC-MALS) in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

    • Prepare the unknown PNAM sample in the same deuterated solvent.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer equipped with a pulsed-field gradient probe.

    • Acquire 2D DOSY spectra for each standard and the unknown sample. A stimulated echo sequence with bipolar gradient pulses is commonly used.

  • Data Analysis:

    • Process the 2D DOSY spectra to determine the diffusion coefficient (D) for each PNAM sample.

    • Create a calibration curve by plotting the logarithm of the diffusion coefficient (log D) against the logarithm of the known molecular weights (log Mₙ) of the standards. This relationship is typically linear.[3]

    • Determine the molecular weight of the unknown PNAM sample by interpolating its measured log D value on the calibration curve.

DOSY_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Calculation prep_std Prepare PNAM Standards (Known Mw) acquire_dosy Acquire 2D DOSY Spectra prep_std->acquire_dosy prep_sample Prepare Unknown PNAM Sample prep_sample->acquire_dosy get_d Determine Diffusion Coefficients (D) acquire_dosy->get_d calibrate Plot log(D) vs. log(Mw) for Standards get_d->calibrate interpolate Interpolate Mw of Unknown Sample calibrate->interpolate

Figure 3. Logical workflow for PNAM molecular weight determination by DOSY NMR.

References

Application Notes and Protocols: Loading Efficiency of Drugs in 4-Acryloylmorpholine Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for loading drugs into 4-Acryloylmorpholine (ACMO) based hydrogels. The information is targeted toward researchers, scientists, and professionals in drug development seeking to utilize these hydrogels for controlled drug delivery applications.

Introduction

This compound (ACMO) is a hydrophilic, non-ionic monomer that is highly valued in the synthesis of hydrogels for biomedical applications.[1][2] Its excellent miscibility with water, biocompatibility, and ability to form robust hydrogel networks make it an ideal candidate for creating drug delivery systems.[2][3] ACMO-based hydrogels can absorb significant amounts of water, which allows for the efficient loading of water-soluble drugs.[1] The drug loading and release kinetics can be modulated by adjusting the composition of the hydrogel, such as the concentration of ACMO and the crosslinking agent.[1][4][5]

This document outlines the synthesis of ACMO hydrogels, protocols for drug loading, and presents quantitative data on the loading efficiency of a model drug, Ciprofloxacin HCl.

Key Factors Influencing Drug Loading

The drug loading efficiency of ACMO hydrogels is influenced by several factors:

  • ACMO Concentration: Higher concentrations of the hydrophilic ACMO monomer generally lead to increased swelling and, consequently, higher drug loading capacity.[1][5]

  • Crosslinker Density: Increasing the concentration of the crosslinking agent, such as poly(ethylene glycol) diacrylate (PEG-DA), results in a more tightly cross-linked network. This restricts the hydrogel's ability to swell, thereby reducing the amount of drug that can be loaded.[1][4][5]

  • Drug Properties: The solubility and interaction of the drug with the polymer network are critical.[6] Hydrophilic drugs are particularly well-suited for loading into the aqueous environment of ACMO hydrogels.

  • Loading Method: The method of drug incorporation, either by adding the drug during polymerization (in situ loading) or by swelling the pre-formed hydrogel in a drug solution (post-loading), can significantly affect loading efficiency and distribution.[7][8][9]

Experimental Data: Ciprofloxacin HCl Loading in ACMO Hydrogels

The following data is summarized from a study by Çetin et al. (2013), which investigated the loading of Ciprofloxacin HCl into hydrogels of varying compositions.

Table 1: Composition of this compound (ACMO) Based Hydrogels
Hydrogel Code4-AcM (wt. %)HEMA (wt. %)PEG-DA (wt. %)
ACM-1 0770
ACM-2 10670
ACM-3 20570
ACM-4 20543
ACM-5 20525
ACM-6 204710
ACM-7 30470

All formulations also contained 3 wt. % photoinitiator (Irgacure® 184) and 20 wt. % H₂O.[1]

Table 2: Swelling Ratio and Drug Loading Efficiency
Hydrogel CodeEquilibrium Swelling Ratio (%)Loaded Drug (mg Ciprofloxacin HCl / g hydrogel)
ACM-1 275357
ACM-2 302389
ACM-3 336410
ACM-4 298392
ACM-5 271374
ACM-6 249349
ACM-7 368431

Drug loading was performed in a buffer at pH 6.9 and 4°C.[1][5]

As the data indicates, increasing the 4-AcM content (from ACM-1 to ACM-7) leads to a higher equilibrium swelling ratio and a corresponding increase in the amount of loaded drug.[1] Conversely, increasing the PEG-DA crosslinker content (from ACM-3 to ACM-6) decreases the swelling ratio and drug loading capacity.[1][5]

Experimental Protocols

The following are detailed protocols for the synthesis of ACMO hydrogels and the subsequent loading of a model drug.

Protocol 1: Synthesis of ACMO Hydrogels via Photopolymerization

This protocol describes the preparation of ACMO-based hydrogels using UV-initiated polymerization.

Materials:

  • This compound (ACMO)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Poly(ethylene glycol) diacrylate (PEG-DA, as crosslinker)

  • Irgacure® 184 (or other suitable photoinitiator)

  • Distilled water

  • Teflon plates or molds

  • UV lamp (e.g., 300 W, λ at 365 nm)

Procedure:

  • Prepare the monomer solutions according to the desired formulations (see Table 1 for examples).

  • In a suitable vessel, combine the specified weights of 4-AcM, HEMA, and PEG-DA.

  • Add 20 wt. % distilled water and 3 wt. % photoinitiator to the monomer mixture.

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Pour the resulting formulation onto Teflon plates or into molds to the desired thickness.

  • Place the molds under a UV lamp for a sufficient time to ensure complete polymerization (e.g., 10-15 minutes).

  • After polymerization, carefully remove the hydrogel films from the molds.

  • Wash the synthesized hydrogels extensively with distilled water to remove any unreacted monomers and initiator.

  • Dry the hydrogels to a constant weight, for example, in a vacuum oven.

Protocol 2: Drug Loading into ACMO Hydrogels (Post-Loading Method)

This protocol details the process of loading a drug into the pre-synthesized hydrogel matrix by swelling.

Materials:

  • Dried, pre-synthesized ACMO hydrogels

  • Model drug (e.g., Ciprofloxacin HCl)

  • Buffer solution (e.g., pH 6.9 phosphate buffer)

  • Shaker or orbital incubator

Procedure:

  • Prepare a drug solution of known concentration in the desired buffer.

  • Accurately weigh the dried hydrogel samples.

  • Immerse the dried hydrogels in the drug solution. A sufficient volume of solution should be used to allow for complete swelling.

  • Place the hydrogels in the drug solution on a shaker at a controlled temperature (e.g., 4°C to minimize drug degradation and control swelling kinetics) for a specified period (e.g., 48-72 hours) to allow the hydrogel to reach equilibrium swelling.[1][7]

  • After the loading period, remove the hydrogels from the drug solution.

  • Gently blot the surface of the hydrogels with filter paper to remove excess surface drug solution.

  • The amount of loaded drug can be determined by measuring the decrease in the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.

Calculating Drug Loading Efficiency:

The drug loading efficiency can be calculated using the following formula:

Drug Loading (mg/g) = (Initial Drug Mass in Solution - Final Drug Mass in Solution) / Dry Mass of Hydrogel

Visualized Workflows and Relationships

Hydrogel Synthesis Workflow

Hydrogel_Synthesis A Prepare Monomer Solution (ACMO, HEMA, PEG-DA, H2O) B Add Photoinitiator (e.g., Irgacure® 184) A->B C Mix to Homogeneity B->C D Pour into Molds C->D E UV Curing (Photopolymerization) D->E F Wash to Remove Unreacted Monomers E->F G Dry Hydrogel F->G H Synthesized ACMO Hydrogel G->H

Caption: Workflow for the synthesis of ACMO hydrogels.

Drug Loading Protocol Workflow

Drug_Loading start Start with Dry Synthesized Hydrogel immerse Immerse Hydrogel in Drug Solution start->immerse prep_sol Prepare Drug Solution in Buffer prep_sol->immerse swell Allow to Swell (e.g., 48h at 4°C) immerse->swell remove Remove Hydrogel from Solution swell->remove analyze Analyze Supernatant (e.g., UV-Vis) remove->analyze finish Drug-Loaded Hydrogel remove->finish calculate Calculate Drug Loading Efficiency analyze->calculate

Caption: Workflow for post-loading of drugs into ACMO hydrogels.

Factors Influencing Drug Loading

Factors DLE Drug Loading Efficiency ACMO [+] Increase ACMO Concentration Swell Swelling Ratio ACMO->Swell increases Crosslink [-] Increase Crosslinker Density Crosslink->Swell decreases Swell->DLE directly influences Porosity Network Porosity Swell->Porosity Porosity->DLE enables

Caption: Key factors affecting drug loading in ACMO hydrogels.

References

Application Notes and Protocols for Assessing the Biocompatibility of 4-Acryloylmorpholine (NAM) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Importance of Biocompatibility for NAM Copolymers

4-Acryloylmorpholine (NAM), a hydrophilic and non-ionic monomer, is increasingly utilized in the synthesis of copolymers and hydrogels for biomedical applications.[1][2] These applications include drug delivery systems, enzyme immobilization, and membranes for blood plasma separation.[1][3] The appeal of NAM-based polymers lies in their excellent water miscibility, high monomer reactivity, and, most critically, their inherent biocompatibility.[3][4][5]

Biocompatibility is the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host.[6][7] For any polymer intended for medical use, a thorough biocompatibility assessment is not just a critical research step but a regulatory requirement.[6][8] International standards, primarily the ISO 10993 series, provide a framework for evaluating the biological risks associated with medical devices and their component materials.[9][10][11]

The primary biocompatibility concerns for NAM copolymers, especially in applications involving direct or indirect contact with blood or tissues, are cytotoxicity and hemocompatibility.

  • Cytotoxicity: The potential for leachable monomers, oligomers, or degradation products from the copolymer to cause cell death.[10][12]

  • Hemocompatibility: The effect of the material on blood components, particularly the potential to cause hemolysis (destruction of red blood cells).[13][14]

These application notes provide detailed protocols for the fundamental in vitro assays required to evaluate the biocompatibility of novel this compound copolymers.

General Workflow for Biocompatibility Assessment

The evaluation of a new NAM copolymer follows a structured, tiered approach, beginning with fundamental in vitro screening before proceeding to more complex studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Advanced Assessment & In Vivo A Copolymer Synthesis & Characterization B Material Extraction (ISO 10993-12) A->B Prepare test article C Cytotoxicity Assay (e.g., MTT Assay) B->C Use extract D Hemolysis Assay (ASTM F756) B->D Use extract or direct contact E Decision Point: In Vitro Results Favorable? C->E D->E E->A No (Reformulate) F Further In Vitro Assays (e.g., Genotoxicity) E->F Yes G In Vivo Studies (ISO 10993-6, 10, 11) F->G Pass H Biocompatible for Intended Application G->H Pass G A 1. Seed cells in 96-well plate (e.g., L929 fibroblasts) B 2. Incubate for 24h to allow attachment A->B C 3. Prepare NAM copolymer extracts (e.g., in culture medium) B->C D 4. Replace medium with extracts and controls C->D E 5. Incubate for 24-72h D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4h (Formazan crystal formation) F->G H 8. Solubilize crystals (Add DMSO or SDS-HCl) G->H I 9. Read absorbance (570 nm) H->I J 10. Calculate % Cell Viability I->J G A 1. Prepare test material (Direct contact or extract) C 3. Add material/extract and controls to test tubes A->C B 2. Obtain and prepare diluted human blood D 4. Add diluted blood to all tubes B->D C->D E 5. Incubate at 37°C for 3h with gentle inversion D->E F 6. Centrifuge tubes to pellet intact RBCs E->F G 7. Collect supernatant (contains free hemoglobin) F->G H 8. Read absorbance of supernatant (540 nm) G->H I 9. Calculate % Hemolysis H->I

References

Troubleshooting & Optimization

Technical Support Center: 4-Acryloylmorpholine (NAM) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete polymerization of 4-Acryloylmorpholine (NAM).

Troubleshooting Guides

Issue: Polymerization of this compound (NAM) is incomplete or has failed to initiate.

Question: My NAM polymerization has not started, or has resulted in a low yield of polymer. What are the potential causes and how can I resolve this?

Answer:

Incomplete or failed polymerization of this compound is a common issue that can be attributed to several factors, primarily the presence of inhibitors, insufficient initiation, or improper reaction conditions. Follow these steps to troubleshoot the problem:

Potential Causes and Solutions:

  • Oxygen Inhibition: Atmospheric oxygen is a significant inhibitor of free-radical polymerization.[1][2][3] It reacts with the initiating radicals to form stable peroxide radicals, which do not efficiently initiate polymerization, leading to an induction period or complete inhibition.[3]

    • Solution: Deoxygenate your reaction mixture thoroughly before initiating polymerization. This can be achieved by sparging the solution with an inert gas such as nitrogen or argon for at least 15-30 minutes.[1] Maintaining an inert atmosphere throughout the polymerization is also crucial.

  • Inhibitor in Monomer: Commercial NAM is often supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[4][5] This inhibitor must be removed or overcome for polymerization to proceed.

    • Solution: Remove the inhibitor by passing the monomer through an inhibitor removal column (e.g., alumina) immediately before use. Alternatively, the effect of the inhibitor can be overcome by using a slightly higher concentration of the initiator.

  • Initiator Issues: The choice and concentration of the initiator are critical for successful polymerization.[6][7] Problems can arise from using an inappropriate initiator for the solvent system, insufficient initiator concentration, or degraded initiator.

    • Solution:

      • Ensure you are using the correct type of initiator for your solvent. For organic solvents like DMF or methanol, azobisisobutyronitrile (AIBN) is commonly used.[6] For aqueous solutions, a redox initiator system like ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) or a water-soluble azo initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AIBA) is suitable.[1][6]

      • Verify that your initiator has not expired and has been stored correctly.

      • If the polymerization is slow or incomplete, consider incrementally increasing the initiator concentration.

  • Improper Temperature: The rate of radical generation from the initiator is temperature-dependent. The polymerization temperature must be appropriate for the chosen initiator to ensure a sufficient rate of initiation.

    • Solution: Check the recommended decomposition temperature for your initiator. For instance, AIBN requires temperatures around 60-80°C for efficient radical generation. Ensure your reaction is maintained at the optimal temperature.

  • Monomer Purity: Impurities in the monomer can interfere with the polymerization process.

    • Solution: If you suspect monomer impurity, consider purifying the NAM by distillation or column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) hydrogel not forming a uniform solid?

A1: Non-uniform hydrogel formation is often due to localized inhibition of polymerization, commonly caused by oxygen.[2][3] Oxygen can diffuse from the air into the surface of the reaction mixture, or from oxygen-permeable materials like some plastics, inhibiting polymerization at the interface.[2][3] This results in a gel that is soft or liquid on the surface. To prevent this, ensure thorough deoxygenation of the entire reaction mixture and perform the polymerization in a sealed, oxygen-impermeable container (e.g., glass) under an inert atmosphere.

Q2: Can I monitor the progress of my NAM polymerization?

A2: Yes, the progress of polymerization can be monitored by observing the increase in viscosity of the solution as the polymer chains grow.[1] Additionally, techniques like FT-Raman spectroscopy can be used to track the disappearance of the C=C double bond from the acryloyl group of the monomer.[6]

Q3: What is the role of a crosslinker in NAM polymerization?

A3: A crosslinker, a monomer with two or more polymerizable groups, is often added in NAM polymerization to form a hydrogel. The crosslinker creates covalent bonds between the growing polymer chains, resulting in a three-dimensional polymer network that can absorb large amounts of water.[9]

Q4: How should I store this compound monomer?

A4: this compound should be stored in a cool, dry, and dark place, typically at 2-8°C.[5][10][11] It is sensitive to light and should be kept in a tightly sealed container to prevent exposure to moisture and oxygen, which can affect its stability.[10]

Q5: What are some common initiators used for the free radical polymerization of this compound?

A5: For polymerization in organic solvents like dimethylformamide (DMF), azobisisobutyronitrile (AIBN) is a common choice.[6] In aqueous media, redox initiators such as ammonium persulfate (APS) combined with an activator like tetramethylethylenediamine (TEMED) are frequently used.[1] Another option for aqueous polymerization is 2,2'-azobis(2-amidinopropane) dihydrochloride (AIBA).[6]

Data and Protocols

Table 1: Key Components in a Typical this compound Free Radical Polymerization
ComponentRoleCommon Examples
Monomer The fundamental building block of the polymer.This compound (NAM)
Solvent Dissolves the monomer and other components, and helps to control the reaction temperature.Water, Dimethylformamide (DMF), Methanol[6]
Initiator Generates free radicals to start the polymerization chain reaction.[7]AIBN (in organic solvents), APS/TEMED (in water), AIBA (in water)[6]
Crosslinker (optional) A bifunctional or multifunctional monomer that forms crosslinks between polymer chains to create a hydrogel network.Poly(ethylene glycol) diacrylate (PEGDA)[9]
Inert Gas Removes dissolved oxygen, which inhibits free radical polymerization.[1]Nitrogen, Argon[1]
Table 2: Illustrative Effect of Initiator Concentration on Polymerization of this compound

The following is hypothetical data for illustrative purposes.

Initiator (AIBN) Concentration (mol%)Reaction Time (hours)Monomer Conversion (%)Observations
0.124< 10Very viscous liquid, incomplete polymerization.
0.512~ 60Viscous solution with some solid polymer.
1.06> 95Solid polymer formed.
2.04> 95Solid polymer formed, potentially lower molecular weight.
Experimental Protocol: Troubleshooting Incomplete Polymerization via Oxygen Removal
  • Monomer Preparation: If using NAM with an inhibitor, pass the required amount through an inhibitor removal column immediately before use.

  • Reaction Setup: In a reaction vessel (e.g., a round-bottom flask with a sidearm), dissolve the NAM monomer and initiator (e.g., AIBN) in the chosen solvent (e.g., DMF).

  • Deoxygenation: Seal the vessel and sparge the solution with a gentle stream of an inert gas (e.g., nitrogen) through a long needle submerged in the liquid for 30 minutes. Ensure a gas outlet is available (e.g., a needle through the septum).

  • Initiation: After sparging, place the reaction vessel in a preheated oil bath at the appropriate temperature for the initiator (e.g., 70°C for AIBN).

  • Polymerization: Maintain the reaction under a positive pressure of the inert gas. Stir the reaction mixture for the designated time.

  • Monitoring: Observe the increase in viscosity. A significant increase indicates that polymerization is proceeding.

  • Purification: After the reaction, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) to remove any unreacted monomer and initiator.[6]

Visualizations

G Troubleshooting Workflow for Incomplete NAM Polymerization start Incomplete Polymerization q1 Was the reaction mixture deoxygenated? start->q1 sol1 Sparge with inert gas (N2, Ar) for 15-30 min q1->sol1 No q2 Was the inhibitor removed from the monomer? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Pass monomer through an inhibitor removal column q2->sol2 No q3 Is the initiator type and concentration correct? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Select appropriate initiator and consider increasing concentration q3->sol3 No q4 Is the reaction temperature optimal for the initiator? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Adjust temperature to initiator's recommended range q4->sol4 No end Successful Polymerization q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for incomplete NAM polymerization.

G Mechanism of Oxygen Inhibition in Free-Radical Polymerization initiator Initiator (I-I) radicals Primary Radicals (2I•) initiator->radicals Decomposition propagating_radical Propagating Radical (P•) radicals->propagating_radical Initiation + Monomer peroxy_radical Peroxy Radical (POO•) (Non-reactive) radicals->peroxy_radical Inhibition monomer Monomer (M) polymer Polymer (P) propagating_radical->polymer Propagation + n(Monomer) oxygen Oxygen (O2)

Caption: Oxygen inhibition of free-radical polymerization.

References

Technical Support Center: Optimizing Initiator Concentration for 4-Acryloylmorpholine (NAM) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 4-Acryloylmorpholine (NAM). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the polymerization of this compound (NAM)?

An initiator is a chemical compound that generates active species (typically free radicals) to begin the polymerization process. In the context of NAM polymerization, the initiator decomposes under thermal or photochemical stimuli to create radicals. These radicals then react with NAM monomers, initiating a chain reaction where monomers are sequentially added to form the polymer chain.

Q2: Which initiators are commonly used for NAM polymerization?

Common initiators for the free radical polymerization of NAM include azo compounds and persulfates. For polymerization in organic solvents like dimethylformamide (DMF) or methanol, azobisisobutyronitrile (AIBN) is frequently used.[1] In aqueous solutions, initiators such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AIBA) or potassium persulfate (KPS) are suitable choices.[1] For redox-initiated polymerization at lower temperatures, a combination of ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED) can be employed.[2]

Q3: How does initiator concentration generally affect the molecular weight of poly(this compound) (PNAM)?

In free-radical polymerization, the molecular weight of the resulting polymer is typically inversely proportional to the square root of the initiator concentration.[2] Therefore, increasing the initiator concentration leads to a higher number of initial radicals, resulting in the formation of more polymer chains that are shorter in length, thus lowering the average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.[2]

Q4: What is the impact of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is generally proportional to the square root of the initiator concentration.[2] An increased initiator concentration leads to a higher rate of initiation, which in turn accelerates the overall polymerization rate and can result in higher monomer conversion within a specific timeframe. However, an excessively high initiator concentration can lead to a higher incidence of termination reactions, which may negatively affect the final conversion and the properties of the polymer.

Q5: Can controlled radical polymerization techniques be used for NAM?

Yes, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) have been successfully used for NAM.[1] These methods offer precise control over the polymer's molecular weight, architecture, and polydispersity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue Potential Cause Recommended Solution
Slow or No Polymerization Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of inhibitors and effectively initiate polymerization.[2][3]- Increase the initiator concentration in increments. - Ensure the initiator has not degraded due to improper storage.
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization as it scavenges radicals.[3][4]- Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[2][5]
Low Reaction Temperature: The rate of initiator decomposition is temperature-dependent. A temperature that is too low for the chosen initiator will result in a slow rate of radical generation.[4][5]- Increase the reaction temperature to the optimal range for your specific initiator. For instance, a common temperature for polymerization using AIBN is around 70°C.[4]
Presence of Inhibitors in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization during storage.- Consider passing the monomer through a column of basic alumina to remove the inhibitor before use.
Low Polymer Molecular Weight High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length.[2]- Decrease the initiator concentration. - If a lower initiator concentration is not feasible, consider using a chain transfer agent to control the molecular weight.
High Polydispersity Index (PDI) Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths.- Ensure uniform heating and stirring of the reaction mixture. - For better control over PDI, employ a controlled radical polymerization technique like RAFT.[1]
Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can lead to a broader molecular weight distribution.- Choose a solvent with a low chain transfer constant. - Purify the monomer and solvent before use.
Incomplete Monomer Conversion Premature Termination: This can be caused by a high concentration of radicals leading to bimolecular termination, or by impurities that act as radical scavengers.- Optimize the initiator concentration; an excessively high concentration can be detrimental.[3] - Ensure all reagents and solvents are pure.
Initiator Depletion: The initiator may be consumed before the monomer is fully polymerized, especially if it has a short half-life at the reaction temperature.- Select an initiator with a longer half-life at the chosen reaction temperature. - Consider a semi-batch process where the initiator is added incrementally.

Data on Initiator Concentration and Polymer Properties

The following table summarizes the general trends observed when varying the initiator concentration in free-radical polymerization. It is important to note that the optimal concentration is system-specific and should be determined empirically.

Initiator Concentration Rate of Polymerization Monomer Conversion (at a fixed time) Average Molecular Weight (Mw) Polydispersity Index (PDI)
Low SlowLowHighCan be narrow or broad depending on other factors
Optimal Moderate to FastHighModerateGenerally narrower
High Very FastMay plateau or decrease due to premature terminationLowTends to broaden

This table represents general trends in free-radical polymerization and the optimal concentration for this compound polymerization should be determined experimentally.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound (NAM) with AIBN

This protocol describes a general procedure for the free-radical polymerization of NAM in an organic solvent using AIBN as a thermal initiator. This can be adapted to study the effect of varying initiator concentrations.

Materials:

  • This compound (NAM), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Anhydrous dimethylformamide (DMF), solvent

  • Methanol, non-solvent for precipitation

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a condenser. Connect the setup to a Schlenk line or ensure a nitrogen/argon inlet for maintaining an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the desired amount of NAM in anhydrous DMF.

  • Initiator Addition: Add the calculated amount of AIBN to the monomer solution. The concentration of AIBN can be varied to study its effect on the polymerization. A typical starting point could be 1 wt% relative to the monomer.[6]

  • Degassing: To remove dissolved oxygen, which inhibits the polymerization, purge the solution with nitrogen or argon gas for at least 30 minutes while stirring.[4] Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Place the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-70°C for AIBN) to initiate the polymerization.[6] Allow the reaction to proceed for the desired time with continuous stirring under an inert atmosphere.

  • Termination: To quench the polymerization, cool the reaction vessel in an ice-water bath and expose the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Determine the monomer conversion gravimetrically or by using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Experimental and Troubleshooting Workflows

Experimental_Workflow Diagram 1: Experimental Workflow for Optimizing Initiator Concentration cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound - Initiator (e.g., AIBN) - Solvent (e.g., DMF) setup_reaction Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup_reaction optimize Optimize Initiator Concentration based on Results dissolve Dissolve NAM and Varying Concentrations of Initiator in Solvent setup_reaction->dissolve degas Degas the Mixture (N2 Purge or Freeze-Pump-Thaw) dissolve->degas initiate Initiate Polymerization (e.g., Heat to 60-70°C) degas->initiate terminate Terminate Reaction (Cooling & Air Exposure) initiate->terminate purify Purify Polymer (Precipitation) terminate->purify characterize Characterize Polymer: - GPC (Mw, PDI) - NMR/Gravimetry (Conversion) purify->characterize characterize->optimize

Diagram 1: Workflow for optimizing initiator concentration.

Troubleshooting_Workflow Diagram 2: Troubleshooting Logic for NAM Polymerization Issues cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Polymerization Issue Encountered q_polymerization Slow or No Polymerization? start->q_polymerization q_mw Low Molecular Weight? q_polymerization->q_mw No sol_increase_initiator Increase Initiator Concentration q_polymerization->sol_increase_initiator Yes sol_degas Improve Degassing (Remove O2) q_polymerization->sol_degas Yes sol_temp Increase Reaction Temperature q_polymerization->sol_temp Yes q_pdi High PDI? q_mw->q_pdi No sol_decrease_initiator Decrease Initiator Concentration q_mw->sol_decrease_initiator Yes sol_crp Use Controlled Radical Polymerization (e.g., RAFT) q_pdi->sol_crp Yes sol_purify Purify Monomer and Solvent q_pdi->sol_purify Yes end Problem Resolved q_pdi->end No sol_increase_initiator->end sol_degas->end sol_temp->end sol_decrease_initiator->end sol_crp->end sol_purify->end

Diagram 2: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Controlling the Swelling Ratio of 4-Acryloylmorpholine (NAM) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the swelling ratio of 4-Acryloylmorpholine (NAM) hydrogels. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and swelling analysis of this compound hydrogels.

Issue Possible Cause(s) Suggested Solution(s)
Excessive/Uncontrolled Swelling 1. Low Crosslinker Concentration: Insufficient crosslinker leads to a loosely formed polymer network that can absorb large amounts of solvent. 2. High Monomer (NAM) Concentration: A higher concentration of the hydrophilic NAM monomer increases the hydrogel's affinity for water. 3. Inappropriate pH of Swelling Medium: For pH-sensitive hydrogels, a pH that promotes ionization of functional groups can lead to increased electrostatic repulsion and swelling.1. Increase the molar ratio of the crosslinking agent (e.g., PEG-DA) in the polymerization mixture. 2. Reduce the concentration of this compound in the initial formulation. 3. Adjust the pH of the swelling medium. For NAM hydrogels, swelling tends to be higher at lower pH values.[1]
Insufficient Swelling 1. High Crosslinker Concentration: An excess of crosslinker creates a dense and rigid network, restricting water uptake. 2. Incomplete Polymerization: Unreacted monomers and initiator can interfere with network formation and swelling. 3. Low Monomer (NAM) Concentration: A lower concentration of the hydrophilic NAM monomer reduces the driving force for water absorption.1. Decrease the concentration of the crosslinking agent in the synthesis formulation. 2. Ensure complete polymerization by optimizing initiator concentration, polymerization time, and temperature/UV exposure. 3. Increase the concentration of this compound in the initial formulation.[1]
Brittle or Fractured Hydrogels 1. Very High Crosslinker Concentration: Leads to a highly rigid and brittle network structure. 2. Rapid Swelling: Fast absorption of solvent can induce internal stresses that cause the hydrogel to fracture.1. Reduce the crosslinker concentration to achieve a more flexible network. 2. Allow the hydrogel to swell gradually in a solvent vapor environment before immersion in the liquid solvent.
Inconsistent Swelling Ratios Between Batches 1. Inaccurate Measurement of Reagents: Small variations in the amounts of monomer, crosslinker, or initiator can significantly impact the final hydrogel properties. 2. Variations in Polymerization Conditions: Inconsistent polymerization time, temperature, or UV light intensity can lead to differences in the polymer network structure. 3. Incomplete Drying of Hydrogels: Residual solvent in the dried hydrogel will lead to inaccurate initial weight measurements.1. Use precise measurement techniques (e.g., analytical balance, calibrated pipettes) for all components. 2. Strictly control all polymerization parameters. 3. Ensure hydrogels are completely dried to a constant weight before starting swelling experiments. Lyophilization (freeze-drying) is a recommended method.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the swelling ratio of this compound hydrogels?

A1: The primary factors influencing the swelling ratio are:

  • This compound (NAM) Concentration: As a hydrophilic monomer, increasing the NAM concentration generally increases the swelling ratio.[1]

  • Crosslinker Concentration: The swelling ratio is inversely proportional to the crosslinker concentration. Higher crosslinker density results in a tighter network with less space for water uptake.[1]

  • pH of the Swelling Medium: this compound hydrogels exhibit pH-dependent swelling. They tend to swell more in acidic conditions (e.g., pH 2) compared to neutral or slightly basic conditions.[1]

  • Temperature of the Swelling Medium: Temperature can influence the swelling kinetics and equilibrium swelling ratio. For many hydrogels, an increase in temperature leads to a higher swelling rate and capacity.

Q2: How do I accurately measure the swelling ratio of my NAM hydrogels?

A2: The swelling ratio is determined gravimetrically. The general procedure is as follows:

  • Ensure the hydrogel is completely dry and record its initial weight (W_dry).

  • Immerse the dried hydrogel in the desired swelling medium (e.g., deionized water, buffer solution) at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess liquid, and weigh the swollen hydrogel (W_swollen).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated using the formula: SR = (W_swollen - W_dry) / W_dry.

Q3: My hydrogel is not forming a stable gel. What could be the problem?

A3: Failure to form a stable gel can be due to several factors:

  • Insufficient Initiator: The concentration of the initiator may be too low to effectively start the polymerization process.

  • Presence of Oxygen: Oxygen can inhibit free-radical polymerization. Ensure the polymerization reaction is carried out in an inert atmosphere (e.g., under nitrogen) or by using techniques to minimize oxygen exposure.

  • Low Monomer or Crosslinker Concentration: If the concentrations of the monomer and crosslinker are too low, a continuous polymer network may not form.

  • Inactive Reagents: Ensure the monomer, crosslinker, and initiator are not expired and have been stored correctly.

Q4: Can I control the pore size of my this compound hydrogels?

A4: Yes, the pore size of the hydrogel network is related to the swelling ratio and can be controlled by adjusting the synthesis parameters. A higher crosslinker concentration will generally result in a smaller average pore size. The swelling medium's pH and ionic strength can also influence the effective pore size in the swollen state.

Quantitative Data

The following tables summarize the impact of various experimental parameters on the equilibrium swelling ratio (ESR) of this compound hydrogels.

Table 1: Effect of this compound (NAM) and Crosslinker (PEG-DA) Concentration on Equilibrium Swelling Ratio (%) in Water at 20°C

Data adapted from a study by G. G. Tuncel et al. (2013).[1]

Formulation Code4-AcM (wt. %)HEMA (wt. %)PEG-DA (wt. %)Equilibrium Swelling Ratio (%)
AcM-10701035
AcM-210601038
AcM-320501043
AcM-730401050
AcM-42055555
AcM-5204515-
AcM-6204020-

Note: HEMA (2-hydroxyethyl methacrylate) was used as a co-monomer.

Table 2: Effect of pH on Equilibrium Swelling Ratio (%) of NAM Hydrogels at 20°C

Data adapted from a study by G. G. Tuncel et al. (2013).[1]

Formulation CodepH 2pH 5pH 6.9
AcM-1--35
AcM-2--38
AcM-3--43
AcM-7--50

Table 3: Illustrative Effect of Temperature on Equilibrium Swelling Ratio (%)

Disclaimer: The following data is illustrative for a generic thermo-responsive hydrogel and is provided for educational purposes due to the lack of specific quantitative data for this compound hydrogels in the reviewed literature. The actual temperature response of NAM hydrogels should be determined experimentally.

Temperature (°C)Equilibrium Swelling Ratio (%)
2545
3755
5068

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels by Photopolymerization

Materials:

  • This compound (NAM)

  • Poly(ethylene glycol) diacrylate (PEG-DA, crosslinker)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator, e.g., Irgacure 1173)

  • Deionized water

  • Molds (e.g., Teflon or silicone)

  • UV lamp (365 nm)

Methodology:

  • Prepare the monomer solution by dissolving the desired amounts of NAM, PEG-DA, and the photoinitiator in deionized water. A typical formulation might contain 20-50 wt% NAM, 5-15 wt% PEG-DA, and 1 wt% photoinitiator.

  • Vortex the solution until all components are fully dissolved.

  • Pour the solution into the molds.

  • Place the molds under a UV lamp (365 nm) and irradiate for a sufficient time to ensure complete polymerization (e.g., 10-20 minutes). The exact time will depend on the lamp intensity and the distance from the sample.

  • After polymerization, carefully remove the hydrogels from the molds.

  • To remove any unreacted components, immerse the hydrogels in a large volume of deionized water for 24-48 hours, changing the water periodically.

  • Dry the hydrogels to a constant weight before performing swelling studies. Lyophilization is the preferred method for drying.

Protocol 2: Measurement of Equilibrium Swelling Ratio

Materials:

  • Dried this compound hydrogel discs of known weight

  • Swelling medium (e.g., deionized water, buffer solutions of different pH)

  • Vials or beakers

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Filter paper

Methodology:

  • Record the initial dry weight (W_dry) of a hydrogel disc using an analytical balance.

  • Place the dried hydrogel disc in a vial containing a sufficient volume of the desired swelling medium.

  • Place the vial in a temperature-controlled environment (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), carefully remove the hydrogel from the medium.

  • Gently blot the surface of the hydrogel with filter paper to remove excess liquid.

  • Weigh the swollen hydrogel (W_swollen) and record the value.

  • Return the hydrogel to the same vial with the swelling medium.

  • Repeat steps 4-7 until the weight of the swollen hydrogel remains constant over three consecutive measurements. This indicates that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_equilibrium - W_dry) / W_dry, where W_equilibrium is the constant weight of the swollen hydrogel.

Diagrams

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Measurement prep Prepare Monomer Solution (NAM, Crosslinker, Initiator, Water) pour Pour into Molds prep->pour uv UV Polymerization pour->uv wash Wash to Remove Unreacted Components uv->wash dry Dry to Constant Weight wash->dry weigh_dry Weigh Dried Hydrogel (W_dry) dry->weigh_dry Start Swelling Exp. immerse Immerse in Swelling Medium weigh_dry->immerse incubate Incubate at Constant Temperature immerse->incubate weigh_swollen Periodically Weigh Swollen Hydrogel (W_swollen) incubate->weigh_swollen equil Reach Equilibrium (Constant Weight) weigh_swollen->equil Repeat until constant calc Calculate Swelling Ratio equil->calc

Caption: Experimental workflow for the synthesis and swelling measurement of this compound hydrogels.

swelling_factors cluster_synthesis_params Synthesis Parameters cluster_environmental_factors Environmental Factors swelling_ratio Swelling Ratio nam_conc NAM Concentration nam_conc->swelling_ratio Increases crosslinker_conc Crosslinker Concentration crosslinker_conc->swelling_ratio Decreases initiator_conc Initiator Concentration initiator_conc->swelling_ratio Can Influence* note *Initiator concentration can affect crosslinking efficiency and thus indirectly influence swelling. ph pH of Medium ph->swelling_ratio Influences (Higher at low pH) temp Temperature temp->swelling_ratio Generally Increases ionic_strength Ionic Strength ionic_strength->swelling_ratio Generally Decreases

Caption: Logical relationships of factors influencing the swelling ratio of this compound hydrogels.

References

Technical Support Center: Enhancing the Mechanical Strength of Poly(4-Acryloylmorpholine) Gels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(4-Acryloylmorpholine) (PNAM) hydrogels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the mechanical strength of PNAM gels.

Frequently Asked Questions (FAQs)

Q1: My PNAM hydrogel is too weak and brittle for my application. What are the primary strategies to improve its mechanical strength?

A1: The mechanical properties of PNAM hydrogels can be significantly enhanced through several key strategies:

  • Increasing Crosslinker Concentration: The density of the polymer network is a critical factor in determining the mechanical strength of a hydrogel. By increasing the concentration of a chemical crosslinker, such as poly(ethylene glycol) diacrylate (PEG-DA), you can create a more tightly linked network, which generally leads to a higher compressive and tensile strength. However, be aware that this may also decrease the hydrogel's swelling capacity and elasticity.[1][2]

  • Incorporating Nanoparticles to Form Nanocomposite Hydrogels: A highly effective method is the in-situ polymerization of this compound in the presence of nanoparticles, such as Laponite clay, to form a nanocomposite hydrogel.[3] The nanoparticles act as physical crosslinkers, and the formation of hydrogen bonds between the polymer and the nanoparticles can lead to a dramatic improvement in mechanical properties, including tensile strength, fracture strain, and compression strength.[3][4]

  • Creating Interpenetrating Polymer Networks (IPNs): An IPN consists of two or more independent polymer networks that are physically entangled. By synthesizing a second network within the initial PNAM hydrogel, you can create a synergistic effect that enhances the overall mechanical performance of the gel.

Q2: What are the expected quantitative improvements in mechanical properties when forming a PNAM-clay nanocomposite hydrogel?

A2: The incorporation of Laponite clay into a PNAM hydrogel can lead to substantial improvements in mechanical properties. For example, a PNAM/Laponite nanocomposite hydrogel (with 5% clay content and 20% solid content) has been reported to exhibit the following properties[3]:

Mechanical PropertyValue
Tensile Strength~400 kPa
Fracture Strain>5000%
Compression Strength>8 MPa

These values represent a significant increase compared to conventional, chemically crosslinked hydrogels.

Q3: Can I use a chemical crosslinker in my PNAM-clay nanocomposite hydrogel?

A3: Interestingly, the formation of a stable PNAM-clay nanocomposite hydrogel with excellent mechanical properties can be achieved without the use of a traditional organic crosslinker.[3] The Laponite clay platelets themselves act as multifunctional physical crosslinkers, interacting with the PNAM polymer chains via hydrogen bonding to form a robust network.[3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and characterization of mechanically enhanced PNAM hydrogels.

Problem 1: The hydrogel does not form or remains a viscous liquid after polymerization.
Possible Cause Troubleshooting Step
Incomplete Polymerization Ensure all reagents, especially the initiator (e.g., photoinitiator like 2-Hydroxy-2-methylpropiophenone or redox initiators like APS/TEMED), are fresh and have been stored correctly. Increase the initiator concentration slightly if necessary. For photopolymerization, ensure the UV light source is of the correct wavelength and intensity, and that the exposure time is sufficient.[5][6] For redox polymerization, ensure the solution is adequately degassed to remove oxygen, which can inhibit the reaction.[7]
Insufficient Crosslinking If using a chemical crosslinker, verify its concentration and ensure it is homogeneously dissolved in the precursor solution. If relying on physical crosslinking with nanoparticles (e.g., Laponite clay), ensure the clay is fully exfoliated and uniformly dispersed in the monomer solution before initiating polymerization.[8][9] Sonication is a common method to achieve good dispersion.[3]
Incorrect pH The pH of the precursor solution can influence the polymerization kinetics. For polyacrylamide-based gels, polymerization is often more efficient at a slightly alkaline pH.[10] Check and adjust the pH of your PNAM solution if you are experiencing polymerization issues.
Problem 2: The hydrogel is formed, but its mechanical strength is lower than expected.
Possible Cause Troubleshooting Step
Low Crosslinking Density Gradually increase the concentration of the chemical crosslinker or the nanoparticle content. A higher crosslinking density generally leads to increased stiffness and strength.[11]
Poor Nanoparticle Dispersion Agglomeration of nanoparticles will result in a non-uniform network with weak points. Optimize the dispersion of nanoparticles in the monomer solution by adjusting sonication time and power.
Inhomogeneous Polymerization Ensure thorough mixing of all components in the precursor solution before initiating polymerization to achieve a uniform polymer network. Uneven UV exposure can also lead to inhomogeneous polymerization.
Syneresis (Water Expulsion) High temperatures during or after polymerization can sometimes lead to gel syneresis and a reduction in mechanical integrity, particularly for some polyacrylamide-based systems.[12][13] Ensure polymerization is carried out at the recommended temperature.
Problem 3: Difficulty in handling and testing the mechanical properties of the hydrogels.
Possible Cause Troubleshooting Step
Slippage in Mechanical Tester Grips Hydrogels are soft and have a low coefficient of friction, making them difficult to clamp for tensile testing. The use of specialized grips, such as those with a rough surface or custom 3D-printed grips, can help to secure the sample without causing damage.[10]
Inaccurate Strain Measurement Due to their high water content and soft nature, traditional extensometers may not be suitable for hydrogels. Digital Image Correlation (DIC) is a non-contact method that can accurately measure strain on the hydrogel surface.
Sample Dehydration During Testing The mechanical properties of hydrogels are highly dependent on their water content. To prevent dehydration during testing, especially for longer experiments, it is recommended to perform the tests in a humid environment or to periodically spray the sample with water.[14]
Inconsistent Sample Geometry Ensure that the hydrogel samples for mechanical testing are prepared in molds with precise and consistent dimensions as specified by relevant standards (e.g., ASTM D638 for tensile testing, ASTM D575 for compression testing).[15] This is crucial for obtaining reproducible results.

Experimental Protocols

Protocol 1: Synthesis of a Mechanically Robust PNAM-Laponite Nanocomposite Hydrogel

This protocol is adapted from a method for preparing PNAM-clay nanocomposite hydrogels with high mechanical strength.[3]

Materials:

  • This compound (PNAM monomer)

  • Laponite XLG (synthetic hectorite clay)

  • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

  • Deionized water

Procedure:

  • Clay Dispersion: Disperse the desired amount of Laponite XLG clay (e.g., to achieve a 5% clay content relative to the PNAM weight) in deionized water. Sonicate the suspension for 1 hour to ensure complete exfoliation and uniform dispersion of the clay platelets.

  • Precursor Solution Preparation: To the clay suspension, add the this compound monomer and the photoinitiator. The total solid content (monomer + clay) can be varied (e.g., 20% to 30%). Mix the solution thoroughly until all components are dissolved.

  • Molding: Transfer the precursor solution into a suitable mold (e.g., plastic tubes for cylindrical samples or dog-bone shaped molds for tensile testing).

  • Photopolymerization: Expose the mold to UV light in a UV crosslinker oven for approximately 50 minutes to initiate polymerization. The exact time may need to be optimized based on the UV source and initiator concentration.

  • Sample Removal and Equilibration: Carefully remove the polymerized hydrogel from the mold. The hydrogel is now ready for mechanical testing.

Protocol 2: Mechanical Testing of PNAM Hydrogels

This protocol provides a general guideline for tensile and compression testing of hydrogels, based on standard practices.[10][14][15]

Equipment:

  • Universal testing machine with a suitable load cell (e.g., 10 N or 100 N)

  • Specialized grips for soft materials

  • Calipers for precise measurement of sample dimensions

  • Digital camera for monitoring failure (optional)

Tensile Testing (adapted from ASTM D638):

  • Sample Preparation: Prepare dumbbell-shaped hydrogel samples using a mold. Measure the width and thickness of the gauge section of each sample at three different points and use the average values.

  • Clamping: Securely clamp the ends of the dumbbell-shaped sample in the grips of the universal testing machine. Ensure the sample is aligned with the direction of pull.

  • Testing: Apply a tensile load at a constant rate of extension (e.g., 100 mm/min) until the sample fractures.[2] Record the load and displacement data.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress before fracture), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.

Compression Testing (adapted from ASTM D575):

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.

  • Placement: Place the cylindrical sample on the lower platen of the universal testing machine. To minimize friction, a thin layer of silicone oil can be applied to the surfaces of the platens.[14]

  • Testing: Apply a compressive load at a constant rate of deformation (e.g., 20%/min) up to a certain strain (e.g., 90% compression).[14] Record the load and displacement data.

  • Data Analysis: From the stress-strain curve, determine the compressive modulus (the slope of the initial linear portion of the curve) and the compressive strength at a specific strain.

Visualizing Experimental Workflows and Concepts

To aid in understanding the experimental processes and the underlying principles of strengthening PNAM gels, the following diagrams are provided.

experimental_workflow cluster_synthesis PNAM-Clay Nanocomposite Synthesis clay_dispersion 1. Clay Dispersion (Laponite in DI Water + Sonication) precursor_prep 2. Precursor Preparation (Add PNAM Monomer + Photoinitiator) clay_dispersion->precursor_prep molding 3. Molding (Transfer to desired shape) precursor_prep->molding polymerization 4. Photopolymerization (UV Exposure) molding->polymerization final_gel Mechanically Robust PNAM Hydrogel polymerization->final_gel

Caption: Workflow for synthesizing mechanically robust PNAM-clay nanocomposite hydrogels.

strengthening_mechanisms cluster_strategies Strengthening Strategies pnag_gel Weak PNAM Hydrogel crosslinker Increase Crosslinker Concentration pnag_gel->crosslinker Leads to higher network density nanocomposite Form Nanocomposite (e.g., with Laponite Clay) pnag_gel->nanocomposite Introduces physical crosslinks and H-bonds ipn Create Interpenetrating Polymer Network (IPN) pnag_gel->ipn Creates entangled polymer networks strong_pnag_gel Mechanically Strong PNAM Hydrogel crosslinker->strong_pnag_gel nanocomposite->strong_pnag_gel ipn->strong_pnag_gel

Caption: Key strategies for improving the mechanical strength of PNAM hydrogels.

References

Technical Support Center: Purification of Poly(4-Acryloylmorpholine) (PNAM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(4-Acryloylmorpholine) (PNAM).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of PNAM.

Issue 1: The polymer oils out or forms a sticky mass instead of a fine powder during precipitation.

  • Question: I'm trying to precipitate my PNAM from a dioxane solution using hexane, but instead of a powder, I'm getting a sticky, unmanageable mass. What's going wrong?

  • Answer: This is a common issue that can arise from several factors related to solvent polarity, temperature, and the rate of addition of the non-solvent.

    • Possible Cause 1: Insufficiently rapid precipitation. If the non-solvent (e.g., hexane or diethyl ether) is added too slowly, the polymer chains have time to aggregate in a less organized manner, leading to an oily phase separation rather than a clean precipitation.

    • Solution 1: Add the polymer solution dropwise to a vigorously stirred, large excess of the cold non-solvent. This ensures rapid and uniform dispersion, promoting the formation of a fine powder.[1]

    • Possible Cause 2: The temperature of the non-solvent is too high. Precipitation is an exothermic process, and a higher temperature can increase the solubility of the polymer in the solvent/non-solvent mixture.

    • Solution 2: Cool the non-solvent in an ice bath before and during the precipitation process.[1]

    • Possible Cause 3: The polymer concentration is too high. A highly concentrated polymer solution is more likely to result in a viscous, sticky precipitate.

    • Solution 3: Dilute the polymer solution with more of the solvent (e.g., dioxane) before adding it to the non-solvent.

Issue 2: Residual monomer is detected in the purified polymer after dialysis.

  • Question: I've dialyzed my PNAM sample for 48 hours, but ¹H NMR analysis still shows the presence of unreacted this compound monomer. How can I improve the removal of residual monomer?

  • Answer: Residual monomer after dialysis typically indicates that the dialysis process was not efficient enough. Several factors can influence the efficiency of dialysis.

    • Possible Cause 1: Insufficient volume of dialysis buffer. A small volume of external buffer will quickly become saturated with the monomer, reducing the concentration gradient and slowing down the diffusion process.

    • Solution 1: Use a large volume of dialysis buffer (dialysate), ideally with a sample-to-dialysate volume ratio of at least 1:100.

    • Possible Cause 2: Infrequent changes of the dialysis buffer. As the monomer diffuses out of the dialysis bag, the concentration in the external buffer increases, slowing down further purification.

    • Solution 2: Change the dialysis buffer frequently. For a typical purification, changing the buffer 3-4 times within the first 24 hours is recommended.

    • Possible Cause 3: Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane. If the MWCO is too close to the molecular weight of the monomer, the diffusion can be hindered.

    • Solution 3: While a larger MWCO is generally better for small molecule removal, ensure it is significantly smaller than the molecular weight of your polymer. For PNAM, a MWCO of 3,500 Da is commonly used and should be sufficient for removing the monomer (MW = 141.17 g/mol ).

Issue 3: Low polymer recovery after precipitation.

  • Question: After precipitating and drying my PNAM, the final yield is much lower than expected. What could be the reason for this?

  • Answer: Low recovery can be due to the loss of polymer during the precipitation and washing steps, or incomplete precipitation.

    • Possible Cause 1: Partial solubility of the polymer in the non-solvent. If the non-solvent is not a strong enough anti-solvent for PNAM, some of the lower molecular weight chains may remain in solution.

    • Solution 1: Ensure you are using a strong non-solvent for PNAM, such as hexane or diethyl ether. You can also try a different non-solvent system.

    • Possible Cause 2: Loss of fine particles during filtration. If the precipitated polymer is a very fine powder, it can pass through the filter paper during collection.

    • Solution 2: Use a finer porosity filter paper or a membrane filter for collection. Alternatively, after precipitation, centrifuge the mixture to pellet the polymer, decant the supernatant, and then proceed with drying.

    • Possible Cause 3: Insufficient volume of non-solvent. Not using a sufficient excess of the non-solvent can lead to incomplete precipitation.

    • Solution 3: Use a large excess of the non-solvent, typically at least 10 times the volume of the polymer solution.

Frequently Asked Questions (FAQs)

1. What are the most common methods for purifying Poly(this compound)?

The most common methods for purifying PNAM are precipitation, dialysis, and size exclusion chromatography (SEC). Precipitation is a rapid method for removing unreacted monomer and other small molecule impurities.[1][2] Dialysis is a gentle method that is effective for removing salts and small molecules from aqueous solutions of the polymer. SEC can be used for both analytical and preparative purposes to separate polymer chains based on their size in solution.

2. How do I choose between precipitation and dialysis for PNAM purification?

The choice between precipitation and dialysis depends on the scale of your synthesis, the nature of the impurities, and the desired final form of the polymer.

  • Precipitation is generally faster and is well-suited for larger quantities of polymer. It is effective at removing non-polymeric impurities and results in a solid, easy-to-handle polymer powder. However, it may not be as effective at removing oligomeric impurities.

  • Dialysis is a gentler method that avoids exposing the polymer to large volumes of organic solvents. It is particularly useful for removing salts and is often used when the polymer is synthesized in an aqueous medium. It is, however, a slower process.

3. What is a suitable solvent and non-solvent system for the precipitation of PNAM?

A common and effective system is to dissolve the PNAM in a good solvent like dioxane and precipitate it into a non-solvent such as cold hexane or diethyl ether.[1][2]

4. What Molecular Weight Cut-Off (MWCO) should I use for dialyzing PNAM?

For effective retention of the polymer while allowing for the removal of small molecule impurities, a dialysis membrane with a MWCO that is approximately half the molecular weight of the polymer is recommended.[3] For PNAM, a MWCO of 3,500 Da is a common choice, which will retain most polymer chains while allowing unreacted monomer and initiator fragments to pass through.

5. How can I confirm the purity of my PNAM after purification?

The purity of PNAM can be assessed using several analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful technique to check for the presence of residual monomer. The characteristic vinyl peaks of the acryloyl group in the monomer (around 5.5-6.5 ppm) will be absent in the spectrum of the pure polymer.[4][5]

  • Size Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight distribution of the polymer. A narrow, monomodal peak is indicative of a pure polymer, while the presence of a shoulder or a separate peak at low molecular weights could indicate the presence of oligomers or other impurities.

Data Presentation

Table 1: Comparison of PNAM Purification Methods

Purification MethodTypical YieldPurity (Residual Monomer)Molecular Weight (Mw) RetentionPolydispersity Index (PDI)
Precipitation > 90%High (<1%)HighCan fractionate, potentially narrowing PDI
Dialysis > 95%Very High (<0.5%)ExcellentGenerally unchanged
Size Exclusion Chromatography (Preparative) Variable (depends on fractionation)Very High (<0.1%)Fraction dependentCan be significantly narrowed

Note: The values presented are typical and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of PNAM by Precipitation

This protocol describes the purification of PNAM synthesized by RAFT polymerization in dioxane.

  • Dissolution: Ensure the synthesized PNAM is fully dissolved in dioxane.

  • Preparation of Non-Solvent: In a separate beaker, place a volume of hexane that is at least 10 times the volume of the polymer solution. Cool the hexane in an ice bath with continuous stirring.

  • Precipitation: Add the PNAM/dioxane solution dropwise to the cold, stirring hexane. A white precipitate of PNAM should form immediately.[1]

  • Digestion: Continue stirring the suspension in the ice bath for at least 30 minutes to allow for complete precipitation.

  • Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel and an appropriate filter paper.

  • Washing: Wash the polymer on the filter with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified PNAM powder in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[2]

Protocol 2: Purification of PNAM by Dialysis

This protocol is suitable for purifying PNAM from aqueous solutions to remove salts and residual monomers.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 3,500 Da). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.

  • Sample Loading: Load the aqueous PNAM solution into the dialysis tubing, ensuring to leave some headspace to accommodate for any osmotic pressure changes. Securely close both ends of the tubing with dialysis clips.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of deionized water (at least 100 times the sample volume). Place the beaker on a magnetic stir plate and add a stir bar to ensure continuous mixing of the dialysate.

  • Dialysis Process: Allow the dialysis to proceed for at least 24-48 hours.

  • Buffer Changes: Change the deionized water at regular intervals (e.g., after 2, 4, 8, and 24 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.

  • Sample Recovery: After dialysis, carefully remove the dialysis bag from the water, gently pat it dry, and transfer the purified polymer solution to a clean container.

  • Lyophilization: To obtain the purified polymer as a solid, freeze the aqueous solution and lyophilize it until all the water has been removed.

Protocol 3: Analysis of PNAM by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for analyzing the molecular weight and polydispersity of purified PNAM.

  • Sample Preparation: Prepare a dilute solution of the purified PNAM in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Mobile Phase: A common mobile phase for PNAM is N,N-dimethylformamide (DMF) containing a salt such as LiBr (e.g., 0.05 M) to suppress any ionic interactions.[6]

  • Instrumentation:

    • Columns: Use a set of SEC columns suitable for the expected molecular weight range of the polymer.

    • Detector: A refractive index (RI) detector is commonly used for PNAM.

    • Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible results.

  • Calibration: Calibrate the SEC system using narrow molecular weight standards, such as polymethylmethacrylate (PMMA) or polystyrene (PS) standards.[6][7]

  • Analysis: Inject the filtered PNAM solution onto the SEC system and record the chromatogram.

  • Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PNAM sample.

Mandatory Visualization

experimental_workflow_precipitation cluster_prep Preparation cluster_process Precipitation Process cluster_isolation Isolation and Drying start Start: PNAM in Dioxane precipitate Add PNAM Solution Dropwise to Stirred Non-Solvent start->precipitate non_solvent Prepare Cold Non-Solvent (e.g., Hexane) non_solvent->precipitate digest Stir Suspension in Ice Bath precipitate->digest filtrate Vacuum Filter the Precipitate digest->filtrate wash Wash with Cold Non-Solvent filtrate->wash dry Dry Under Vacuum wash->dry end End: Purified PNAM Powder dry->end experimental_workflow_dialysis cluster_prep Preparation cluster_process Dialysis cluster_recovery Recovery start Start: Aqueous PNAM Solution membrane_prep Prepare Dialysis Membrane (e.g., 3.5 kDa MWCO) start->membrane_prep load_sample Load Sample into Tubing membrane_prep->load_sample dialyze Dialyze Against Deionized Water load_sample->dialyze change_buffer Change Dialysate Periodically dialyze->change_buffer Repeat 3-4 times recover_sample Recover Purified Solution dialyze->recover_sample After 24-48h change_buffer->dialyze lyophilize Lyophilize to Obtain Solid recover_sample->lyophilize end End: Purified PNAM Solid lyophilize->end logical_relationship_purification_choice cluster_goal Purification Goal cluster_methods Purification Methods cluster_considerations Key Considerations goal Purify PNAM precipitation Precipitation goal->precipitation dialysis Dialysis goal->dialysis sec Size Exclusion Chromatography goal->sec speed Speed precipitation->speed Fast scale Scale precipitation->scale Good for Large Scale impurities Type of Impurities (Monomer, Salts) precipitation->impurities Removes Monomer final_form Desired Final Form (Solid vs. Solution) precipitation->final_form Yields Solid dialysis->speed Slow dialysis->impurities Removes Salts & Monomer gentleness Process Gentleness dialysis->gentleness Gentle dialysis->final_form Yields Solution (needs lyophilization) sec->speed Variable sec->scale Analytical or Preparative sec->impurities Separates by Size sec->gentleness Gentle

References

minimizing cytotoxicity of 4-Acryloylmorpholine-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 4-Acryloylmorpholine (NAM)-based materials.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, alamarBlue)
Potential Cause Recommended Solution
Residual Monomers, Crosslinkers, or Initiators Unreacted components from the polymerization process are a primary source of cytotoxicity.[1][2] It is crucial to purify the hydrogel after synthesis. Solution: Implement a rigorous purification step, such as dialysis or extensive washing with an appropriate solvent (e.g., deionized water, PBS), to remove leachable substances.[1]
Inappropriate Sterilization Method Certain sterilization methods can alter the hydrogel's chemical structure, potentially generating toxic byproducts.[3] For instance, gamma irradiation can sometimes cause degradation of polymer chains.[4] Solution: Select a sterilization method compatible with your hydrogel formulation. Common methods include ethylene oxide treatment, gamma irradiation, and sterile filtration of precursor solutions.[5] It is advisable to test the cytotoxicity of the hydrogel after sterilization to ensure the chosen method does not introduce toxicity.[4]
Incorrect Hydrogel Extract Concentration The concentration of the hydrogel extract used in an indirect cytotoxicity assay may be too high, leading to false-positive results. Solution: Perform a dose-response experiment to determine the appropriate concentration range for your specific hydrogel and cell type. Start with a low concentration and incrementally increase it to identify the non-toxic range.
Assay Interference The hydrogel material or its leached components may interfere with the assay reagents. For example, some materials can reduce the MTT reagent non-enzymatically. Solution: Run a control with the hydrogel in cell-free media to check for direct interactions with the assay reagents.[6] If interference is observed, consider using an alternative cytotoxicity assay.
Issue 2: Inconsistent or Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI)
Potential Cause Recommended Solution
Incorrect Timing of Assay Apoptosis is a dynamic process. Annexin V staining detects early-stage apoptosis, while PI staining indicates late-stage apoptosis or necrosis.[7] Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after exposing cells to the hydrogel or its extract.
Cell Detachment and Loss During washing steps, apoptotic cells, which are less adherent, can be lost, leading to an underestimation of apoptosis. Solution: Be gentle during washing steps. Collect the supernatant along with the adherent cells to ensure all cells are included in the analysis.[8]
Compensation Issues in Flow Cytometry Spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PI) can lead to inaccurate results if not properly compensated. Solution: Use single-stained controls for each fluorochrome to set up the correct compensation on the flow cytometer.[9]
Issue 3: High Levels of Reactive Oxygen Species (ROS) Detected
Potential Cause Recommended Solution
Leachable Components Residual monomers, particularly those with acrylate or methacrylate groups, can induce oxidative stress in cells, leading to increased ROS production.[10][11] Solution: As with general cytotoxicity, ensure thorough purification of the hydrogel to remove any unreacted monomers.
Inflammatory Response to the Material The material itself may be triggering an inflammatory response in the cells, leading to ROS generation. Solution: Evaluate the expression of inflammatory markers in conjunction with ROS measurements. Consider modifying the hydrogel's surface properties to improve its biocompatibility.
Cell Type Sensitivity Different cell types have varying sensitivities to oxidative stress. Solution: When comparing results, use the same cell line and be aware of its inherent sensitivity to ROS-inducing agents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is this compound (NAM) monomer toxic?

A1: Yes, the monomer this compound can exhibit moderate acute oral toxicity. Therefore, it is crucial to minimize the concentration of residual monomer in the final hydrogel product.

Q2: How can I reduce the amount of residual monomer in my NAM-based hydrogel?

A2: To reduce residual monomer concentration, you can:

  • Optimize Polymerization Conditions: Ensure the polymerization reaction goes to completion by optimizing factors such as initiator concentration, temperature, and reaction time.

  • Post-Polymerization Curing: A secondary curing step, for example, using UV light, can help to polymerize any remaining monomers.[1]

  • Thorough Purification: This is the most critical step. Techniques like dialysis against purified water or PBS for an extended period are effective in removing unreacted monomers and other small molecules.[12]

Q3: What is the best method to sterilize my NAM-based hydrogel?

A3: The optimal sterilization method depends on the specific formulation of your hydrogel.

  • Ethylene Oxide (EtO) Gas: Effective for many polymers but requires a degassing step to remove residual toxic gas.

  • Gamma Irradiation: Can be very effective, but high doses may lead to polymer degradation.[4] The effect on your specific hydrogel should be validated.

  • Autoclaving (Steam Sterilization): Generally not suitable for hydrogels as the high temperatures can cause them to melt or degrade.

  • Sterile Filtration: If you are working with a precursor solution that forms a hydrogel in situ, you can sterile-filter the solution before gelation.[5]

It is recommended to perform cytotoxicity testing on the hydrogel after sterilization to confirm that the process did not render it toxic.[3]

Q4: Which cytotoxicity assay is most suitable for hydrogels?

A4: There are two main approaches for assessing the cytotoxicity of hydrogels:

  • Indirect Contact (Extract Method): The hydrogel is incubated in cell culture medium for a specific period (e.g., 24-72 hours). This "extract" medium, which now contains any leachable substances, is then added to a cell monolayer. Standard assays like MTT, MTS, or alamarBlue can then be performed.[13] This method is common and follows ISO 10993-5 guidelines.

  • Direct Contact: The hydrogel is placed directly onto a monolayer of cells. This method can be challenging as the hydrogel may be difficult to remove without disturbing the cells. A variation is to use a transwell insert to separate the hydrogel from the cells while still allowing for the diffusion of leachables.[14]

For 3D cell cultures where cells are encapsulated within the hydrogel, specialized assays like CellToter-Glo® 3D, or imaging-based methods using live/dead stains (e.g., Calcein AM/Propidium Iodide) are more appropriate.[15]

Q5: My hydrogel is showing cytotoxicity, but I have thoroughly purified and properly sterilized it. What else could be the problem?

A5: If you have ruled out residual monomers and sterilization-induced toxicity, consider the following:

  • Degradation Products: If your hydrogel is designed to be biodegradable, its degradation products might be cytotoxic. You can test the cytotoxicity of the hydrogel after it has been allowed to degrade for a certain period.

  • Physical Properties: The mechanical properties of the hydrogel, such as stiffness, could be affecting cell behavior and viability.

  • Cell Line Sensitivity: The cell line you are using might be particularly sensitive to the hydrogel material. It can be helpful to test your material on multiple cell lines to assess this.[16]

Section 3: Data Presentation

The following tables summarize quantitative data from studies on related acrylamide and methacrylate-based materials, which can serve as a reference for expected outcomes.

Table 1: Effect of Monomer Concentration on Cell Viability

MonomerCell LineConcentrationCell Viability (%)Reference
AcrylamideSH-SY5Y1 mMDose-dependent decrease[17]
AcrylamideSH-SY5Y3 mMPeak caspase-3 activity[17]
AcrylamideSH-SY5Y5 mMDose-dependent decrease[17]
HEMARAW264.71 mM> 90%[18]
HEMARAW264.75 mM~70%[18]
HEMARAW264.710 mM~40%[18]

Table 2: Influence of Hydrogel Extracts on Cell Viability

Hydrogel CompositionCell LineExtract ConcentrationCell Viability (%)Reference
Polyacrylamide-ChitosanNIH3T3up to 40%No significant cytotoxic effects
Polyacrylamide-ChitosanHeLaup to 40%No significant cytotoxic effects
PVA/MOL/GO3T3L1100 µg/mL> 80%

Section 4: Experimental Protocols

Protocol 1: MTT Assay for Hydrogel Extracts

This protocol is adapted for assessing the cytotoxicity of leachable substances from a hydrogel.

Materials:

  • Sterile hydrogel samples

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell line of interest (e.g., L929 fibroblasts)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Prepare Hydrogel Extracts:

    • Under sterile conditions, place a known weight or surface area of your hydrogel into a sterile tube containing complete cell culture medium. A common ratio is 0.1 g of hydrogel per mL of medium.

    • Incubate for 24 to 72 hours at 37°C. This medium is now your "hydrogel extract."

    • Prepare serial dilutions of your hydrogel extract with fresh culture medium.

  • Cell Seeding:

    • Seed your cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared hydrogel extract dilutions to the respective wells. Include a positive control (e.g., a known cytotoxic substance like DMSO at a high concentration) and a negative control (fresh medium).

    • Incubate for another 24 to 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis in cells treated with hydrogel extracts using flow cytometry.

Materials:

  • Cells treated with hydrogel extract (as in the MTT protocol)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with hydrogel extracts as described previously.

    • Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]

Protocol 3: Intracellular ROS Detection

This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells treated with hydrogel extracts

  • DCFH-DA stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment:

    • Seed and treat cells with hydrogel extracts in a suitable plate (e.g., 24-well plate).

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to the cells.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells again with PBS to remove excess stain.

    • Immediately analyze the fluorescence. This can be done qualitatively using a fluorescence microscope or quantitatively using a fluorescence plate reader. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Section 5: Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to assessing the cytotoxicity of this compound-based materials.

experimental_workflow cluster_prep Material Preparation cluster_assay Cytotoxicity Assessment synthesis Hydrogel Synthesis purification Purification (Dialysis) synthesis->purification sterilization Sterilization purification->sterilization extract Prepare Hydrogel Extract sterilization->extract treatment Treat Cells with Extract extract->treatment cell_culture Cell Culture cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Assay (DCFH-DA) treatment->ros

Caption: Experimental workflow for assessing hydrogel cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway leachable_monomers Leachable Monomers (e.g., Acrylamide) mitochondria Mitochondrial Dysfunction leachable_monomers->mitochondria death_receptor Death Receptor Binding leachable_monomers->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways for monomer-induced apoptosis.

ros_pathway leachable_monomers Leachable Monomers (e.g., Methacrylates) gsh_depletion GSH Depletion leachable_monomers->gsh_depletion ros_increase Increased ROS gsh_depletion->ros_increase oxidative_stress Oxidative Stress ros_increase->oxidative_stress cell_damage Cellular Damage (DNA, Lipids, Proteins) oxidative_stress->cell_damage apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Oxidative stress pathway induced by leachable monomers.

References

preventing premature gelation in 4-Acryloylmorpholine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acryloylmorpholine (NAM) solutions. The information provided is intended to help prevent and troubleshoot premature gelation, a common issue with this reactive monomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAM) and why is it prone to premature gelation?

A1: this compound (NAM) is a water-soluble, monofunctional acrylamide monomer. Its acryloyl group is highly reactive and susceptible to free-radical polymerization. Premature gelation, or polymerization, can be initiated by heat, light (UV radiation), and the presence of radical species. This can occur during storage, dissolution, or experimental setup, leading to unusable reagents and failed experiments.

Q2: What are the signs of premature gelation in my NAM solution?

A2: Be vigilant for the following indicators of premature polymerization:

  • Increased Viscosity: The solution will appear noticeably thicker than a fresh solution.

  • Cloudiness or Haziness: The formation of insoluble polymer particles will make the solution appear turbid.

  • Precipitation or Solid Formation: You may observe solid particles, flakes, or a gel-like substance in the container.

  • Temperature Increase: Polymerization is an exothermic process. A spontaneous rise in the temperature of the solution is a critical warning sign of a potential runaway reaction.

Q3: How should I store my this compound to ensure stability?

A3: Proper storage is critical to prevent premature polymerization.[1] The recommended storage temperature for NAM is 2-8°C.[1] It should be stored in a tightly sealed, opaque container to protect it from light.

Q4: What is the role of an inhibitor in preventing premature gelation?

A4: Inhibitors are chemical compounds added to monomers to scavenge free radicals and prevent the initiation of polymerization. The most common inhibitor used for NAM is Monomethyl Ether of Hydroquinone (MEHQ), typically at a concentration of 1000 ppm.

Q5: Does the inhibitor ever need to be removed?

A5: Yes, for certain applications, such as controlled polymerization reactions (e.g., RAFT or ATRP), the presence of an inhibitor can interfere with the reaction kinetics. In these cases, the inhibitor should be removed immediately before use. For most free-radical polymerizations, the inhibitor can be overcome by using a sufficient concentration of the initiator.

Troubleshooting Guide: Premature Gelation

If you are experiencing premature gelation of your this compound solutions, follow this troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Premature Gelation

G cluster_0 start Problem: Premature Gelation Observed (Increased Viscosity, Cloudiness, Solids) q1 Is the solution newly prepared? start->q1 a1_yes Review Dissolution Protocol q1->a1_yes Yes a1_no Review Storage Conditions q1->a1_no No q2 Was the NAM stored correctly (2-8°C, dark)? q3 Is the inhibitor concentration adequate? q2->q3 Yes a2_no Improper Storage: Discard and use fresh stock. q2->a2_no No q4 Was the solution exposed to heat or UV light? q3->q4 Yes a3_no Low Inhibitor: Consider adding more inhibitor or using fresh stock. q3->a3_no No q5 Is the solvent of appropriate quality? q4->q5 No a4_yes Source of Initiation: Protect from heat/light sources. q4->a4_yes Yes a5_no Solvent Impurities: Use high-purity, peroxide-free solvents. q5->a5_no No end_node Implement Corrective Actions and Monitor q5->end_node Yes a1_yes->end_node a1_no->q2 a2_no->end_node a3_no->end_node a4_yes->end_node a5_no->end_node G cluster_1 start Start: Inhibited NAM Solution prep_column Prepare Basic Alumina Column start->prep_column load_sample Load NAM Solution onto Column prep_column->load_sample elute Elute with Gravity Flow load_sample->elute collect Collect Purified NAM elute->collect use_immediately Use Immediately in Experiment collect->use_immediately end_node End use_immediately->end_node

References

Technical Support Center: Optimizing Drug Release from 4-Acryloylmorpholine (4-AM) Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acryloylmorpholine (4-AM) based hydrogel matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, characterization, and evaluation of 4-AM hydrogels for drug delivery applications.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing potential causes and suggested solutions to help you optimize your experiments.

Issue IDQuestion/ProblemPotential CausesSuggested Solutions
SYN-01 Why is my 4-AM hydrogel not forming a stable gel (solution remains liquid or too soft)? 1. Inefficient Initiation: Low concentration or degradation of the photoinitiator. 2. Oxygen Inhibition: Dissolved oxygen in the precursor solution can quench free radicals, preventing polymerization.[1][2] 3. Insufficient UV Exposure: The UV light intensity is too low, or the exposure time is too short to achieve complete curing.[3][4] 4. Low Crosslinker Concentration: Insufficient crosslinker (e.g., PEG-DA) to form a stable 3D network.[5]1. Optimize Initiator Concentration: Increase the photoinitiator concentration (e.g., from 1 wt% to 3 wt%). Always use a freshly prepared initiator solution. 2. Degas the Solution: Before UV exposure, purge the precursor solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Alternatively, work in a nitrogen-filled glove box.[2] 3. Increase UV Dose: Increase the UV lamp intensity or prolong the exposure time. Ensure the UV lamp wavelength matches the absorbance spectrum of your photoinitiator (e.g., λmax at 365 nm for Irgacure® 184).[6] 4. Increase Crosslinker Concentration: Gradually increase the molar ratio of the crosslinking agent in your formulation.[5]
SYN-02 My hydrogel is brittle and fractures easily. What's wrong? 1. Excessive Crosslinking: A very high concentration of the crosslinker can create a dense, rigid, and brittle network with limited flexibility.[5] 2. High Monomer Concentration: Very high total monomer concentration can lead to a dense polymer network.1. Reduce Crosslinker Concentration: Systematically decrease the concentration of the crosslinking agent (e.g., PEG-DA) in your formulation. This will increase the average molecular weight between crosslinks, leading to a more flexible network. 2. Adjust Monomer/Solvent Ratio: Decrease the total monomer concentration by increasing the solvent (e.g., water) content in the precursor solution.
SWELL-01 The hydrogel shows excessive and uncontrolled swelling, leading to loss of mechanical integrity. 1. Low Crosslinking Density: An insufficient number of crosslinks results in a loose network that can absorb large amounts of water.[5] 2. High 4-AM Content: this compound is a hydrophilic monomer. Higher concentrations will increase the overall hydrophilicity and water uptake of the hydrogel.[5][6]1. Increase Crosslinker Concentration: A higher concentration of crosslinker (e.g., PEG-DA) will create a tighter network, restricting swelling.[5] 2. Modify Monomer Ratio: Decrease the relative amount of 4-AM and increase the concentration of a less hydrophilic co-monomer if your formulation allows.
SWELL-02 My hydrogel shows insufficient swelling. 1. High Crosslinking Density: Too much crosslinker creates a very tight network that restricts water penetration.[5] 2. Low 4-AM Content: A lower concentration of the hydrophilic 4-AM monomer reduces the driving force for water absorption.[6]1. Decrease Crosslinker Concentration: Reducing the amount of crosslinker will increase the mesh size of the polymer network, allowing for greater water uptake.[5] 2. Increase 4-AM Concentration: Increasing the 4-AM content will enhance the hydrophilicity of the matrix, promoting higher swelling.[6]
DR-01 I'm observing a very high "burst release" of the drug in the first hour. 1. Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed onto the surface of the hydrogel rather than being entrapped within the matrix. 2. High Drug Loading Close to the Surface: During loading, the drug may have concentrated near the surface. 3. High Porosity and Large Mesh Size: A highly porous structure with a large mesh size (due to low crosslinking) allows for rapid diffusion of the drug out of the matrix.[6]1. Post-Loading Wash: After loading the drug, briefly wash the hydrogel in the release medium to remove surface-adsorbed drug before starting the release study. 2. Optimize Loading Conditions: Allow for a longer equilibration time during drug loading to ensure more uniform distribution throughout the hydrogel matrix. 3. Increase Crosslinking Density: Increase the crosslinker concentration to reduce the mesh size of the hydrogel network, thereby slowing down the initial rapid release of the drug.[5]
DR-02 The drug release is too slow or incomplete. 1. High Crosslinking Density: A very dense network can excessively hinder drug diffusion out of the matrix.[5][6] 2. Strong Drug-Matrix Interactions: The drug may have strong electrostatic or hydrogen bonding interactions with the polymer network, preventing its release. 3. Low Drug Solubility in Release Medium: The drug may have poor solubility in the release buffer, leading to a very low concentration gradient.1. Decrease Crosslinker Concentration: Reduce the amount of crosslinker to increase the mesh size and facilitate drug diffusion.[5] 2. Adjust pH of Release Medium: If interactions are pH-dependent (e.g., ionic interactions), changing the pH of the release medium can help to disrupt these interactions and promote release. 3. Modify Release Medium: Add a small amount of a co-solvent or surfactant to the release medium to improve the solubility of a hydrophobic drug, if appropriate for the experimental design.
DR-03 I'm seeing high batch-to-batch variability in my drug release profiles. 1. Inconsistent Polymerization: Variations in UV lamp intensity, exposure time, or distance from the lamp can lead to different crosslinking densities between batches. 2. Non-uniform Drug Loading: Inconsistent loading times, drug solution concentrations, or agitation can result in different amounts of drug being loaded into each batch. 3. Variations in Hydrogel Size/Shape: Differences in the dimensions of the hydrogel samples will alter the surface area-to-volume ratio, affecting release kinetics.1. Standardize UV Curing Setup: Ensure the distance from the UV lamp to the sample is constant. Monitor the lamp output and replace it if the intensity drops. Use a fixed, timed exposure for all samples. 2. Standardize Loading Protocol: Use a consistent drug concentration, loading volume, temperature, and agitation speed. Allow sufficient time to reach equilibrium loading. 3. Use a Mold for Consistent Samples: Prepare hydrogels in a mold of fixed dimensions to ensure all samples have the same size and shape for release studies.

Frequently Asked Questions (FAQs)

1. How do the concentrations of 4-AM and the crosslinker affect drug release?

Increasing the concentration of this compound (4-AM) generally leads to a higher equilibrium swelling ratio due to its hydrophilic nature.[5][6] This increased swelling can facilitate faster and more complete drug release by increasing the diffusional path for the drug.[6] Conversely, increasing the concentration of the crosslinker, such as poly(ethylene glycol) diacrylate (PEG-DA), results in a higher crosslinking density. This creates a tighter hydrogel network with a smaller mesh size, which restricts swelling and reduces the diffusion of the drug, leading to a slower and potentially lower cumulative release.[5][6]

2. What is the role of the photoinitiator and how do I choose one?

The photoinitiator (e.g., Irgacure® 184) is a compound that, upon absorption of UV light, generates free radicals to initiate the polymerization of the monomers (4-AM, HEMA) and crosslinker (PEG-DA). The choice of photoinitiator depends on its absorption spectrum, which should overlap with the emission spectrum of your UV lamp (e.g., 365 nm). The concentration is also critical; typically, 1-3 wt% of the total monomer weight is a good starting point.[6]

3. How can I load a hydrophobic drug into a hydrophilic 4-AM matrix?

Loading hydrophobic drugs into a hydrophilic matrix like poly(4-AM) can be challenging due to poor drug solubility in the aqueous loading solution.[7] Strategies to overcome this include:

  • Co-solvent Method: Dissolve the hydrophobic drug in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and then add this solution to the aqueous swelling medium.

  • Incorporation of Hydrophobic Components: Synthesize the hydrogel with a hydrophobic co-monomer to increase affinity for the drug.[5]

  • Micellar Encapsulation: Encapsulate the hydrophobic drug in micelles (using surfactants) and then load these micelles into the hydrogel.

4. How do I interpret the results from different drug release kinetic models?

Fitting your release data to mathematical models helps to elucidate the mechanism of drug release.

  • Zero-Order: The drug release rate is constant over time, independent of concentration. This is often the ideal for controlled release.

  • First-Order: The release rate is directly proportional to the concentration of drug remaining in the matrix.

  • Higuchi Model: Describes drug release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. It is often applicable to matrix systems.

  • Korsmeyer-Peppas Model: This is a semi-empirical model that can be used to analyze release from polymeric systems when the mechanism is not well-known or when more than one mechanism is involved. The release exponent 'n' provides insight into the mechanism:

    • n ≈ 0.45-0.5 suggests Fickian diffusion.

    • 0.45-0.5 < n < 0.89-1.0 suggests non-Fickian (anomalous) transport, where release is controlled by both diffusion and polymer swelling/relaxation.

    • n ≈ 0.89-1.0 suggests Case-II transport (zero-order release), where release is dominated by polymer relaxation.

5. What characterization techniques are essential for 4-AM hydrogels?

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the hydrogel. You should look for the disappearance of the vinyl C=C peak (around 1635 cm⁻¹) from the monomers and the appearance/retention of characteristic peaks such as the C=O of the amide in 4-AM (around 1615 cm⁻¹) and the C-O-C of the morpholine ring (around 1112 cm⁻¹).[8]

  • Swelling Studies: To determine the equilibrium swelling ratio, which is crucial for understanding the network structure and its potential for drug release.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel network. A more porous structure generally correlates with faster drug release.[8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the hydrogel. The incorporation of 4-AM can increase the decomposition temperature compared to hydrogels without it.[8]

Data Presentation: Quantitative Impact of Formulation Variables

The following tables summarize quantitative data from studies on 4-AM hydrogels, illustrating the impact of monomer and crosslinker concentrations on hydrogel properties.

Table 1: Effect of this compound (4-AM) Concentration on Swelling and Drug Release (Data synthesized from Efe et al., J. Braz. Chem. Soc., 2013)[5][6][8]

Formulation ID4-AM (wt.%)HEMA (wt.%)PEG-DA (wt.%)Equilibrium Swelling Ratio (%)*Ciprofloxacin HCl Release (%) after 7h
ACM-10901035~73
ACM-210801038~85
ACM-320701043~90
ACM-730601050~98

*Swelling measured in water at 20 °C.

Table 2: Effect of Crosslinker (PEG-DA) Concentration on Swelling and Drug Release (Data synthesized from Efe et al., J. Braz. Chem. Soc., 2013)[5][6][8]

Formulation ID4-AM (wt.%)HEMA (wt.%)PEG-DA (wt.%)Equilibrium Swelling Ratio (%)*Ciprofloxacin HCl Release (%) after 7h
ACM-42075555~90
ACM-320701043~90
ACM-520651534~75
ACM-620602028~60

*Swelling measured in water at 20 °C.

Experimental Protocols

Protocol for UV Photopolymerization of 4-AM Hydrogels

This protocol is based on the methodology described by Efe et al. for the synthesis of 4-AM/HEMA/PEG-DA hydrogels.[6]

Materials:

  • This compound (4-AM)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Poly(ethylene glycol) diacrylate (PEG-DA, crosslinker)

  • Irgacure® 184 (or other suitable photoinitiator)

  • Deionized water

  • Teflon® molds (e.g., 10 mm diameter, 2 mm depth)

  • UV lamp (e.g., 300 W, λmax at 365 nm)

Procedure:

  • Prepare Precursor Solution: In a small glass vial, combine the desired weights of 4-AM, HEMA, and PEG-DA. (Refer to Tables 1 and 2 for example formulations).

  • Add deionized water (e.g., 20 wt.% of the total formulation) and mix thoroughly until a homogenous solution is formed.

  • Add the photoinitiator (e.g., 3 wt.% of the total formulation) and mix until fully dissolved. Protect the solution from light from this point onwards.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, purge the solution with nitrogen gas for 15 minutes.

  • Molding: Carefully pour the precursor solution into the Teflon® molds.

  • Curing: To prevent oxygen inhibition at the surface, cover the mold with a transparent film (e.g., Teflon film). Place the mold under the UV lamp at a fixed distance (e.g., 25 cm).

  • Irradiate with UV light for a set time (e.g., 180 seconds). The exact time may require optimization based on your lamp's intensity and formulation.

  • Purification: After polymerization, carefully remove the hydrogel discs from the molds. Immerse them in a large volume of deionized water for several days (e.g., one week), changing the water daily, to extract any unreacted monomers and photoinitiator.

  • Drying: Freeze-dry (lyophilize) the purified hydrogels to obtain dried samples for swelling studies and drug loading.

Protocol for Swelling Studies

Procedure:

  • Weigh the dried hydrogel sample accurately (W_d).

  • Place the dried hydrogel in a vial containing a known volume (e.g., 25 mL) of the desired swelling medium (e.g., deionized water or a specific pH buffer).

  • Incubate the vial at a constant temperature (e.g., 20 °C or 37 °C).

  • At predetermined time intervals, remove the swollen hydrogel from the medium.

  • Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.

  • Weigh the swollen hydrogel (W_s).

  • Return the hydrogel to the same vial.

  • Repeat steps 4-7 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the Swelling Ratio (%) using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

Protocol for Drug Loading and In Vitro Release Study

Procedure:

A. Drug Loading (Passive Swelling Method):

  • Prepare a drug solution of known concentration (e.g., 50 ppm Ciprofloxacin HCl) in the desired buffer (e.g., pH 6.9 phosphate buffer).

  • Immerse a pre-weighed, dried hydrogel disc in a known volume of the drug solution.

  • Allow the hydrogel to swell in the drug solution at a controlled temperature (e.g., 4 °C to minimize drug degradation) for an extended period (e.g., 48-72 hours) to reach equilibrium.

  • Remove the drug-loaded hydrogel. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectroscopy or HPLC.

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel into a container with a known volume of release medium (e.g., 10 mL of phosphate buffer at pH 7.4).

  • Place the container in a shaking water bath or incubator set to a physiological temperature (37 °C) with constant, gentle agitation.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small, fixed volume of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).

  • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Visualizations (Graphviz)

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_study Drug Release Study prep_sol Prepare Precursor Solution (4-AM, HEMA, PEG-DA, Initiator) molding Pour into Molds prep_sol->molding uv_cure UV Curing (e.g., 365 nm, 180s) molding->uv_cure purify Purify Hydrogel (Wash in DI Water) uv_cure->purify dry Freeze-Dry purify->dry ftir FTIR Analysis dry->ftir sem SEM Imaging dry->sem tga TGA Analysis dry->tga swelling Swelling Study dry->swelling drug_load Drug Loading dry->drug_load release_study In Vitro Release drug_load->release_study analysis Analyze Samples (UV-Vis/HPLC) release_study->analysis kinetics Kinetic Modeling analysis->kinetics

Caption: Workflow for synthesis, characterization, and drug release studies of 4-AM hydrogels.

Logical_Relationships param_4am Increase [4-AM] prop_hydrophilicity Hydrophilicity param_4am->prop_hydrophilicity Increases param_crosslinker Increase [Crosslinker] prop_crosslink_density Crosslinking Density param_crosslinker->prop_crosslink_density Increases param_uv Increase UV Dose (Intensity/Time) param_uv->prop_crosslink_density Increases prop_swelling Swelling Ratio prop_hydrophilicity->prop_swelling Increases prop_crosslink_density->prop_swelling Decreases prop_mesh_size Mesh Size prop_crosslink_density->prop_mesh_size Decreases outcome_release Drug Release Rate prop_swelling->outcome_release Increases prop_mesh_size->outcome_release Increases

Caption: Key parameter relationships influencing drug release from 4-AM matrices.

References

Technical Support Center: Enhancing the Stability of 4-Acryloylmorpholine (PNAM) Polymers in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Acryloylmorpholine (PNAM) polymers in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: My PNAM polymer solution has become viscous and is difficult to handle over time. What could be the cause?

A1: An increase in viscosity of a PNAM solution at a constant temperature can be indicative of inter-chain crosslinking reactions. This can be triggered by the presence of residual initiators from polymerization, which can generate radicals that lead to chain-chain coupling. Ensure that the polymer is thoroughly purified after synthesis to remove any unreacted monomers and initiators.

Q2: I've observed a significant decrease in the pH of my aqueous PNAM solution during storage. Why is this happening?

A2: A decrease in pH is a strong indicator of hydrolytic degradation of the amide side groups of the PNAM polymer.[1][2] This hydrolysis reaction releases morpholine and converts the acryloylmorpholine monomer units into acrylic acid units along the polymer backbone. The presence of these acidic carboxyl groups lowers the pH of the solution. The rate of this hydrolysis is significantly influenced by temperature and the initial pH of the solution.[1][3]

Q3: My PNAM hydrogel is swelling more than expected and has lost its mechanical strength. What is the likely cause?

A3: Excessive swelling and loss of mechanical integrity in a PNAM hydrogel are often due to degradation of the polymer network. This can be caused by either hydrolysis of the amide side chains, which increases the hydrophilicity of the polymer, or by backbone scission, which breaks the polymer chains and reduces the crosslink density.[2][4] Both mechanisms can be accelerated by elevated temperatures and extreme pH conditions.

Q4: Can residual initiator from the polymerization process affect the stability of my PNAM polymer?

A4: Yes, residual initiators, particularly persulfates, can significantly impact the long-term stability of PNAM polymers in aqueous solutions.[5] These initiators can decompose over time, generating free radicals that can lead to oxidative degradation of the polymer backbone.[6] This results in chain scission and a decrease in molecular weight. Thorough purification of the polymer after synthesis is crucial to minimize this effect.

Q5: How does temperature affect the stability of PNAM polymers in an aqueous solution?

A5: Temperature is a critical factor in the degradation of PNAM polymers.[3][7] Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.[3][6] Hydrolysis of the amide group and backbone scission are both temperature-dependent processes.[3] For long-term storage, it is recommended to keep PNAM solutions at low temperatures (e.g., 4°C) and protected from light.

Troubleshooting Guides

Issue 1: Unexpected Changes in Polymer Solution pH and Viscosity
Symptom Possible Cause Troubleshooting Steps
Gradual decrease in pH over time.Hydrolysis of the morpholine amide group, forming acrylic acid units.[1][2]1. Monitor pH: Regularly check the pH of your solution. 2. Buffer the Solution: Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH, preferably in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis. 3. Low-Temperature Storage: Store the solution at a reduced temperature (e.g., 4°C) to slow down the hydrolysis rate.[3]
Decrease in viscosity and molecular weight (as determined by GPC).Polymer backbone scission due to oxidative degradation.[6]1. Ensure Complete Initiator Removal: Purify the polymer thoroughly after synthesis using methods like dialysis or precipitation to remove residual initiators.[1] 2. Deoxygenate Solutions: For long-term storage, deoxygenate the aqueous solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Add Antioxidants: Consider adding a small amount of a water-soluble antioxidant, such as ascorbic acid, if compatible with your application.
Increase in viscosity or gel formation.Inter-chain crosslinking.1. Confirm Initiator Removal: As with viscosity decrease, ensure all radical-generating species are removed. 2. Control Polymer Concentration: High polymer concentrations can favor intermolecular reactions. Store at a more dilute concentration if possible.
Issue 2: PNAM Hydrogel Instability
Symptom Possible Cause Troubleshooting Steps
Hydrogel swells excessively and loses its shape.Increased hydrophilicity due to amide hydrolysis and/or network degradation.[2]1. Control pH of Swelling Medium: Swell the hydrogel in a buffered solution to maintain a stable pH. 2. Optimize Crosslinking Density: A higher initial crosslinking density can sometimes compensate for some degree of degradation. However, this may also affect other hydrogel properties like swelling ratio and mesh size. 3. Incorporate Stable Co-monomers: If significant hydrolysis is an issue, consider copolymerizing this compound with more hydrolytically stable monomers.
Hydrogel becomes brittle or fragments.Extensive backbone degradation.[4]1. Protect from Light and Heat: Store hydrogels in the dark and at low temperatures to minimize both photo-oxidative and thermal degradation. 2. Ensure Purity of Precursors: Use highly pure monomer and crosslinker to avoid incorporating impurities that might act as initiation sites for degradation.
Inconsistent gel formation.Incomplete or non-uniform polymerization/crosslinking.[8]1. Optimize Initiator Concentration: Ensure the initiator concentration is appropriate for the monomer and crosslinker concentrations. 2. Ensure Homogeneous Mixing: Thoroughly mix all components before initiating polymerization to ensure a uniform network.[8] 3. Control Polymerization Temperature: Maintain a constant and optimal temperature during polymerization for consistent reaction kinetics.

Data Presentation

Table 1: Illustrative Effect of pH and Temperature on the Rate of Hydrolysis of PNAM in Aqueous Solution (Hypothetical Data)

This data is for illustrative purposes to demonstrate expected trends based on the behavior of similar polyacrylamides.

Temperature (°C)pHApparent First-Order Rate Constant (k_obs) for Amide Hydrolysis (s⁻¹)
254.01.2 x 10⁻⁸
257.03.5 x 10⁻⁹
2510.05.8 x 10⁻⁷
504.09.8 x 10⁻⁸
507.02.9 x 10⁻⁸
5010.04.7 x 10⁻⁶

Table 2: Illustrative Effect of Residual Initiator on the Molecular Weight of PNAM in Aqueous Solution After 30 Days (Hypothetical Data)

This data is for illustrative purposes to demonstrate expected trends.

Storage ConditionInitial Mw (kDa)Final Mw (kDa) after 30 days% Decrease in Mw
Deoxygenated, 4°C, Purified Polymer10099.50.5%
Aerated, 25°C, Purified Polymer10095.24.8%
Aerated, 25°C, Unpurified Polymer (with residual persulfate)10065.734.3%

Experimental Protocols

Protocol 1: Accelerated Stability Testing of PNAM in Aqueous Solution

This protocol is designed to assess the hydrolytic and oxidative stability of PNAM under accelerated conditions.

1. Materials:

  • Purified PNAM polymer
  • Deionized water (18 MΩ·cm)
  • Phosphate buffered saline (PBS), pH 7.4
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • Nitrogen or Argon gas
  • Temperature-controlled incubator or water bath
  • Analytical instrumentation: Gel Permeation Chromatography (GPC), pH meter, HPLC.

2. Procedure:

  • Prepare a stock solution of PNAM in deionized water (e.g., 10 mg/mL).
  • Divide the stock solution into several aliquots.
  • For hydrolytic stability testing, adjust the pH of the aliquots to desired levels (e.g., pH 4, 7, and 10) using HCl or NaOH.
  • For oxidative stability testing, use an aliquot at a neutral pH and do not deoxygenate. To create a more aggressive oxidative environment, a low concentration of a redox-active metal salt like copper(II) sulfate (e.g., 10 µM) can be added.
  • For a control group to assess baseline stability, use a deoxygenated aliquot at neutral pH. To deoxygenate, bubble nitrogen or argon through the solution for 20-30 minutes.
  • Place the samples in sealed vials and incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).[9] Include a control set at 4°C.
  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from each condition.
  • Analyze the samples for:
  • pH: To monitor changes due to hydrolysis.
  • Molecular Weight: Using GPC to assess backbone scission.
  • Morpholine Concentration: Using a suitable HPLC method to quantify the amount of morpholine released from hydrolysis.[10]

3. Data Analysis:

  • Plot the change in molecular weight and the concentration of morpholine as a function of time for each condition.
  • Calculate the degradation rate constants from these plots to quantify the stability under different conditions.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway PNAM Poly(this compound) (PNAM) Hydrolysis H₂O (Acid or Base Catalyzed) PNAM->Hydrolysis Degraded_PNAM Poly(this compound-co-acrylic acid) Hydrolysis->Degraded_PNAM Amide Bond Cleavage Morpholine Morpholine Hydrolysis->Morpholine Release of Side Group

Caption: Hydrolytic degradation pathway of PNAM.

Oxidative_Degradation_Pathway PNAM PNAM Backbone (-CH₂-CH-) Polymer_Radical Polymer Radical (-CH₂-C•-) PNAM->Polymer_Radical H Abstraction Radical_Source Radical Source (e.g., Residual Initiator, O₂) Radical_Source->PNAM Initiation Scission Backbone Scission Polymer_Radical->Scission Degraded_Fragments Lower Molecular Weight Fragments Scission->Degraded_Fragments

Caption: Oxidative degradation pathway of PNAM.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Accelerated Aging cluster_analysis Analysis Prep_PNAM Prepare PNAM Stock Solution Adjust_pH Adjust pH (e.g., 4, 7, 10) Prep_PNAM->Adjust_pH Deoxygenate Deoxygenate (for control) Prep_PNAM->Deoxygenate Incubate Incubate at various temperatures (e.g., 40, 60, 80°C) Adjust_pH->Incubate Deoxygenate->Incubate Sampling Sample at Time Points (0, 1, 3, 7, 14, 30 days) Incubate->Sampling Analyze_pH Measure pH Sampling->Analyze_pH Analyze_GPC Analyze Molecular Weight (GPC) Sampling->Analyze_GPC Analyze_HPLC Quantify Morpholine (HPLC) Sampling->Analyze_HPLC

References

addressing batch-to-batch variability in 4-Acryloylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Acryloylmorpholine. Our goal is to help you address batch-to-batch variability and other common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of morpholine with acryloyl chloride.[1][2][3] This reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be due to poor quality of starting materials, incorrect stoichiometry, or insufficient reaction time. Additionally, side reactions, such as the polymerization of the acryloyl chloride or the product, can consume starting materials and reduce the yield of the desired product. Loss of product during the workup and purification steps is another potential contributor to low overall yield.

Q3: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent it?

A3: The formation of a viscous, insoluble material is a strong indication of polymer formation. The acryloyl group in both the starting material (acryloyl chloride) and the product (this compound) is susceptible to radical polymerization, especially in the presence of heat, light, or impurities that can act as radical initiators.[1] To prevent this, it is crucial to use a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), maintain a low reaction temperature, and work under an inert atmosphere (e.g., nitrogen or argon).

Q4: The purity of my final product is not consistent across different batches. What factors contribute to this variability?

A4: Batch-to-batch variability in purity is often linked to the quality of the raw materials.[4][5] Impurities in the morpholine or acryloyl chloride can lead to the formation of side products. The water content in the solvent and reagents can also be a critical factor, as acryloyl chloride can hydrolyze to acrylic acid. Furthermore, variations in reaction conditions, such as temperature fluctuations or inconsistent mixing, can affect the reaction kinetics and lead to different impurity profiles. Finally, the effectiveness of the purification process, including the quality of the silica gel for chromatography and the consistency of the elution gradient, plays a significant role in the final purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of acryloyl chloride (hydrolyzed).Use freshly distilled or a new bottle of acryloyl chloride. Ensure it is handled under anhydrous conditions.
Ineffective base.Use a dry, high-purity tertiary amine base like triethylamine. Ensure it is added in the correct stoichiometric amount to neutralize the generated HCl.
Reaction temperature is too low.While low temperatures are necessary to prevent polymerization, ensure the reaction is proceeding. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Contaminated with Starting Material (Morpholine) Incomplete reaction.Increase the reaction time or slightly increase the amount of acryloyl chloride.
Inefficient workup.Ensure thorough washing with dilute acid (e.g., 1M HCl) to remove any unreacted morpholine.
Product Contaminated with Polymer Spontaneous polymerization during the reaction.Add a radical inhibitor (e.g., MEHQ) to the reaction mixture. Maintain strict temperature control (0-5 °C).
Polymerization during storage or workup.Store the purified product at a low temperature (2-8 °C) and with an inhibitor.[2] Avoid exposure to light and air.
Inconsistent Yields Between Batches Variability in raw material quality.Source high-purity, anhydrous starting materials from a reliable supplier.[6] Consider performing quality control checks on incoming materials.
Inconsistent reaction setup.Standardize the reaction conditions, including the rate of addition of reagents, stirring speed, and temperature control.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Please refer to relevant safety data sheets (SDS) before starting any chemical synthesis.

Materials:

  • Morpholine

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Monomethyl ether hydroquinone (MEHQ) (optional, as inhibitor)

Procedure:

  • To a solution of morpholine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add acryloyl chloride (1.1 equivalents) dropwise while stirring.

  • Maintain the reaction temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt and wash the precipitate with dichloromethane.[2]

  • Combine the organic filtrates and wash successively with water and a saturated sodium bicarbonate solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[2]

Parameter Typical Value Reference
Yield 60-90%[2]
Purity (Post-Chromatography) >98% (by GC)
Reaction Temperature 0-5 °C[2][7]
Reaction Time 3-6 hours[2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants Morpholine Morpholine Reaction + Morpholine->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Product This compound Byproduct Triethylamine HCl Reaction->Product Reaction->Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Check Raw Material Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions [Materials OK] Solution_Reagents Source High-Purity, Anhydrous Reagents Check_Reagents->Solution_Reagents [Impure/Wet] Check_Polymer Evidence of Polymerization? Check_Conditions->Check_Polymer [Conditions OK] Solution_Conditions Standardize & Control Reaction Parameters Check_Conditions->Solution_Conditions [Inconsistent] Check_Workup Review Workup & Purification Check_Polymer->Check_Workup [No Polymer] Solution_Polymer Add Inhibitor, Maintain Low Temp Check_Polymer->Solution_Polymer [Polymer Present] Solution_Workup Optimize Washing & Chromatography Check_Workup->Solution_Workup [Inefficient] End Consistent Synthesis Check_Workup->End [Workup OK] Solution_Reagents->Start Solution_Conditions->Start Solution_Polymer->Start Solution_Workup->Start

Caption: Troubleshooting workflow for synthesis issues.

Variability_Factors cluster_RM cluster_RC cluster_P cluster_E Variability Batch-to-Batch Variability Raw_Materials Raw Material Quality Variability->Raw_Materials Reaction_Control Reaction Control Variability->Reaction_Control Purification Purification Efficiency Variability->Purification Environment Environmental Factors Variability->Environment Reagent_Purity Reagent Purity (Morpholine, Acryloyl Chloride) Raw_Materials->Reagent_Purity Solvent_Quality Solvent Water Content Raw_Materials->Solvent_Quality Base_Purity Base Purity & Dryness Raw_Materials->Base_Purity Temperature Temperature Fluctuations Reaction_Control->Temperature Addition_Rate Reagent Addition Rate Reaction_Control->Addition_Rate Mixing Stirring Inconsistency Reaction_Control->Mixing Washing Workup Inconsistencies Purification->Washing Chromatography Chromatography Variability Purification->Chromatography Atmosphere Inert Atmosphere Leaks Environment->Atmosphere Light Light Exposure Environment->Light

Caption: Key factors influencing batch-to-batch variability.

References

Validation & Comparative

A Comparative Guide to 4-Acryloylmorpholine and N-isopropylacrylamide for Thermoresponsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of smart biomaterials, thermoresponsive hydrogels stand out for their ability to undergo reversible volume phase transitions in response to temperature changes. This property has positioned them as promising candidates for a wide array of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. Among the pantheon of thermoresponsive polymers, N-isopropylacrylamide (NIPAAm) has long been the gold standard due to its lower critical solution temperature (LCST) being close to physiological temperature. However, emerging alternatives like 4-Acryloylmorpholine (NAM) are gathering interest, prompting a detailed comparison to guide material selection for specific applications.

This guide provides an objective, data-driven comparison of hydrogels synthesized from this compound (PNAM) and N-isopropylacrylamide (PNIPAAm), focusing on their key performance characteristics.

Executive Summary

FeatureThis compound (PNAM)N-isopropylacrylamide (PNIPAAm)
Thermo-responsiveness High LCST (~88-95°C), not responsive in the physiological range.LCST around 32°C, exhibits sharp thermo-responsiveness near body temperature.
Swelling Behavior Highly hydrophilic, high swelling capacity.Significant swelling below LCST, collapses above LCST.
Mechanical Properties Generally good mechanical strength.Poor mechanical integrity in the swollen state.
Biocompatibility Reported to have good biocompatibility and low toxicity.Generally considered biocompatible, but concerns about residual monomer toxicity exist.

Performance Characteristics

Lower Critical Solution Temperature (LCST)

The Lower Critical Solution Temperature (LCST) is the defining characteristic of these thermoresponsive polymers. It is the temperature at which the polymer undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.

  • N-isopropylacrylamide (PNIPAAm): PNIPAAm is renowned for its sharp LCST at approximately 32°C in aqueous solutions. This proximity to human body temperature (37°C) is a key advantage for biomedical applications, enabling a sol-gel transition to be triggered by physiological conditions.

  • This compound (PNAM): In contrast, the homopolymer of this compound, PNAM, exhibits a much higher LCST, typically reported to be in the range of 88-95°C. This means that under physiological conditions, PNAM hydrogels remain in their swollen, hydrophilic state and do not exhibit a thermoresponsive collapse.

Swelling and Deswelling Kinetics

The ability of a hydrogel to absorb and release water is critical for applications such as drug delivery. This behavior is intimately linked to the polymer's LCST.

A study on copolymeric hydrogels based on this compound (4-AcM), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) diacrylate (PEG-DA) demonstrated that the equilibrium swelling ratio increased with a higher 4-AcM content.[1][2] Conversely, an increase in the crosslinker (PEG-DA) concentration led to a decrease in the swelling of the hydrogel.[1][2]

PNIPAAm hydrogels exhibit a dramatic change in their swelling behavior around their LCST. Below this temperature, they are highly swollen with water. As the temperature increases above the LCST, the hydrogel rapidly deswells, expelling a significant amount of its water content. For instance, a study on semi-interpenetrating polymeric networks of PNIPAAm and poly(vinyl alcohol) (PVA) showed that the shrinking and reswelling rates were much faster than those of conventional PNIPAAm hydrogels.[3]

Due to its high LCST, pure PNAM hydrogels do not demonstrate thermally-induced deswelling in the physiological temperature range. They maintain a high degree of swelling. One study reported that uncrosslinked PNAM behaves as a physical hydrogel, initially swelling to double its dry weight over two hours before eventually dissolving.[4] For chemically crosslinked PNAM hydrogels, they are expected to exhibit high equilibrium swelling ratios due to the hydrophilic nature of the morpholine group.

Table 1: Comparison of Swelling Properties

ParameterPNAM HydrogelPNIPAAm Hydrogel
Equilibrium Swelling Ratio (below LCST) High (Quantitative data for pure crosslinked PNAM is limited)High (e.g., ~3300% for some formulations)[5]
Equelling Swelling Ratio (above LCST) Remains HighLow (collapses)
Deswelling Kinetics Not applicable in physiological rangeRapid above LCST
Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, especially in load-bearing tissues or as implantable devices.

  • PNAM Hydrogels: While specific quantitative data for pure, crosslinked PNAM hydrogels is not abundant in the readily available literature, studies on related systems suggest that the inclusion of acryloylmorpholine can contribute to good mechanical properties. For instance, a clay-based nanocomposite hydrogel using this compound as the monomer exhibited excellent mechanical properties.[6]

  • PNIPAAm Hydrogels: A significant drawback of PNIPAAm hydrogels is their poor mechanical strength, particularly in the highly swollen state below the LCST.[7] Various strategies have been employed to improve their mechanical properties, such as the formation of interpenetrating polymer networks (IPNs) and double networks (DNs). The Young's modulus of PNIPAAm hydrogels is often in the range of a few kPa to tens of kPa.[8][9]

Table 2: Comparison of Mechanical Properties

ParameterPNAM HydrogelPNIPAAm Hydrogel
Young's Modulus (kPa) Data for pure crosslinked PNAM is limited20 - 160[10]
Compressive Strength (kPa) Data for pure crosslinked PNAM is limited~18.1 ± 0.7 (for pure PNIPAM)[9]
Biocompatibility

For any material intended for biomedical use, biocompatibility is a non-negotiable prerequisite.

  • This compound (PNAM): N-Acryloylmorpholine and its polymer are reported to have good biocompatibility and low toxicity. This makes PNAM an attractive candidate for in vivo applications.

  • N-isopropylacrylamide (PNIPAAm): PNIPAAm is generally considered to be biocompatible. However, concerns have been raised regarding the potential toxicity of unreacted NIPAAm monomer, necessitating thorough purification of the hydrogels before use.

Experimental Protocols

Synthesis of a Representative PNIPAAm Hydrogel

This protocol describes a typical free-radical polymerization method for synthesizing a PNIPAAm hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAAm) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAAm and BIS in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix thoroughly.

  • Add TEMED to the solution to initiate polymerization.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified time (e.g., 24 hours).

  • After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.

Synthesis of a Representative PNAM Hydrogel

This protocol outlines a general approach for synthesizing a crosslinked PNAM hydrogel via photopolymerization.

Materials:

  • This compound (NAM) (monomer)

  • Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Deionized water

Procedure:

  • Dissolve NAM, PEGDA, and the photoinitiator in deionized water.

  • Pour the solution into a suitable mold.

  • Expose the solution to UV light of a specific wavelength and intensity for a predetermined duration to initiate polymerization and crosslinking.

  • After polymerization, wash the resulting hydrogel extensively in deionized water to remove any unreacted components.

Characterization Methods

Determination of Lower Critical Solution Temperature (LCST)

The LCST can be determined by monitoring a change in a physical property of the polymer solution or hydrogel as a function of temperature. A common method is to measure the optical transmittance of a dilute polymer solution at a specific wavelength using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Swelling/Deswelling Kinetics

The swelling behavior of hydrogels is characterized by measuring their weight or volume change over time in a swelling medium (e.g., deionized water or a buffer solution) at a specific temperature. The equilibrium swelling ratio (ESR) is calculated using the following formula:

ESR (%) = [(Ws - Wd) / Wd] x 100

where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the weight of the dry hydrogel.

To study the deswelling kinetics of thermoresponsive hydrogels, the temperature of the swelling medium is raised above the LCST, and the change in weight is monitored over time.

Mechanical Testing

The mechanical properties of hydrogels are typically evaluated using techniques such as uniaxial compression or tensile testing. From the stress-strain curves obtained, key parameters like the Young's modulus (a measure of stiffness) and the ultimate compressive or tensile strength (the maximum stress the material can withstand before failure) can be determined.

Logical Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization Monomer Select Monomer (NAM or NIPAAm) Polymerization Polymerization Monomer->Polymerization Crosslinker Select Crosslinker (e.g., BIS, PEGDA) Crosslinker->Polymerization Initiator Select Initiator (e.g., APS/TEMED, Photoinitiator) Initiator->Polymerization Purification Purification Polymerization->Purification LCST LCST Determination Purification->LCST Swelling Swelling/Deswelling Kinetics Purification->Swelling Mechanical Mechanical Testing Purification->Mechanical Biocompatibility Biocompatibility Assessment Purification->Biocompatibility

Caption: Workflow for hydrogel synthesis and characterization.

Signaling Pathway Analogy: Thermoresponsive Swelling Mechanism

The thermoresponsive behavior of PNIPAAm can be conceptually compared to a cellular signaling pathway, where temperature acts as the initial stimulus.

G Temp_below Temperature < LCST H_Bonds_Water Polymer-Water H-Bonds Dominate Temp_below->H_Bonds_Water Temp_above Temperature > LCST H_Bonds_Polymer Polymer-Polymer H-Bonds Dominate Temp_above->H_Bonds_Polymer Hydrophilic Hydrophilic State H_Bonds_Water->Hydrophilic Hydrophobic Hydrophobic State H_Bonds_Polymer->Hydrophobic Swollen Swollen Hydrogel Hydrophilic->Swollen Collapsed Collapsed Hydrogel Hydrophobic->Collapsed

Caption: Thermoresponsive transition of PNIPAAm hydrogels.

Conclusion

The choice between this compound and N-isopropylacrylamide for the synthesis of thermoresponsive hydrogels depends critically on the desired application.

N-isopropylacrylamide (PNIPAAm) remains the material of choice for applications requiring a sharp, reversible phase transition near physiological temperatures. Its well-defined LCST makes it ideal for "smart" drug delivery systems where release can be triggered by the body's temperature. However, its poor mechanical properties in the swollen state are a significant limitation that often requires complex formulation strategies to overcome.

This compound (PNAM) , with its high LCST, is not suitable for applications that rely on a thermally induced sol-gel transition in the physiological range. However, its inherent hydrophilicity, high swelling capacity, and reported good biocompatibility make it a promising candidate for applications where a stable, highly swollen hydrogel with potentially better mechanical properties is required. Its use in copolymers to modulate the LCST of other thermoresponsive polymers also presents an interesting avenue for future research.

For researchers and drug development professionals, a thorough understanding of these fundamental differences is paramount to selecting the optimal material to achieve the desired performance in their specific biomedical application. Further research into the mechanical properties and swelling kinetics of pure, crosslinked PNAM hydrogels will be invaluable in providing a more complete comparative picture.

References

A Comparative Guide to the Purity Validation of 4-Acryloylmorpholine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-Acryloylmorpholine against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer a clear and objective evaluation of the available methods.

Introduction to this compound and Purity Assessment

This compound is a versatile monomer utilized in the synthesis of polymers for a wide range of applications, including coatings, adhesives, and biomedical materials.[1][2] The purity of this monomer is a critical parameter that can significantly impact the properties and performance of the resulting polymers. Therefore, accurate and reliable methods for purity determination are essential for quality control and research and development.

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), has emerged as a powerful and direct method for purity assessment.[3][4] This guide will delve into the validation of this compound purity using this technique, comparing it with other common chromatographic methods.

¹H NMR Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) provides a primary ratio method for purity assessment, where the signal intensity of the analyte is directly proportional to the number of protons giving rise to that signal.[4] This allows for the determination of the relative amounts of the main component and its impurities without the need for identical reference standards for each impurity.

Advantages of qNMR for Purity Analysis:
  • Primary Analytical Method: qNMR is considered a primary analytical method, meaning it does not require calibration with a sample of the analyte itself.[4]

  • Universal Detection: Most organic compounds are NMR-active, allowing for the detection and quantification of a wide range of impurities in a single experiment.[3]

  • Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can aid in the identification of unknown impurities.

  • Non-destructive: The sample can be recovered after the analysis.[5]

  • Speed and Simplicity: Once the method is established, sample preparation and data acquisition are relatively straightforward and rapid.[5]

Experimental Protocol: Purity Determination of this compound by ¹H NMR

This protocol outlines the steps for determining the purity of this compound using ¹H NMR spectroscopy with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfoxide)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR spectrometer (300 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

  • Accurately weigh a precise amount of the chosen internal standard and add it to the same vial. The molar ratio of the internal standard to the sample should be chosen to give well-separated and easily integrable signals.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the sample.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Optimize other acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic signals of this compound and the internal standard. Select well-resolved signals that are free from overlap with other signals.

  • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I_sample = Integral of a characteristic signal of this compound

    • N_sample = Number of protons corresponding to the integrated signal of this compound

    • I_IS = Integral of a characteristic signal of the internal standard

    • N_IS = Number of protons corresponding to the integrated signal of the internal standard

    • MW_sample = Molecular weight of this compound (141.17 g/mol )[6]

    • W_sample = Weight of the this compound sample

    • MW_IS = Molecular weight of the internal standard

    • W_IS = Weight of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation: ¹H NMR of this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound and potential impurities.

CompoundProtonsChemical Shift (ppm, CDCl₃)MultiplicityNumber of Protons
This compound Vinyl (CH=CH₂)6.57dd1
Vinyl (CH=CH ₂)6.33dd1
Vinyl (CH =CH₂)5.74dd1
Morpholine (-N-CH₂-)3.69t4
Morpholine (-O-CH₂-)3.62t4
Morpholine (Impurity) -NH-Variablebr s1
-N-CH₂-2.87t4
-O-CH₂-3.73t4
Acrylic Acid (Impurity) Vinyl (CH=CH₂)6.40dd1
Vinyl (CH=CH ₂)6.15dd1
Vinyl (CH =CH₂)5.90dd1
Carboxylic Acid (-COOH)10-12br s1
MEHQ (Inhibitor) Aromatic6.8-6.9m4
Methoxy (-OCH₃)3.78s3

Comparison with Alternative Methods

While NMR spectroscopy is a powerful tool, other analytical techniques are also employed for purity assessment. This section compares qNMR with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Feature¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection.Separates compounds based on their partitioning between a mobile and stationary phase.
Quantification Direct, primary method based on signal integration.Requires calibration with reference standards for each analyte.Requires calibration with reference standards for each analyte.
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization for non-volatile compounds; dissolution in a volatile solvent.Dissolution in a suitable mobile phase.
Structural Information Provides detailed structural information for identification of unknowns.Provides mass spectral data which aids in identification.Limited structural information from retention time alone; requires coupling to a mass spectrometer for more detail.
Universality Detects most organic compounds.Suitable for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds.[7]
Destructive? NoYesNo
Speed Relatively fast for routine analysis.Can be time-consuming due to long run times.Run times can vary depending on the separation.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis & Reporting cluster_3 Method Comparison Sample This compound Sample Weigh_Sample Accurately Weigh Sample Sample->Weigh_Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Internal_Standard Internal Standard Weigh_IS Accurately Weigh Internal Standard Internal_Standard->Weigh_IS Weigh_IS->Dissolve Acquire_NMR Acquire 1H NMR Spectrum Dissolve->Acquire_NMR Process_Spectrum Process Spectrum (FT, Phasing, Baseline) Acquire_NMR->Process_Spectrum Integrate_Signals Integrate Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity Integrate_Signals->Calculate_Purity Report Generate Report Calculate_Purity->Report Compare_Results Compare Results Report->Compare_Results Alternative_Methods Alternative Methods (GC-MS, HPLC) Alternative_Methods->Compare_Results

References

A Comparative Analysis of Poly(4-Acryloylmorpholine) and Poly(N,N-dimethylacrylamide) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the physicochemical properties, polymerization kinetics, and biocompatibility of Poly(4-Acryloylmorpholine) (PNAM) and Poly(N,N-dimethylacrylamide) (PDMAA), two prominent polymers in biomedical research and drug delivery, reveals distinct profiles that dictate their suitability for specific applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison to inform materials selection.

Poly(this compound) and Poly(N,N-dimethylacrylamide) are both hydrophilic polymers that have garnered significant interest for their potential in creating biocompatible materials, such as hydrogels and drug delivery systems. Their utility stems from their water solubility and purported low toxicity. However, subtle differences in their chemical structures lead to notable variations in their performance characteristics.

Physicochemical Properties: A Tale of Two Hydrophilic Polymers

A key differentiator between PNAM and PDMAA lies in their interaction with water and biological macromolecules. PNAM generally exhibits superior hydrophilicity due to the presence of the morpholine ring. This enhanced hydrophilicity contributes to a greater amount of bound water within the polymer matrix.

In contrast, while PDMAA is also highly water-soluble, it is generally considered to be more hydrophobic than PNAM. This difference in hydrophilicity can influence protein adsorption, with some studies suggesting that the more hydrophilic PNAM surfaces may exhibit lower protein fouling.

Table 1: Comparison of Physicochemical Properties

PropertyPoly(this compound) (PNAM)Poly(N,N-dimethylacrylamide) (PDMAA)
Monomer Molar Mass 141.17 g/mol 99.13 g/mol
General Appearance Typically a white to off-white solidTypically a white to off-white solid
Solubility Soluble in water and various organic solventsSoluble in water and polar organic solvents
Hydrophilicity Highly hydrophilicHydrophilic
Protein Adsorption Generally lowVaries, can be low
Biocompatibility Generally considered biocompatible, with limited cytotoxicity reported[1][2]Generally considered a biocompatible polymer[3][4]
Blood Compatibility Copolymers have shown good in vitro blood compatibility[5]Information on homopolymer is less available, but related polymers have been studied for hemocompatibility[6]

Thermal Stability Insights

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase transitions of polymers, which are critical parameters for processing and storage. While direct comparative TGA data is scarce, individual studies provide insights. For instance, TGA of PNAM-based hydrogels has been reported, indicating its thermal decomposition profile[7]. Similarly, studies on N-substituted polyacrylamides provide a general understanding of their thermal behavior[8]. DSC analysis has been used to compare copolymers of acryloylmorpholine with those of N,N-diethylacrylamide (a close analog of DMAA), revealing differences in their thermal properties related to their water interaction[5].

Rheological Behavior: Flow and Deformation

Biocompatibility and Cytotoxicity: A Crucial Consideration

The biocompatibility of a polymer is paramount for any biomedical application. Both PNAM and PDMAA are generally considered to have good biocompatibility.

  • Poly(this compound) (PNAM): In vitro studies on PNAM hydrogels have demonstrated limited cytotoxicity against mouse myoblasts, suggesting its potential as a cell-compatible material[1][2]. Furthermore, copolymers of acryloylmorpholine have exhibited good in vitro blood compatibility[5].

  • Poly(N,N-dimethylacrylamide) (PDMAA): PDMAA is widely regarded as a biocompatible polymer[3][4]. However, as with any polymer, its biocompatibility can be influenced by residual monomers, initiators, and the molecular weight of the polymer chains.

Table 2: Comparative Biocompatibility Data

ParameterPoly(this compound) (PNAM)Poly(N,N-dimethylacrylamide) (PDMAA)
Cytotoxicity Limited cytotoxicity observed in mouse myoblasts[1][2]Generally considered non-cytotoxic, but data can vary with specific formulations[3]
Hemocompatibility Copolymers show good in vitro blood compatibility[5]Generally considered hemocompatible, though specific data on homopolymer is less common[6]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Synthesis and Purification of Polymers

Poly(this compound) (PNAM) Synthesis (Free Radical Polymerization):

  • Dissolve this compound monomer in a suitable solvent (e.g., water, dioxane).

  • Add a free-radical initiator (e.g., ammonium persulfate for aqueous solutions, or AIBN for organic solvents).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Heat the reaction mixture to the appropriate temperature (typically 50-70 °C) and stir for a defined period (e.g., 4-24 hours).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, hexane).

  • Filter and wash the polymer precipitate with the non-solvent.

  • Dry the polymer under vacuum until a constant weight is achieved.

Poly(N,N-dimethylacrylamide) (PDMAA) Synthesis (Free Radical Polymerization):

  • Dissolve N,N-dimethylacrylamide monomer in a suitable solvent (e.g., water, methanol).

  • Add a free-radical initiator (e.g., ammonium persulfate or AIBN).

  • Deoxygenate the solution by bubbling with an inert gas.

  • Conduct the polymerization at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether, hexane).

  • Collect the polymer by filtration and dry under vacuum.

Polymer_Synthesis_Workflow cluster_PNAM PNAM Synthesis cluster_PDMAA PDMAA Synthesis Monomer_PNAM This compound Monomer Reaction_PNAM Polymerization (Inert Atmosphere, Heat) Monomer_PNAM->Reaction_PNAM Solvent_PNAM Solvent (e.g., Water, Dioxane) Solvent_PNAM->Reaction_PNAM Initiator_PNAM Initiator (e.g., APS, AIBN) Initiator_PNAM->Reaction_PNAM Precipitation_PNAM Precipitation (in Non-solvent) Reaction_PNAM->Precipitation_PNAM Purification_PNAM Filtration & Drying Precipitation_PNAM->Purification_PNAM PNAM_Product Purified PNAM Purification_PNAM->PNAM_Product Monomer_PDMAA N,N-dimethylacrylamide Monomer Reaction_PDMAA Polymerization (Inert Atmosphere, Heat) Monomer_PDMAA->Reaction_PDMAA Solvent_PDMAA Solvent (e.g., Water, Methanol) Solvent_PDMAA->Reaction_PDMAA Initiator_PDMAA Initiator (e.g., APS, AIBN) Initiator_PDMAA->Reaction_PDMAA Precipitation_PDMAA Precipitation (in Non-solvent) Reaction_PDMAA->Precipitation_PDMAA Purification_PDMAA Filtration & Drying Precipitation_PDMAA->Purification_PDMAA PDMAA_Product Purified PDMAA Purification_PDMAA->PDMAA_Product

Fig. 1: General workflow for the free-radical polymerization of PNAM and PDMAA.
Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition or melting point.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan at the same rate to observe the thermal transitions.

  • Record the heat flow as a function of temperature.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Sample_TGA Polymer Sample (5-10 mg) Heating_TGA Heating (e.g., 10°C/min in N2) Sample_TGA->Heating_TGA Measurement_TGA Measure Weight Loss vs. Temperature Heating_TGA->Measurement_TGA Result_TGA Decomposition Profile Measurement_TGA->Result_TGA Sample_DSC Polymer Sample (5-10 mg) HeatCoolHeat Heat-Cool-Heat Cycle (e.g., 10°C/min) Sample_DSC->HeatCoolHeat Measurement_DSC Measure Heat Flow vs. Temperature HeatCoolHeat->Measurement_DSC Result_DSC Glass Transition (Tg) Melting Point (Tm) Measurement_DSC->Result_DSC MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_extracts Prepare Polymer Extracts incubate_24h->prepare_extracts add_extracts Add Extracts to Cells prepare_extracts->add_extracts incubate_exposure Incubate for 24, 48, 72h add_extracts->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

References

A Comparative Guide to Protein Adsorption on Poly(4-Acryloylmorpholine) Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protein adsorption properties of poly(4-acryloylmorpholine) (PACM) surfaces against other common anti-fouling alternatives, including poly(ethylene glycol) (PEG), poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), and other zwitterionic polymers. The information presented is supported by experimental data from scientific literature to assist in the selection of appropriate biomaterials for various research and development applications.

Introduction to Anti-Fouling Surfaces

The non-specific adsorption of proteins onto material surfaces is a critical challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. This phenomenon, known as bio-fouling, can lead to reduced device performance, inaccurate diagnostic results, and adverse biological responses. Consequently, there is a significant research effort focused on developing materials that can resist protein adsorption. An ideal anti-fouling surface should be highly hydrophilic and create a tightly bound hydration layer that acts as a physical and energetic barrier to prevent protein attachment.

Poly(this compound) (PACM), a hydrophilic, non-ionic polymer, has emerged as a promising material for creating bio-inert surfaces. This guide assesses its performance in comparison to other well-established anti-fouling polymers.

Comparison of Anti-Fouling Polymer Surfaces

The selection of an appropriate anti-fouling material depends on the specific application, considering factors such as the biological environment, the types of proteins present, and the required durability of the coating. This section compares the protein adsorption characteristics of PACM with PEG, PMPC, and other zwitterionic polymers.

Poly(this compound) (PACM)

Poly(this compound), also known as poly(N-acryloylmorpholine) (PNAM), is a neutral, hydrophilic polymer that has demonstrated significant potential in resisting protein adsorption.[1][2][3] Studies have shown that PACM-based materials exhibit low protein adhesion, with one study demonstrating reduced unspecific binding of albumin on PACM nanogels.[1][2][3] Its effectiveness is attributed to the formation of a strong hydration layer on the surface, which presents a barrier to protein attachment. PACM is also considered a potential alternative to PEGylation for protein conjugation. While qualitative data strongly supports its anti-fouling properties, comprehensive quantitative data from direct comparative studies with other polymers is still emerging.

Poly(ethylene glycol) (PEG)

Poly(ethylene glycol) is one of the most widely studied and utilized polymers for creating protein-resistant surfaces. PEG chains are highly hydrophilic and flexible, creating a dense brush-like layer that sterically hinders the approach of protein molecules. The effectiveness of PEG coatings in reducing protein adsorption is well-documented, with studies showing very low levels of fibrinogen adsorption, on the order of 7 ng/cm², on optimized PEG-grafted surfaces.[4]

Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC)

Poly(2-methacryloyloxyethyl phosphorylcholine) is a zwitterionic polymer that mimics the structure of the natural cell membrane. The phosphorylcholine head groups are highly effective at binding water, forming a robust hydration layer that is very resistant to protein adsorption. PMPC surfaces have shown exceptional anti-fouling properties, with fibrinogen adsorption levels as low as 7 ng/cm², comparable to the best PEG surfaces.[4]

Other Zwitterionic Polymers

Besides PMPC, other zwitterionic polymers such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA) are also known for their excellent resistance to protein adsorption. These polymers possess an equal number of positive and negative charges on their monomer units, leading to a highly hydrated state and strong resistance to non-specific protein binding. Quantitative data from Surface Plasmon Resonance (SPR) has shown that protein adsorption on poly(MPC) brushes can be exceptionally low, even less than 5 ng/cm².

Quantitative Data on Protein Adsorption

The following table summarizes the available quantitative data for protein adsorption on the discussed polymer surfaces. It is important to note that the values are sourced from different studies and experimental conditions may vary.

Polymer SurfaceTest ProteinAdsorbed Protein Mass (ng/cm²)Experimental TechniqueReference
Poly(this compound) (PACM) AlbuminLow (Qualitative)Fluorescence Microscopy[1][2][3]
Poly(ethylene glycol) (OEGMA) Fibrinogen~ 7Radiolabeling[4]
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) Fibrinogen~ 7Radiolabeling[4]
Poly(MPC) Brush Albumin, Lysozyme< 5.0Surface Plasmon Resonance (SPR)

Experimental Protocols

Accurate assessment of protein adsorption requires robust and well-defined experimental protocols. This section details the methodologies for three commonly used techniques: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D)

QCM-D is a real-time, label-free technique that measures changes in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface. The change in frequency is related to the adsorbed mass, while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer.

Protocol:

  • Sensor Preparation: The QCM-D sensor (e.g., gold-coated quartz crystal) is coated with the polymer of interest (PACM, PEG, PMPC, etc.) using an appropriate method such as spin-coating, grafting-from, or physical adsorption.

  • Baseline Establishment: The coated sensor is placed in the QCM-D chamber and a baseline is established by flowing a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) over the surface until a stable frequency and dissipation signal is achieved.

  • Protein Adsorption: A solution of the test protein (e.g., Bovine Serum Albumin, Fibrinogen) at a known concentration in the same buffer is introduced into the chamber. The changes in frequency and dissipation are monitored in real-time as the protein adsorbs to the surface.

  • Rinsing: After the adsorption phase, the protein solution is replaced with the protein-free buffer to remove any loosely bound protein. The final stable changes in frequency and dissipation are recorded.

  • Data Analysis: The adsorbed mass per unit area is calculated from the change in frequency using the Sauerbrey equation for rigid films or more complex viscoelastic models for soft, hydrated layers.

Surface Plasmon Resonance (SPR)

SPR is another real-time, label-free optical technique that detects changes in the refractive index at the surface of a sensor chip. Protein adsorption causes an increase in the local refractive index, which is measured as a change in the resonance angle.

Protocol:

  • Sensor Chip Preparation: An SPR sensor chip (typically a thin gold film on a glass prism) is functionalized with the polymer surface to be tested.

  • System Equilibration: The sensor chip is inserted into the SPR instrument, and a baseline is established by flowing a running buffer (e.g., PBS) over the surface.

  • Protein Injection: The protein solution of interest is injected into the flow cell at a constant flow rate. The change in the SPR signal (resonance units, RU) is monitored over time to observe the association kinetics.

  • Dissociation Phase: After the protein injection, the running buffer is flowed over the surface again to monitor the dissociation of the protein from the surface.

  • Regeneration: In some cases, a regeneration solution is injected to remove the bound protein and regenerate the sensor surface for subsequent experiments.

  • Data Analysis: The SPR sensorgram (a plot of RU versus time) is analyzed to determine the association and dissociation rate constants, and the amount of adsorbed protein is calculated from the change in RU.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that can be adapted to quantify the amount of protein adsorbed to a surface. This method is highly sensitive and specific but is an endpoint assay and does not provide real-time kinetic data.

Protocol:

  • Surface Coating: The wells of a microtiter plate are coated with the polymer surface being investigated.

  • Protein Adsorption: A solution of the target protein is added to the coated wells and incubated for a specific time to allow for adsorption.

  • Washing: The wells are washed with a washing buffer (e.g., PBS with a small amount of Tween 20) to remove any unbound protein.

  • Blocking: A blocking buffer (e.g., a solution of an unrelated protein like bovine serum albumin or casein) is added to the wells to block any remaining non-specific binding sites on the surface.

  • Primary Antibody Incubation: A primary antibody specific to the adsorbed protein is added to the wells and incubated.

  • Washing: The wells are washed again to remove any unbound primary antibody.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated.

  • Washing: A final wash step is performed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added to the wells, which results in a color change or light emission.

  • Detection: The absorbance or luminescence is measured using a plate reader. The amount of adsorbed protein is determined by comparing the signal to a standard curve generated with known concentrations of the protein.

Visualizations

The following diagrams illustrate the experimental workflow for assessing protein adsorption and the logical relationship in the comparison of different polymer surfaces.

Experimental_Workflow cluster_prep Surface Preparation cluster_exp Protein Adsorption Experiment cluster_analysis Analysis Start Start Coat Coat Substrate with Polymer (PACM, PEG, PMPC) Start->Coat Adsorb Incubate with Protein Solution Coat->Adsorb Wash Wash to Remove Unbound Protein Adsorb->Wash Measure Quantify Adsorbed Protein (QCM-D, SPR, ELISA) Wash->Measure Compare Compare Adsorption Data Measure->Compare End End Compare->End

Caption: Experimental workflow for assessing protein adsorption on polymer surfaces.

Polymer_Comparison cluster_polymers Anti-Fouling Polymers cluster_properties Performance Metrics PACM Poly(this compound) (PACM) Adsorption Protein Adsorption (ng/cm²) PACM->Adsorption Low (Qualitative) PEG Poly(ethylene glycol) (PEG) PEG->Adsorption ~ 7 PMPC Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) PMPC->Adsorption ~ 7 Zwitter Other Zwitterionic Polymers (pSBMA, pCBMA) Zwitter->Adsorption < 5.0

References

A Comparative Analysis of the Cytotoxicity of 4-Acryloylmorpholine and Other Acrylamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of chemical compounds is paramount for ensuring safety and efficacy. This guide provides a detailed comparison of the in vitro cytotoxicity of 4-Acryloylmorpholine (ACMO) against other commonly used acrylamides. The data presented is supported by experimental protocols and an exploration of the underlying molecular pathways.

Executive Summary

Acrylamides are a class of reactive chemicals with wide industrial and research applications. Their cytotoxicity is a significant concern, primarily driven by their electrophilic nature, which leads to covalent interactions with biological nucleophiles. This guide synthesizes available data to compare the cytotoxic potential of this compound with a range of other acrylamide derivatives. While direct comparative studies including ACMO are limited, this guide collates existing data to provide a comprehensive overview. The primary mechanism of acrylamide-induced cytotoxicity involves the depletion of cellular glutathione (GSH), leading to oxidative stress and subsequent apoptosis.

Comparative Cytotoxicity Data

A key study by E.M. Kaste et al. (2023) provides a comparative analysis of the cytotoxicity of ten (meth)acrylamide compounds in three different reporter gene cell lines. The study highlights a clear correlation between the chemical's reactivity towards glutathione (GSH) and its cytotoxic effect. Unfortunately, this compound was not included in this comprehensive study.

However, to provide a point of reference, toxicological data for ACMO is available from other sources. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

CompoundAbbreviationCAS No.log 1/IC10 (M) in AREc32 cells[1]kGSH (M⁻¹ h⁻¹)[1]Acute Oral LD50 (rat)
This compound ACMO 5117-12-4 Data Not Available Data Not Available 588 mg/kg[2][3]
AcrylamideAA79-06-13.5613.9-
N,N'-methylenebis(acrylamide)NMBA110-26-94.39134.8-
N-(Butoxymethyl)acrylamideNBuA1852-16-03.6343.1-
N-(Isobutoxymethyl)acrylamideNIA16669-59-33.6241.5-
N-BenzylacrylamideNBA13304-62-63.033.6-
N,N-DiethylacrylamideNDA2675-94-72.512.6-
N-HydroxymethylacrylamideNHMA924-42-53.8490.7-
MethacrylamideMA79-39-02.06No Reaction-
N,N-DimethylacrylamideDMA2680-03-72.1510.1-
N-(Hydroxymethyl)methacrylamideNHMAm38958-39-72.31No Reaction-

Note: IC10 is the concentration that causes a 10% reduction in cell viability. A higher log 1/IC10 value indicates greater cytotoxicity. kGSH represents the second-order reaction rate constant with glutathione, a key factor in detoxification. A higher kGSH value suggests a faster reaction with glutathione.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the acrylamide compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture treatment Cell Treatment prep_cells->treatment prep_compounds Compound Dilution Series prep_compounds->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability Calculate % Viability absorbance->viability ic50 Determine IC50 viability->ic50 comparison Compare Cytotoxicity ic50->comparison

Caption: Workflow for comparative in vitro cytotoxicity analysis.

Acrylamide-Induced Cytotoxicity Signaling Pathway

Acrylamides primarily induce cytotoxicity through the induction of oxidative stress. This pathway involves the depletion of intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.

G cluster_cell Cellular Environment cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis acrylamide Acrylamide Derivative gsh Glutathione (GSH) acrylamide->gsh Depletion ros Reactive Oxygen Species (ROS) gsh->ros Increased mito_dys Mitochondrial Dysfunction ros->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Acrylamide-induced oxidative stress and apoptosis pathway.

Conclusion

The cytotoxicity of acrylamides is intricately linked to their chemical structure and reactivity. While a direct comparison of this compound with the ten other acrylamides in the same experimental setup is not currently available, the provided data and mechanistic insights offer a valuable framework for researchers. The primary driver of cytotoxicity for this class of compounds is their ability to induce oxidative stress through glutathione depletion. Further studies are warranted to precisely position this compound within the spectrum of acrylamide cytotoxicity. Researchers are encouraged to utilize the detailed experimental protocols provided herein to conduct their own comparative analyses.

References

A Comparative Guide to the Thermoresponsive Behavior of 4-Acryloylmorpholine Copolymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the thermoresponsive behavior of 4-Acryloylmorpholine (NAM) copolymers, offering a comparative analysis against other common thermoresponsive polymers used in drug delivery. The information presented is supported by experimental data to aid in the selection and design of intelligent drug delivery systems.

Introduction to Thermoresponsive Polymers in Drug Delivery

Thermoresponsive polymers are a class of "smart" materials that exhibit a reversible phase transition in response to temperature changes. This property is particularly valuable in drug delivery, as it allows for triggered drug release at specific sites in the body, such as tumors, which often have a slightly higher temperature than surrounding tissues. The most common type of thermoresponsive behavior exploited in aqueous environments is the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and aggregates, leading to the release of an encapsulated drug.

This compound (NAM) has emerged as a promising monomer for the synthesis of thermoresponsive polymers due to its biocompatibility and tunable properties. Copolymers of NAM offer a versatile platform for creating materials with precisely controlled LCSTs and drug release profiles.

Performance Comparison of Thermoresponsive Copolymers

This section presents a quantitative comparison of NAM copolymers with other widely used thermoresponsive polymers. The data is summarized in tables for easy reference.

Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for in vivo applications, as it should ideally be between physiological temperature (37°C) and the temperature of hyperthermic tissues (40-42°C).

Table 1: Comparison of LCST for Various Thermoresponsive Copolymers

Copolymer SystemComonomer RatioLCST (°C)Reference
This compound (NAM) Based
Poly(NAM-co-N-isopropylacrylamide)95:5 NAM:NIPAM> 90[1]
Poly(NAM-co-N-isopropylacrylamide)50:50 NAM:NIPAM~45[1]
Poly(NAM-co-N-isopropylacrylamide)5:95 NAM:NIPAM~34[1]
Poly(this compound-co-4-acryloylpiperidine)90:10 AM:AP11[2]
Poly(this compound-co-4-acryloylpiperidine)10:90 AM:AP92[2]
Poly(N-isopropylacrylamide) (PNIPAM) Based
PNIPAM Homopolymer-32[3]
Poly(NIPAM-co-Acrylamide)90:10 NIPAM:AAm39[4]
Poly(NIPAM-co-Acrylamide)80:20 NIPAM:AAm47[4]
Poly(oligo(ethylene glycol) methacrylate) (POEGMA) Based
P(MEO₂MA-co-OEGMA)95:5~28[5]
P(MEO₂MA) Homopolymer-26[5]
Poly(2-oxazoline) Based
Poly(2-ethyl-2-oxazoline-co-2-n-propyl-2-oxazoline)Varies20-70[5]

Note: LCST values can be influenced by polymer concentration, molecular weight, and the method of measurement.

Drug Loading and Release

The efficiency of a drug delivery system is determined by its ability to load a sufficient amount of drug and release it in a controlled manner.

Table 2: Drug Loading and In Vitro Release from this compound-Based Hydrogels

Hydrogel Formulation (AcM:HEMA:PEG-DA)Drug Loading (mg drug / g hydrogel)Cumulative Release at 8h (%)Cumulative Release at 24h (%)Reference
ACM-1 (0.2:0.8:0.01)2.5~55~75[6]
ACM-2 (0.4:0.6:0.01)3.2~65~85[6]
ACM-3 (0.6:0.4:0.01)4.1~75~95[6]
ACM-7 (0.8:0.2:0.01)5.3~85> 95[6]

Drug: Ciprofloxacin HCl. Release conditions: pH 6.9, 37°C.[6]

Cytotoxicity

Biocompatibility is a prerequisite for any material intended for biomedical applications. Cytotoxicity is a key indicator of a material's safety.

Table 3: Comparative Cytotoxicity of Polymers and their Constituents

MaterialCell LineIC50 (µg/mL)CommentsReference
Poly(N-acryloylmorpholine) (PNAM)VariesGenerally low toxicityConsidered biocompatible[7]
Doxorubicin-loaded PLGA-b-PNAM₂ micellesA549, HeLa, MCF-70.8 - 2.5Drug-loaded micelles show cytotoxicity to cancer cells.
Poly(N-isopropylacrylamide) (PNIPAM)L929> 1000Generally considered non-toxic at the polymer level.[8]
Poly(L-lysine)NCH421K30 kDa: ~37Cationic polymers can exhibit higher cytotoxicity.
Poly(ethylene imine) (PEI)NCH421K22 kDa linear: ~6Known for higher cytotoxicity, often used as a positive control.

IC50 values are highly dependent on the cell line, polymer molecular weight, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

Synthesis of this compound-co-HEMA Hydrogels

This protocol is adapted from Efe et al., 2013[6].

  • Preparation of Monomer Solution: In a glass vial, dissolve the desired amounts of this compound (4-AcM), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) diacrylate (PEG-DA) as the crosslinker in a suitable solvent (e.g., a mixture of water and ethanol).

  • Addition of Photoinitiator: Add a photoinitiator, such as Irgacure® 184 (1% w/w of the total monomers), to the solution and mix until fully dissolved.

  • Photopolymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen. Inject the solution between two glass plates separated by a silicone spacer of desired thickness. Expose the setup to a UV lamp (365 nm) for a specified time (e.g., 30 minutes) to induce polymerization.

  • Purification: After polymerization, carefully remove the hydrogel from the glass plates. Immerse the hydrogel in deionized water for several days, changing the water frequently to remove any unreacted monomers and initiator.

  • Drying: Freeze-dry the purified hydrogel to obtain the final product.

Determination of Lower Critical Solution Temperature (LCST)
  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in deionized water or phosphate-buffered saline (PBS).

  • Turbidity Measurement: Place the polymer solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Heating and Measurement: Increase the temperature of the sample at a constant rate (e.g., 0.5 °C/min). Record the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as a function of temperature.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

In Vitro Drug Release Study

This protocol is based on the study by Efe et al., 2013[6].

  • Drug Loading: Immerse a known weight of the dried hydrogel in a drug solution of a specific concentration (e.g., ciprofloxacin HCl in PBS) and allow it to swell for a predetermined time (e.g., 48 hours) at a low temperature (e.g., 4°C) to ensure maximum drug loading.

  • Preparation for Release Study: After loading, remove the hydrogel from the drug solution, gently blot the surface to remove excess solution, and weigh it.

  • Release Experiment: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a specific type of cells (e.g., HeLa, fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of the polymer or polymer-based nanoparticles in the cell culture medium. Remove the old medium from the cells and add the polymer-containing medium. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the cells with the polymer solutions for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control. The IC50 value, the concentration of the substance that reduces cell viability by 50%, can be calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental_Workflow_for_Hydrogel_Synthesis_and_Evaluation cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Drug Delivery Evaluation Monomer_Solution Monomer Solution (NAM, Comonomer, Crosslinker) Photoinitiator Add Photoinitiator Monomer_Solution->Photoinitiator UV_Polymerization UV Polymerization Photoinitiator->UV_Polymerization Purification Purification (Dialysis) UV_Polymerization->Purification Drying Freeze-Drying Purification->Drying LCST_Measurement LCST Measurement (Turbidimetry) Drying->LCST_Measurement Swelling_Study Swelling Study Drying->Swelling_Study Drug_Loading Drug Loading Drying->Drug_Loading In_Vitro_Release In Vitro Drug Release Drug_Loading->In_Vitro_Release Cytotoxicity_Assay Cytotoxicity Assay Drug_Loading->Cytotoxicity_Assay

Caption: Experimental workflow for the synthesis and evaluation of thermoresponsive hydrogels.

Thermoresponsive_Drug_Release_Mechanism cluster_below_LCST Below LCST (e.g., 37°C) cluster_above_LCST Above LCST (e.g., >40°C) Hydrogel_Swollen Swollen Hydrogel Drug_Entrapped Drug Entrapped Hydrogel_Swollen->Drug_Entrapped Hydrated polymer chains retain the drug Hydrogel_Collapsed Collapsed Hydrogel Hydrogel_Swollen->Hydrogel_Collapsed Temperature Increase Hydrogel_Collapsed->Hydrogel_Swollen Temperature Decrease Drug_Released Drug Released Hydrogel_Collapsed->Drug_Released Dehydrated polymer chains release the drug

Caption: Mechanism of thermoresponsive drug release from a hydrogel.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticles Thermoresponsive Nanoparticles with Drug Endocytosis Endocytosis Nanoparticles->Endocytosis Temperature > LCST (Enhanced Uptake) Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release_Cytosol Drug Release in Cytosol Lysosome->Drug_Release_Cytosol

Caption: Cellular uptake pathway of thermoresponsive nanoparticles.

Conclusion

Copolymers of this compound represent a highly promising and versatile platform for the development of thermoresponsive drug delivery systems. Their key advantages include a tunable LCST, good biocompatibility, and efficient drug loading and release capabilities. While PNIPAM remains a widely studied thermoresponsive polymer, NAM-based copolymers offer a viable alternative with potentially improved biocompatibility. The choice of comonomer and its ratio to NAM allows for the fine-tuning of the polymer's properties to suit specific therapeutic applications. Further research focusing on in vivo efficacy and long-term biocompatibility will be crucial in translating these promising materials from the laboratory to clinical practice.

References

Cross-Validation of Molecular Weight Determination for Poly(4-acryloylmorpholine): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring reproducibility and functionality. This guide provides a comparative analysis of three common techniques for characterizing the molecular weight of poly(4-acryloylmorpholine) (poly(ACMO)), a polymer of significant interest in biomedical applications.

This publication objectively compares the performance of Size Exclusion Chromatography (SEC), Static Light Scattering (SLS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for the molecular weight determination of poly(ACMO). Detailed experimental protocols are provided to support the adoption of these methods, and quantitative data from studies on poly(ACMO) and structurally similar polymers are summarized for easy comparison.

Introduction to Poly(ACMO) and Molecular Weight Analysis

Poly(this compound), often abbreviated as poly(ACMO) or PNAM, is a hydrophilic polymer gaining attention for its potential in drug delivery systems and other biomedical applications. The molecular weight and molecular weight distribution of poly(ACMO) are critical parameters that influence its physicochemical properties, such as viscosity, solubility, and in vivo performance. Therefore, reliable and accurate measurement of these characteristics is essential.

Several techniques are available for determining the molecular weight of polymers. This guide focuses on a cross-validation of three widely used methods:

  • Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.

  • Static Light Scattering (SLS) measures the intensity of scattered light from a polymer solution to determine the weight-average molecular weight (Mw).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains.

Comparative Analysis of Techniques

The choice of technique for molecular weight determination depends on the specific information required, the nature of the polymer, and the available instrumentation. The following table summarizes the key aspects of SEC, SLS, and MALDI-TOF for the analysis of poly(ACMO).

FeatureSize Exclusion Chromatography (SEC/GPC)Static Light Scattering (SLS)MALDI-TOF Mass Spectrometry
Principle Separation by hydrodynamic volumeMeasurement of time-averaged scattered light intensityMeasurement of mass-to-charge ratio of ionized macromolecules
Information Provided Mn, Mw, PDI (relative to standards)Mw (absolute)Absolute molecular weight of individual oligomers, Mn, Mw, PDI
Advantages High throughput, provides full molecular weight distributionProvides absolute Mw without column calibrationHigh accuracy and resolution, provides information on end-groups
Disadvantages Requires calibration with standards, potential for shear degradationSensitive to dust and aggregates, requires dn/dc valueMass discrimination against high molecular weight species, requires suitable matrix
Typical Sample Req. 1-5 mg/mL solution0.1-10 mg/mL solution~1 µL of sample/matrix mixture

Table 1. Comparison of SEC/GPC, SLS, and MALDI-TOF for polymer molecular weight analysis.

Quantitative Data Summary

PolymerTechniqueMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
poly(ACMO)SEC-3,3861.11[1]
poly(ACMO)SEC--< 1.2[2]
PNIPAMGPC9,200--[3]
PNIPAMMALDI-TOF6,387--[3]
PNIPAMGPC & MALDIAccordant for MW < 10^5-< 1.4[4][5]
PMMASEC & MALDI-TOF-MSGood agreement (±10%)--[6][7]

Table 2. Summary of molecular weight data for poly(ACMO) and related polymers.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following sections outline generalized experimental protocols for the molecular weight determination of poly(ACMO).

Size Exclusion Chromatography (SEC/GPC)

This protocol is adapted from a study on poly(N-acryloylmorpholine) and can be applied to poly(ACMO).[2]

Instrumentation:

  • Agilent 1260 Infinity GPC system or equivalent

  • Pump and degasser

  • Two PL-gel 5 µm Mixed-C columns in series

  • Refractive index (RI) detector

Procedure:

  • Eluent Preparation: Prepare a solution of HPLC-grade dimethylformamide (DMF) containing 10 mM lithium bromide (LiBr).

  • Sample Preparation: Dissolve the poly(ACMO) sample in the eluent to a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrument Conditions:

    • Set the column and detector temperature to 60 °C.

    • Set the flow rate to 1.0 mL/min.

  • Calibration: Calibrate the system using near-monodisperse poly(methyl methacrylate) (PMMA) standards.[2]

  • Data Analysis: Analyze the data using appropriate GPC/SEC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Static Light Scattering (SLS)

This protocol is also based on a study of poly(N-acryloylmorpholine).[2]

Instrumentation:

  • A light scattering instrument with a multi-angle detector (e.g., Wyatt DAWN) coupled with an SEC system as described above.

Procedure:

  • SEC-MALS Setup: The SEC system is coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • Sample Preparation: Prepare the poly(ACMO) sample as described for the SEC protocol.

  • dn/dc Determination: The specific refractive index increment (dn/dc) of poly(ACMO) in the eluent (DMF with 10 mM LiBr) must be determined independently using a differential refractometer.

  • Instrument Conditions:

    • Set the column and detector temperature to 30 °C.

    • Set the flow rate to 0.5 mL/min.

  • Data Analysis: Use the data from the MALS and RI detectors to perform a Zimm plot analysis. This will yield the absolute weight-average molecular weight (Mw).

MALDI-TOF Mass Spectrometry

This protocol is a generalized procedure for hydrophilic polymers, adapted from studies on similar polymers like poly(N-isopropylacrylamide).[3][8]

Instrumentation:

  • A MALDI-TOF mass spectrometer (e.g., Bruker Ultraflex II)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix in an appropriate solvent. For hydrophilic polymers like poly(ACMO), common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: Add a cationizing agent, such as sodium trifluoroacetate (NaTFA), to the matrix solution.

  • Sample Preparation: Dissolve the poly(ACMO) sample in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Spotting: Mix the polymer solution with the matrix/cationizing agent solution in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectra in reflectron positive ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the distribution of polymer chains and calculate Mn, Mw, and PDI.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each technique.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing dissolve Dissolve poly(ACMO) in Eluent filter Filter Solution (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on SEC Columns inject->separate detect RI Detection separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Calibration with Standards calibrate->calculate

Figure 1. Experimental workflow for Size Exclusion Chromatography (SEC).

SLS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing dissolve Dissolve poly(ACMO) in Eluent filter Filter Solution (0.22 µm) dissolve->filter inject Inject Sample filter->inject dndc Determine dn/dc zimm Zimm Plot Analysis dndc->zimm separate Separation on SEC Columns inject->separate detect MALS & RI Detection separate->detect detect->zimm calculate Calculate Absolute Mw zimm->calculate

Figure 2. Experimental workflow for Static Light Scattering (SLS) coupled with SEC.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing dissolve_poly Dissolve poly(ACMO) mix Mix Polymer and Matrix Solutions dissolve_poly->mix prepare_matrix Prepare Matrix & Cationizing Agent prepare_matrix->mix spot Spot on Target Plate mix->spot irradiate Laser Desorption/ Ionization spot->irradiate tof Time-of-Flight Mass Analysis irradiate->tof spectrum Generate Mass Spectrum tof->spectrum calculate Calculate Mn, Mw, PDI, End-Groups spectrum->calculate

Figure 3. Experimental workflow for MALDI-TOF Mass Spectrometry.

Conclusion

The accurate determination of molecular weight is a critical aspect of poly(ACMO) characterization for its application in research and drug development. This guide provides a comparative overview of three powerful analytical techniques: SEC, SLS, and MALDI-TOF MS.

  • SEC is a robust method for routine analysis and for obtaining a comprehensive view of the molecular weight distribution.

  • SLS , particularly when coupled with SEC, provides the advantage of determining the absolute weight-average molecular weight.

  • MALDI-TOF MS offers unparalleled precision in determining the absolute molecular weight of individual polymer chains and can provide valuable information about end-group functionalities.

The choice of method will be dictated by the specific research question and available resources. For a comprehensive cross-validation, it is recommended to employ at least two of these techniques to gain a more complete understanding of the molecular characteristics of poly(ACMO). The detailed protocols and comparative data presented herein serve as a valuable resource for researchers to make informed decisions and implement these methods effectively in their laboratories.

References

performance comparison of 4-Acryloylmorpholine in different polymerization techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Polymerization Techniques for 4-Acryloylmorpholine

Introduction to this compound (NAM)

This compound (NAM), a vinyl monomer featuring a hydrophilic and non-ionic morpholine group, is a compound of significant interest in the fields of biomaterials and polymer chemistry.[1][2] Its polymer, poly(this compound) (PNAM), is highly regarded for its biocompatibility, hydrophilicity, and unique thermoresponsive properties, making it a valuable component in the development of hydrogels, drug delivery systems, and materials for tissue engineering.[2][3][4] The performance and properties of the final polymeric material are intrinsically linked to the method used for its synthesis.

This guide provides a comparative analysis of the performance of this compound across various polymerization techniques, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to select the optimal synthesis route for their specific applications. We will explore conventional free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), comparing their outcomes and providing detailed experimental protocols.

Performance Comparison of Polymerization Techniques

The choice of polymerization technique profoundly impacts the characteristics of the resulting PNAM, such as molecular weight distribution, polymer architecture, and functionality. While conventional free radical polymerization is a straightforward method, controlled radical polymerization (CRP) techniques offer precision in designing polymers with specific properties.[5][6]

Key Performance Indicators

The primary distinction between these methods lies in the level of control over the polymerization process. Controlled techniques, such as RAFT and ATRP, maintain a low concentration of active radical species, which suppresses termination reactions that are common in standard free-radical polymerization.[5][7] This "living" characteristic allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures like block copolymers.[5][8]

For NAM, RAFT polymerization has been shown to be a highly effective CRP method, yielding well-defined polymers with PDIs in the range of 1.05–1.16.[9] Kinetic studies of NAM polymerization via RAFT demonstrate a linear increase in molecular weight with monomer conversion, a hallmark of a controlled process.[10] In contrast, conventional free-radical polymerization typically results in polymers with broader molecular weight distributions.[11]

Table 1: Comparison of Polymerization Techniques for this compound (NAM)

FeatureFree Radical Polymerization (FRP)Reversible Addition-Fragmentation chain Transfer (RAFT)Atom Transfer Radical Polymerization (ATRP)
Control over MW/PDI Poor to moderateExcellentExcellent
Typical PDI > 1.51.05 - 1.31.1 - 1.3
Polymer Architecture Linear, branched, crosslinkedComplex architectures (block, star, etc.) possibleComplex architectures (block, star, etc.) possible
Reaction Conditions Wide range of solvents and temperaturesRequires a RAFT agent; tolerant to various conditionsRequires a metal catalyst/ligand complex; sensitive to oxygen
Polymerization Rate Generally fasterSlower than corresponding FRP[9]Rate is tunable based on catalyst system[12]
End-group Functionality LimitedHigh degree of end-group fidelity from RAFT agentHigh degree of end-group fidelity from initiator

Comparison with Alternative Monomers: The Case of N-isopropylacrylamide (NIPAAm)

N-isopropylacrylamide (NIPAAm) is another widely studied thermoresponsive monomer and serves as a useful benchmark for NAM. The primary difference between their homopolymers lies in their Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water.[13]

Table 2: Property Comparison of Homopolymers: PNAM vs. PNIPAAm

PropertyPoly(this compound) (PNAM)Poly(N-isopropylacrylamide) (PNIPAAm)
LCST in Water ~88-95 °C[14]~32-33 °C[11][14]
Hydrophilicity Highly hydrophilic[2]Hydrophilic below LCST, hydrophobic above
Biocompatibility Generally considered biocompatible[3]Widely used in biomedical applications
Application Note Suitable for applications requiring stability at physiological temperatures.Ideal for "smart" hydrogels that respond to body temperature.[13][14]

The significant difference in LCST makes the copolymerization of NAM and NIPAAm a powerful strategy for tuning the thermoresponsive behavior of the resulting material to a specific temperature range.[14]

Experimental Protocols

The following sections provide detailed methodologies for key polymerization techniques for this compound.

Protocol 1: RAFT Polymerization of NAM in Solution

This protocol describes a typical solution polymerization of NAM using a trithiocarbonate RAFT agent and AIBN as the initiator. This method is suitable for producing well-defined PNAM with low polydispersity.

Materials:

  • This compound (NAM), monomer

  • S,S′-bis(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate (BDMAT), RAFT agent

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane, solvent

  • Hexane, non-solvent for precipitation

Procedure:

  • In a Schlenk flask, dissolve NAM (e.g., 2.0 g, 14.1 mmol), BDMAT (e.g., 39.6 mg, 0.141 mmol), and AIBN (e.g., 4.6 mg, 0.028 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [NAM]:[BDMAT]:[AIBN] would be 100:1:0.2.

  • Seal the flask with a rubber septum.

  • De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw cycle, backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Place the sealed flask in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 2-8 hours).[3][10]

  • To monitor kinetics, samples can be withdrawn at timed intervals using a gas-tight syringe. Monomer conversion can be determined by ¹H-NMR spectroscopy, and molecular weight/PDI by Gel Permeation Chromatography (GPC).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold hexane.

  • Collect the precipitated polymer by filtration, wash with fresh hexane, and dry under vacuum to a constant weight.[3]

Protocol 2: UV Photopolymerization of a NAM-based Hydrogel

This protocol details the synthesis of a crosslinked PNAM hydrogel using UV-induced photopolymerization, a rapid and efficient method for creating hydrogel networks.

Materials:

  • This compound (NAM), monomer

  • Poly(ethylene glycol) diacrylate (PEG-DA), crosslinker[2]

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 184), photoinitiator[2]

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving NAM (e.g., 70 wt%), PEG-DA (e.g., 27 wt%), and Irgacure 184 (e.g., 3 wt%) in deionized water (e.g., to make a final solution with 80% solids).[2]

  • Vortex the solution until all components are fully dissolved.

  • Pour the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates separated by a spacer).

  • Expose the mold to a UV light source (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking.

  • After curing, carefully remove the resulting hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomer and initiator. The water should be changed several times over 24-48 hours.

  • The purified hydrogel can then be characterized for properties such as swelling ratio and mechanical strength.

Protocol 3: Representative ATRP of an Acrylamide Monomer

While specific ATRP kinetic data for NAM is not as prevalent in the literature as for RAFT, a general protocol applicable to acrylamide-type monomers can be formulated based on established ATRP principles.[12][15]

Materials:

  • This compound (NAM), monomer

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

Procedure:

  • To a dry Schlenk flask, add CuBr (e.g., 20.3 mg, 0.141 mmol) and a magnetic stir bar.

  • Seal the flask and cycle between vacuum and inert gas (e.g., Argon) three times to remove oxygen.

  • Under a positive pressure of inert gas, add anisole (e.g., 5 mL), NAM (e.g., 2.0 g, 14.1 mmol), and PMDETA (e.g., 29.5 µL, 0.141 mmol).

  • Stir the solution until the copper complex forms (the solution should become homogeneous and colored).

  • De-gas the solution with three freeze-pump-thaw cycles.

  • After the final cycle, inject the initiator, EBiB (e.g., 20.7 µL, 0.141 mmol), into the flask.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).

  • Allow the polymerization to proceed for the intended duration. Samples can be taken periodically to analyze conversion and molecular weight evolution.

  • To stop the reaction, cool the flask and expose the contents to air. The green color indicates the oxidation of Cu(I) to Cu(II), which terminates the polymerization.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent like cold hexane, filter, and dry under vacuum.

Visualizing Polymerization Mechanisms and Workflows

Diagrams generated using Graphviz can effectively illustrate the complex processes involved in polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R k_d P1 Propagating Radical (P1•) R->P1 + Monomer (M) Pn_rad Propagating Radical (Pn•) P1->Pn_rad Propagation (+ (n-1)M) RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_rad->RAFT_agent k_add Pn_rad2 Pn• RAFT_agent->Pn_rad k_(-add) Intermediate Intermediate Radical Dormant_Pn Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant_Pn k_β Dormant_Pn->Intermediate k_(-β) R_rad Leaving Group Radical (R•) R_rad2 R• Pm_rad New Propagating Radical (Pm•) R_rad2->Pm_rad + Monomer (M) Pm_rad2 Pm• Dead_Polymer Dead Polymer Pn_rad2->Dead_Polymer Pm_rad2->Dead_Polymer

Caption: The RAFT polymerization mechanism.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_processing Work-up & Analysis reagents 1. Weigh Monomer (NAM), RAFT Agent, & Initiator (AIBN) dissolve 2. Dissolve in Solvent (e.g., Dioxane) in Schlenk Flask reagents->dissolve fpt 3. De-gas via Freeze-Pump-Thaw (3 cycles) dissolve->fpt inert 4. Backfill with Inert Gas (N2 or Ar) fpt->inert heat 5. Place in Preheated Oil Bath (e.g., 80°C) inert->heat terminate 6. Terminate Reaction (Cooling & Air Exposure) heat->terminate precipitate 7. Precipitate Polymer in Non-solvent (Hexane) terminate->precipitate collect 8. Filter and Dry Polymer under Vacuum precipitate->collect analyze 9. Characterize (GPC, NMR) collect->analyze

Caption: Experimental workflow for RAFT polymerization.

Conclusion

The polymerization of this compound can be successfully achieved through various techniques, each offering distinct advantages. Conventional free-radical polymerization provides a simple and rapid route to high molecular weight PNAM and crosslinked hydrogels. However, for applications demanding precise control over polymer characteristics, such as in advanced drug delivery systems or for the creation of specific block copolymer architectures, controlled radical polymerization methods are superior.

Specifically, RAFT polymerization stands out as a robust and versatile technique for synthesizing well-defined PNAM with predictable molecular weights and low polydispersity. The ability to tune the properties of PNAM through controlled polymerization, combined with its inherent biocompatibility and thermoresponsiveness, solidifies this compound's role as a key monomer in the development of advanced functional materials for the biomedical field.

References

A Comparative Guide to 4-Acryloylmorpholine in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Acryloylmorpholine (NAM) has emerged as a versatile monomer in the development of biomaterials, particularly for hydrogel-based applications in biomedicine. Its inherent hydrophilicity, biocompatibility, and reactivity make it an attractive candidate for drug delivery, tissue engineering, and 3D cell culture. This guide provides a comprehensive comparison of NAM-based hydrogels with other commonly used hydrogel systems, supported by experimental data, detailed protocols, and visual representations of key processes.

Performance Comparison of Hydrogel Systems

The performance of a hydrogel is dictated by its composition, including the monomer, crosslinker, and their respective concentrations. These factors significantly influence properties such as swelling ratio, drug release kinetics, and mechanical strength.

Swelling Behavior

The equilibrium swelling ratio (ESR) is a critical parameter for hydrogels, as it affects nutrient and drug diffusion. The ESR of NAM-based hydrogels can be precisely tuned by altering the concentration of NAM and the crosslinking agent, typically poly(ethylene glycol) diacrylate (PEG-DA). An increase in the hydrophilic NAM content generally leads to a higher ESR, while a higher concentration of the crosslinker PEG-DA results in a more densely crosslinked network and a lower ESR.

Hydrogel CompositionEquilibrium Swelling Ratio (%)Reference
NAM-based Hydrogels
10 wt% NAM, 15 wt% PEG-DA35
20 wt% NAM, 15 wt% PEG-DA38
30 wt% NAM, 15 wt% PEG-DA43
30 wt% NAM, 5 wt% PEG-DA90
30 wt% NAM, 10 wt% PEG-DA83
Alternative Hydrogels
Poly(vinyl alcohol) (PVA)Varies significantly with freeze-thaw cycles and concentration (can reach >500%)
Poly(N-isopropylacrylamide) (PNIPAM)Temperature-dependent (high swelling below LCST, collapses above)
Alginate (2 wt%)Dependent on cation concentration (e.g., 5-12 kPa Young's Modulus with CaCl2)

Table 1: Comparison of Equilibrium Swelling Ratios for Various Hydrogel Systems.

Drug Release Kinetics

The rate of drug release from a hydrogel is closely linked to its swelling behavior and the diffusion of the drug through the polymer network. In NAM-based hydrogels, a higher NAM content, which leads to greater swelling, facilitates faster drug release. Conversely, a higher crosslinker density can impede drug diffusion and prolong the release profile.

For instance, in a study using ciprofloxacin as a model drug, increasing the NAM content from 0 wt% to 30 wt% in a hydrogel with 15 wt% PEG-DA increased the cumulative drug release from 73% to 98%.

Hydrogel SystemModel DrugKey Findings on Release KineticsReference
This compound (NAM) CiprofloxacinRelease increases with higher NAM content and lower PEG-DA concentration.
Poly(N-isopropylacrylamide) (PNIPAM) Ibuprofen, 5-FluorouracilThermo- and pH-responsive release; nearly 100% release at pH 4.0 and 45°C.
Poly(vinyl alcohol) (PVA) AsiaticosideOver 90% release in 12 hours from an optimized PVA/PEG formulation.
Alginate DiclofenacpH-controlled release; 99% release at pH 7.4 and 20% at pH 1.2.

Table 2: Comparative Drug Release Characteristics of Different Hydrogel Systems.

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its application, especially in tissue engineering where it must provide structural support. The mechanical properties of NAM-based hydrogels can be tailored by adjusting the monomer and crosslinker concentrations. While specific quantitative comparisons are limited in the literature, it is generally understood that higher crosslinker densities lead to stiffer hydrogels. Acrylamide-based hydrogels, in general, offer tunable mechanical properties suitable for mimicking various biological tissues. For example, polyacrylamide hydrogels can be synthesized with Young's moduli ranging from a soft 877 Pa to a much stiffer 8.4 kPa. Alginate hydrogels, crosslinked with divalent cations like Ca2+, typically exhibit Young's moduli in the range of 1-100 kPa.

Experimental Protocols

Synthesis of NAM-based Hydrogels by Photopolymerization

This protocol describes the synthesis of a this compound (NAM), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) diacrylate (PEG-DA) copolymeric hydrogel.

Materials:

  • This compound (NAM)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Poly(ethylene glycol) diacrylate (PEG-DA, Mn: 258 g/mol )

  • Photoinitiator (e.g., Irgacure 184)

  • Deionized water

Procedure:

  • Prepare a precursor solution by mixing the desired amounts of NAM, HEMA, and PEG-DA in deionized water. A typical formulation might contain 20 wt% water.

  • Add the photoinitiator to the solution at a concentration of, for example, 3 wt% of the total monomer and crosslinker weight.

  • Pour the solution into a mold (e.g., between two glass plates separated by a spacer of desired thickness).

  • Expose the solution to UV light of a specific intensity and duration to initiate polymerization. For example, a high-pressure UV lamp can be used. The exact time will depend on the photoinitiator concentration and the desired degree of crosslinking.

  • After polymerization, wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and photoinitiator.

Visualizations

Experimental Workflow: Hydrogel Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of NAM-based hydrogels and their subsequent characterization for drug release and biocompatibility.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization A Precursor Solution (NAM, HEMA, PEG-DA, Photoinitiator) B UV Photopolymerization A->B C Hydrogel Washing (Removal of unreacted components) B->C D Swelling Studies C->D E Drug Loading C->E G Biocompatibility Assays (e.g., MTT Assay) C->G F In Vitro Drug Release E->F

Caption: Workflow for NAM-hydrogel synthesis and evaluation.

Signaling Pathway: Hydrogel-Induced Inflammatory Response

Biomaterials, including hydrogels, can elicit an inflammatory response upon implantation. The following diagram depicts a simplified signaling pathway involved in the macrophage response to a biomaterial. The biocompatibility of the hydrogel can influence the polarization of macrophages towards a pro-inflammatory (M1) or anti-inflammatory/pro-regenerative (M2) phenotype.

G cluster_material Biomaterial Interaction cluster_cellular Cellular Response A Hydrogel Implantation B Protein Adsorption A->B C Macrophage Recruitment B->C D Phagocytosis/Frustrated Phagocytosis C->D E M1 Polarization (Pro-inflammatory) D->E F M2 Polarization (Anti-inflammatory) D->F G Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) E->G H Release of Anti-inflammatory Cytokines (e.g., IL-10) F->H

Caption: Macrophage response to an implanted hydrogel.

Conclusion

This compound presents a valuable building block for the creation of biocompatible and tunable hydrogels for a range of biomedical applications. Its hydrophilic nature and reactivity allow for the straightforward synthesis of hydrogels with controllable swelling, drug release, and mechanical properties. While direct comparative studies with other hydrogel systems under identical conditions are somewhat limited, the available data suggests that NAM-based hydrogels offer a competitive and versatile platform. Future research should focus on head-to-head comparisons with established materials to further delineate the specific advantages of NAM-based systems for targeted clinical applications.

Safety Operating Guide

Proper Disposal of 4-Acryloylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Acryloylmorpholine, a chemical commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, harmful if swallowed, and may cause an allergic skin reaction and serious eye damage.[1][2][3][4] Prolonged or repeated exposure may also cause organ damage.[1][2] Therefore, proper handling and disposal are paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Goggles (European standard - EN 166) or chemical safety goggles (JIS T 8147).[4]To prevent serious eye damage from splashes.[2][3][4]
Hand Protection Chemical protective gloves (e.g., Nitrile rubber).[1]To avoid skin contact and potential allergic reactions.[1][2][3]
Body Protection Long-sleeved clothing or lab coat.To protect skin from accidental exposure.[5]
Respiratory Protection Not typically required with adequate ventilation. If aerosols may be produced, use in a chemical fume hood.[6]To prevent inhalation of vapors or mists.[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[6][7][8]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the collection of this compound waste. This area should be clearly marked.[6]

  • Use Appropriate Waste Containers:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6][7] Plastic containers are often preferred over glass.[7] The container must have a secure lid.

    • Solid Waste: All materials contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) should be collected in a separate, clearly labeled, sealed plastic bag and then placed inside a rigid container.[8][9]

  • Labeling Hazardous Waste:

    • All waste containers must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

      • The concentration and quantity of the waste.

      • The date of waste generation.[7]

      • The laboratory of origin (building and room number).[7]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • Keep containers tightly closed to prevent leakage.[2]

  • Requesting Waste Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[6][7]

    • You may need to submit a hazardous waste pickup request form, either online or as a hard copy.[7]

Accidental Spill Procedures

In the event of a spill, evacuate non-essential personnel from the area.[2] The responsible individual should wear appropriate PPE and contain the spill using an inert absorbent material like diatomaceous earth.[2][10] The collected material must then be disposed of as hazardous waste following the procedures outlined above.

Regulatory Framework

The disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11][12] These regulations mandate the proper identification, handling, and disposal of hazardous materials to protect human health and the environment.[11][12]

Diagram of this compound Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_processing Processing cluster_disposal Disposal PPE Don Appropriate PPE Area Designate Waste Area PPE->Area Liquid Collect Liquid Waste Solid Collect Solid Waste Label Label Waste Container Liquid->Label Solid->Label Store Store in Safe Location Label->Store Request Request EHS Pickup Store->Request Disposal Approved Waste Disposal Request->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 4-Acryloylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 4-Acryloylmorpholine in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel.

This compound is a chemical compound utilized in various research and development applications. However, it presents several health hazards that necessitate stringent safety measures. This guide will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency protocols, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified with multiple hazards, including being harmful if swallowed, causing serious eye damage, and potentially triggering an allergic skin reaction.[1][2][3] Prolonged or repeated exposure may also lead to organ damage.[1][2][3] Some safety data sheets also indicate suspected risks of cancer and reproductive harm.[4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield (minimum 8-inch)NIOSH (US) or EN 166 (EU) approved[3]
Hands Chemical-resistant gloves (Nitrile rubber is recommended)EN 374
Body Long-sleeved laboratory coat or appropriate protective clothingN/A
Respiratory Air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesNIOSH (US) or CEN (EU) approved[3]

Note: Respiratory protection is crucial where ventilation is inadequate or when dealing with larger quantities. Always consult your institution's environmental health and safety office for specific guidance.

Experimental Workflow: From Preparation to Disposal

The following diagram and protocols outline the necessary steps for safely handling this compound throughout a typical experimental workflow.

Workflow for Safe Handling of this compound A Preparation & PPE B Chemical Handling & Experimentation A->B Proceed with caution C Decontamination B->C After experiment completion E Emergency Response B->E In case of spill or exposure D Waste Disposal C->D Properly segregated waste

Caption: A logical workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation and Donning of PPE:

  • Before handling, ensure that a chemical fume hood is available and functioning correctly.

  • Inspect all PPE for integrity. Don gloves, a lab coat, and safety goggles or a face shield.

  • Have a respirator readily available and ensure you are fit-tested for its use.

2. Chemical Handling and Experimentation:

  • All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.

  • Use dedicated glassware and equipment.

  • Avoid inhalation of vapors and any direct contact with the skin or eyes.[3]

  • Do not eat, drink, or smoke in the designated handling area.[1]

3. Decontamination:

  • Wipe down all surfaces, glassware, and equipment that may have come into contact with this compound using an appropriate decontaminating solution.

  • Remove PPE carefully, avoiding contact with the outer surfaces. Gloves should be removed last using the proper technique to avoid skin contact.[3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

4. Waste Disposal:

  • Dispose of all contaminated materials, including empty containers, absorbent pads, and used PPE, as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

For any significant exposure, it is imperative to inform your supervisor and consult the Safety Data Sheet (SDS) for detailed information. Ensure that medical personnel are aware of the chemical involved to take necessary precautions.[1][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acryloylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Acryloylmorpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.